Almokalant
Beschreibung
Eigenschaften
IUPAC Name |
4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHOBBKJBYLXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869693 | |
| Record name | Almokalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123955-10-2 | |
| Record name | Almokalant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123955-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almokalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Almokalant's Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG). This blockade is the primary mechanism through which this compound exerts its Class III antiarrhythmic effects on cardiac myocytes. By inhibiting IKr, this compound delays the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period. This technical guide provides a comprehensive overview of the molecular interactions, electrophysiological consequences, and experimental methodologies used to characterize the mechanism of action of this compound on cardiac myocytes.
Core Mechanism: Selective IKr/hERG Channel Blockade
The fundamental mechanism of action of this compound is the selective blockade of the IKr potassium channel. The IKr current plays a crucial role in the repolarization of the cardiac action potential, particularly during phase 3. By inhibiting this current, this compound effectively slows down the repolarization process.
Molecular Interaction with the hERG Channel
This compound binds to the open state of the hERG channel from the intracellular side. The binding site is located within the central cavity of the channel pore, a common feature for many IKr blockers. Specific aromatic amino acid residues, such as tyrosine at position 652 (Tyr652) and phenylalanine at position 656 (Phe656) on the S6 transmembrane domain of the hERG channel, are critical for the high-affinity binding of this compound and other methanesulfonanilide drugs. Once bound, this compound can become "trapped" within the channel pore as the channel deactivates, leading to a use-dependent block.
Electrophysiological Consequences
The primary electrophysiological consequence of IKr blockade by this compound is the prolongation of the cardiac action potential duration (APD). This effect is observed across different levels of repolarization but is most pronounced at 90% repolarization (APD90). Notably, this compound does not significantly affect other cardiac ion channels, such as the fast sodium current (INa) or the L-type calcium current (ICaL), at concentrations where it effectively blocks IKr. This selectivity contributes to its classification as a "pure" Class III antiarrhythmic agent. The prolongation of the APD leads to an increase in the effective refractory period of the cardiac tissue, which is the basis for its antiarrhythmic properties.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on the IKr current and action potential duration in cardiac myocytes.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 for IKr Block | ~50 nM | Rabbit Ventricular Myocytes | [1] |
Table 1: Inhibitory Concentration of this compound on IKr Current.
| This compound Concentration (nmol/L) | APD90 Prolongation (%) | Species | Reference |
| ≥ 50 | 10 - 15 | Human (in vivo) | [2] |
| 100 | Significant Prolongation | Human (in vivo) | [2] |
| 150 | Significant Prolongation | Human (in vivo) | [2] |
Table 2: Concentration-Dependent Prolongation of Action Potential Duration (APD90) by this compound.
Signaling Pathways and Experimental Workflows
The mechanism of this compound is a direct interaction with the ion channel, and as such, does not involve complex intracellular signaling cascades. The following diagrams illustrate the mechanism of action and the experimental workflow for its characterization.
References
Almokalant: A Technical Guide to a Selective IKr Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Almokalant, a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This document details the electrophysiological effects of this compound, summarizes key quantitative data from preclinical and clinical studies, outlines the experimental protocols used for its evaluation, and discusses its proarrhythmic potential. Visual diagrams of the underlying signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.
Introduction: The Role of IKr in Cardiac Repolarization
The cardiac action potential is a complex process governed by the coordinated opening and closing of various ion channels.[1] Repolarization, the process that restores the cardiomyocyte resting membrane potential, is primarily driven by the outward movement of potassium ions (K+).[2] Several distinct potassium currents contribute to this process, including the transient outward current (Ito), the inward rectifier current (IK1), and the delayed rectifier currents.[3][4]
The delayed rectifier current is composed of two main components: a slow component (IKs) and a rapid component (IKr).[5] IKr is encoded by the human Ether-à-go-go-Related Gene (hERG) and plays a pivotal role in the terminal phase (Phase 3) of repolarization.[6][7][8] Due to its unique gating kinetics—slow activation and rapid inactivation—IKr provides a resurgent outward current as the membrane potential becomes more negative during repolarization, effectively controlling the action potential duration (APD).[5][6] Blockade of the IKr channel delays repolarization, prolongs the APD, and increases the effective refractory period (ERP), which is the basis of Class III antiarrhythmic drug action.[2][9]
This compound is a selective blocker of the IKr potassium channel, exhibiting the properties of a "pure" Class III agent.[10][11] Its targeted action on this specific channel has made it a valuable tool for studying cardiac electrophysiology and a candidate for the management of cardiac arrhythmias.
Mechanism of Action: Selective IKr Blockade
This compound exerts its antiarrhythmic effect by directly interacting with and blocking the IKr channel. Studies have shown that this compound, like other methanesulfonanilide drugs, preferentially binds to the open state of the hERG channel.[12][13] The binding site is located within the channel's central cavity, accessible from the intracellular side.[14]
The mechanism is characterized by use-dependent block, meaning the degree of channel inhibition increases with the frequency of channel opening.[12][13] Once bound, the drug can become "trapped" within the channel pore when the activation gate closes at negative membrane potentials.[13][14] This trapping mechanism contributes to a slow recovery from block. By inhibiting the outward flow of K+ ions during repolarization, this compound prolongs the APD without significantly affecting the rate of depolarization (Phase 0) or the resting membrane potential.[9][15]
Pharmacodynamics: Electrophysiological Effects
This compound's selective IKr blockade translates into characteristic electrophysiological effects observed in various experimental models and in humans.
-
Action Potential Duration (APD): this compound markedly prolongs the APD in isolated human ventricular muscle strips, a hallmark of Class III antiarrhythmic agents.[15] The prolongation is concentration-dependent and is observed at 50%, 75%, and 90% of repolarization.[15][16]
-
Monophasic Action Potential (MAP): In healthy human volunteers, this compound dose-dependently increases the duration of the monophasic action potential (MAPD) at 90% repolarization by 10-20% at therapeutic plasma concentrations.[10][17] Some studies suggest this effect shows little to no frequency dependence, meaning the prolongation is consistent across various heart rates.[17]
-
QT Interval: Corresponding to the prolonged APD, this compound significantly increases the QT interval on the electrocardiogram (ECG) in a dose-dependent manner.[10][18] In post-myocardial infarction patients, a 4.5 mg intravenous dose increased the corrected QT (QTc) interval from 445 ms (B15284909) to 548 ms.[19]
-
Effective Refractory Period (ERP): The drug increases the ERP in both the atria and ventricles, contributing to its antiarrhythmic efficacy by making the myocardial tissue less susceptible to re-entrant arrhythmias.[10]
-
Conduction and Sinus Node Function: As a selective IKr blocker, this compound has no significant effect on cardiac conduction velocity (QRS duration) or sinus node function.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound from various studies.
Table 1: Potency and Electrophysiological Effects of this compound
| Parameter | Species / Model | Concentration / Dose | Effect | Reference |
| IC50 (IKr Block) | Rabbit Ventricular Myocytes | 5 x 10⁻⁸ mol/L (50 nM) | Half-maximal block of IKr | [13] |
| MAPD90 Prolongation | Healthy Human Volunteers | ~50 nmol/L | 10-15% increase | [17] |
| MAPD90 Prolongation | Healthy Human Volunteers | 116 nM | 19-20% increase | [10] |
| QT Interval Increase | Healthy Human Volunteers | 124 nM | 24-30% increase | [10] |
| Corrected QT (QTc) Interval | Post-MI Patients | 4.5 mg IV | Increase from 445 ms to 548 ms | [19] |
| Atrial ERP Increase | Healthy Human Volunteers | 119 nM | 18% increase | [10] |
| Ventricular ERP Increase | Healthy Human Volunteers | 119 nM | 11-16% increase | [10] |
Table 2: Clinical Efficacy in Tachycardia Termination
| Tachycardia Type | This compound Plasma Conc. | Termination Rate | Reference |
| Paroxysmal Supraventricular Tachycardia | Placebo | 15% (3 of 20) | [11] |
| Paroxysmal Supraventricular Tachycardia | 20 nM | 19% (7 of 36) | [11] |
| Paroxysmal Supraventricular Tachycardia | 50 nM | 28% (10 of 36) | [11] |
| Paroxysmal Supraventricular Tachycardia | 100 nM | 40% (14 of 35) | [11] |
| Paroxysmal Supraventricular Tachycardia | 150 nM | 56% (5 of 9) | [11] |
| Chronic Atrial Fibrillation/Flutter | 6-hour infusion | 32% | [20] |
Key Experimental Protocols
The characterization of this compound's pharmacology relies on several key experimental techniques.
Whole-Cell Voltage-Clamp in Isolated Myocytes
This technique is the gold standard for studying the direct effect of a drug on specific ion channels.
-
Objective: To measure the effect of this compound on the IKr current in isolation from other cellular currents.
-
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rabbit ventricle).[13]
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
Gigaohm Seal Formation: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.[21]
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, allowing electrical access to the entire cell.[22]
-
Voltage Protocol: A voltage-clamp amplifier holds the cell membrane potential at a set level (e.g., -80 mV). A series of voltage steps are applied to elicit the IKr current. A typical protocol involves a depolarizing step (e.g., to +20 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the outward "tail" current, which is characteristic of IKr.[13]
-
Drug Application: this compound is applied to the cell via the external perfusion solution at various concentrations. The reduction in the IKr tail current amplitude is measured to determine the degree of block and calculate parameters like IC50.[13]
-
References
- 1. Mechanisms Contributing to Myocardial Potassium Channel Diversity, Regulation and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Potassium channel blockers and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 10. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound, a selective potassium channel blocker, on the termination and inducibility of paroxysmal supraventricular tachycardias: a study in patients with Wolff-Parkinson-White syndrome and atrioventricular nodal reentrant tachycardia. This compound PSVT Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound, a class III antiarrhythmic agent, on supraventricular, reentrant tachycardias. This compound Paroxysmal Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of the Ikr-blocker this compound and predictors of conversion of chronic atrial tachyarrhythmias to sinus rhythm. A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. Patch Clamp Protocol [labome.com]
Almokalant's Effect on Ventricular Repolarization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), classifying it as a Class III antiarrhythmic agent. Its primary electrophysiological effect is the prolongation of the cardiac action potential duration (APD), which in turn lengthens the effective refractory period (ERP) and the QT interval on the electrocardiogram. This guide provides a comprehensive overview of the mechanism of action of this compound on ventricular repolarization, supported by quantitative data from various experimental models. Detailed experimental protocols for key assays are provided, along with visual representations of the underlying mechanisms and workflows to facilitate a deeper understanding for research and drug development professionals.
Mechanism of Action
This compound exerts its effect on ventricular repolarization by directly interacting with and blocking the pore of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the IKr current.[1] This current is a critical component in phase 3 of the cardiac action potential, contributing significantly to the repolarization of ventricular myocytes.[2] By inhibiting IKr, this compound delays the efflux of potassium ions from the cell, thereby prolonging the duration of the action potential.[1] This effect is more pronounced at slower heart rates, a characteristic known as reverse use-dependence. The prolongation of the APD leads to an increase in the ERP, making the myocardial tissue less susceptible to re-entrant arrhythmias.[2]
References
An In-depth Technical Guide to the Molecular Structure and Synthesis of Almokalant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Almokalant, a potent class III antiarrhythmic agent. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Molecular Structure and Properties
This compound is a selective potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1] Its action prolongs the cardiac action potential duration, a characteristic of Class III antiarrhythmic agents.
Table 1: Molecular Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | [2] |
| Chemical Formula | C18H28N2O3S | [2][3] |
| Molecular Weight | 352.49 g/mol | [1][4] |
| CAS Number | 123955-10-2 | [1][5] |
| Canonical SMILES | CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O | [2] |
| InChI Key | ZMHOBBKJBYLXFR-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Melting Point | Not Reported | |
| Boiling Point | 574.8 °C at 760 mmHg | [6] |
| Flash Point | 301.4 °C | [6] |
| Density | 1.17 g/cm³ | [6] |
| LogP | 3.03438 | [6] |
| Solubility | 10 mM in DMSO | [3] |
Synthesis of this compound
A potential retrosynthetic analysis suggests that this compound can be synthesized from key intermediates such as 4-(oxiran-2-ylmethoxy)benzonitrile and N-ethyl-N-(3-(propylthio)propyl)amine, followed by a selective oxidation of the sulfide (B99878) to a sulfoxide.
Proposed Synthetic Pathway
References
- 1. Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Pharmacological Approaches to Studying Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Approaches to Studying Potassium Channels. | Semantic Scholar [semanticscholar.org]
- 5. Effect of this compound, a selective potassium channel blocker, on the termination and inducibility of paroxysmal supraventricular tachycardias: a study in patients with Wolff-Parkinson-White syndrome and atrioventricular nodal reentrant tachycardia. This compound PSVT Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Approaches to Studying Potassium Channels : WestminsterResearch [westminsterresearch.westminster.ac.uk]
In Vitro Profile of Almokalant on Cardiac Action Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Almokalant on cardiac action potential. This compound, a potent Class III antiarrhythmic agent, is recognized for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), a critical component in cardiac repolarization. Understanding its detailed electrophysiological profile is paramount for arrhythmia research and drug development.
Core Mechanism of Action
This compound exerts its primary effect by blocking the IKr channels, which are encoded by the hERG (human Ether-à-go-go-Related Gene). This blockade delays the repolarization phase (Phase 3) of the cardiac action potential, leading to a prolongation of the action potential duration (APD).[1] This increase in APD extends the effective refractory period of cardiomyocytes, thereby exerting its antiarrhythmic effect by suppressing tachyarrhythmias, particularly those caused by reentry mechanisms.[1]
The mechanism of IKr channel blockade by this compound is both use-dependent and concentration-dependent.[2] It has been shown to block the open state of the IKr channel and can become trapped within the channel upon its closure at negative membrane potentials.[2]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from in vitro studies on this compound, providing a clear comparison of its effects on various electrophysiological parameters.
Table 1: Concentration-Dependent Blockade of IKr by this compound
| Parameter | Value | Species | Experimental Model | Reference |
| IC50 | 40 nM | Rabbit | Ventricular Myocytes | [3] |
| IC50 | 5 x 10-8 mol/L (50 nM) | Rabbit | Ventricular Myocytes | [2] |
| Hill Coefficient | 1.76 | Rabbit | Ventricular Myocytes | [2] |
Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)
| Tissue Type | Concentration | APD Prolongation | Species | Key Observation | Reference |
| Purkinje Fibers | Not specified | Marked lengthening | Rabbit | More pronounced effect than in ventricular muscle | [4][5] |
| Ventricular Muscle | Not specified | Lengthening | Rabbit | Less pronounced effect compared to Purkinje fibers | [4][5] |
| Purkinje Fibers | 0.3 µM | Preferential prolongation | Not specified | - | [3] |
| Ventricular Muscle | 0.3 µM | Homogeneous prolongation | Not specified | - | [3] |
Table 3: Proarrhythmic Indicators Associated with this compound
| Finding | Conditions | Species | Significance | Reference |
| Early Afterdepolarizations (EADs) | High concentrations | Rabbit Purkinje Fibers | Potential for triggering arrhythmias | [3][5] |
| Increased APD Variability | Progressively increased concentration | Not specified | Precursor to EADs and Torsades de Pointes | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines key experimental protocols used in the in vitro assessment of this compound's effects on cardiac action potential.
Transmembrane Action Potential Recording in Isolated Cardiac Tissues
This protocol is designed to measure action potentials from multicellular preparations like papillary muscles or Purkinje fibers.
-
Tissue Preparation:
-
Hearts are excised from the animal model (e.g., rabbit, cat) and immediately placed in cold, oxygenated Tyrode's solution.[4]
-
Ventricular muscle strips or Purkinje fibers are carefully dissected.[4]
-
The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C).
-
-
Electrophysiological Recording:
-
Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells.
-
A stable resting membrane potential of less than -75 mV is a prerequisite for accepting the recording.[6]
-
Action potentials are elicited by applying electrical stimuli through external electrodes.
-
A baseline recording is established before the application of this compound.[7]
-
This compound is then added to the superfusion solution at varying concentrations.
-
Whole-Cell Patch-Clamp Technique for Ion Current Measurement
This technique allows for the direct measurement of ionic currents, such as IKr, across the membrane of isolated single cardiomyocytes.
-
Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from the heart.
-
Isolated cells are placed in a perfusion chamber on the stage of an inverted microscope and bathed in an extracellular solution.[7]
-
-
Patch-Clamp Recording:
-
Patch pipettes with a resistance of 1-2 MΩ are used to form a high-resistance seal (giga-seal) with the cell membrane.[7]
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment.
-
Voltage-clamp protocols are applied to isolate and measure specific ion currents, such as IKr.[2][8] This involves holding the membrane potential at a specific level and then applying a series of voltage steps.
-
Data is acquired using a patch-clamp amplifier and specialized software.[7][9]
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing this compound and its mechanism of action.
References
- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 2. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Electrophysiological and inotropic effects of H 234/09 (this compound) in vitro: a comparison with two other novel IK blocking drugs, UK-68,798 (dofetilide) and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proarrhythmic effects of the class III agent this compound: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Action Potential Protocol [protocols.io]
- 8. ahajournals.org [ahajournals.org]
- 9. Cardiac Action Potential Protocol protocol v1 [protocols.io]
Almokalant: An In-depth Technical Guide to its Role in Cardiac Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant is a potent and selective Class III antiarrhythmic agent that has been instrumental in the study of cardiac repolarization and the mechanisms underlying cardiac arrhythmias. Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This selective action makes this compound an invaluable pharmacological tool for investigating the role of IKr in both normal cardiac electrophysiology and pathological conditions leading to arrhythmias, such as Torsades de Pointes (TdP). This technical guide provides a comprehensive overview of this compound's use in research, including its electrophysiological effects, quantitative data from key studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Electrophysiological Profile and Mechanism of Action
This compound is a methanesulfonanilide derivative that exhibits a high affinity and specificity for the IKr/hERG potassium channel.[1] By blocking this channel, this compound delays the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period.[2] This effect is dose-dependent and is the basis for its classification as a Class III antiarrhythmic agent. The prolongation of the QT interval on the electrocardiogram (ECG) is a direct consequence of this extended repolarization.[3][4]
The blockade of IKr by this compound is also characterized by "use-dependence," meaning the degree of block is influenced by the heart rate.[5] While it effectively prolongs the APD at normal and slow heart rates, its effect can be more pronounced under certain conditions, which also contributes to its proarrhythmic potential.
Signaling Pathway of IKr Blockade by this compound
The primary signaling event is the direct physical occlusion of the IKr (hERG) potassium channel by this compound. This prevents the efflux of potassium ions during phase 3 of the cardiac action potential, leading to delayed repolarization and its downstream consequences.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's effects from various preclinical and clinical studies.
Table 1: this compound IKr/hERG Channel Blockade
| Parameter | Species/Cell Type | Value | Experimental Condition | Reference(s) |
| IC50 | Rabbit Ventricular Myocytes | 5 x 10-8 M (50 nM) | Whole-cell patch-clamp, 2-second voltage clamps to +20 mV | [5] |
Table 2: Effects of this compound on Action Potential Duration (APD) and QT Interval
| Species | Preparation | This compound Concentration/Dose | Pacing Rate/Infusion Rate | Effect on APD/QT Interval | Reference(s) |
| Human | Healthy Volunteers | Plasma Conc. ≥ 50 nmol/l | 100 & 120 beats/min | 10-15% increase in MAPD90 | [6] |
| Human | Healthy Volunteers | Plasma Conc. 116 nM | 100 beats/min | 20% increase in MAPD90 | [3] |
| Human | Healthy Volunteers | Plasma Conc. 124 nM | 100 beats/min | 24% increase in QT interval | [3] |
| Rabbit | Anesthetized | 5 nmol/kg/min ("High rate") | Continuous infusion | QTc prolonged from 162 ms (B15284909) to 211 ms | [1] |
| Rabbit | Anesthetized | 2.5 nmol/kg/min ("Low rate") | Continuous infusion | QTc prolonged from 162 ms to 230 ms | [1] |
| Human | Isolated Ventricular Muscle | - | - | Marked prolongation of APD | [2] |
Table 3: this compound-Induced Proarrhythmia in the Methoxamine-Sensitized Rabbit Model
| Infusion Rate | This compound Dose | Incidence of Torsades de Pointes | Reference(s) |
| "High rate" (5 nmol/kg/min) | 391 nmol/kg | 9/10 rabbits | [1] |
| "Low rate" (2.5 nmol/kg/min) | 900 nmol/kg | 1/8 rabbits | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Whole-Cell Patch-Clamp Analysis of this compound on IKr/hERG Channels
This protocol is designed to assess the inhibitory effect of this compound on the IKr current in isolated cardiomyocytes or a stable cell line expressing hERG channels (e.g., CHO or HEK293 cells).
1. Cell Preparation:
-
Culture hERG-expressing cells under standard conditions.
-
On the day of the experiment, dissociate cells to a single-cell suspension using a suitable non-enzymatic method.
-
Plate cells onto glass coverslips and allow them to adhere.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal on a single cell and establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
4. Voltage-Clamp Protocol:
-
To elicit IKr/hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds.
-
Repolarize the membrane to -50 mV to record the characteristic tail current.
-
Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline current.
5. Data Acquisition and Analysis:
-
Record baseline currents in the absence of this compound.
-
Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Record the steady-state block at each concentration.
-
Measure the peak tail current amplitude to determine the percentage of block.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
Protocol 2: In Vivo Electrophysiology Study in an Anesthetized Rabbit Model of Proarrhythmia
This protocol is adapted from the methoxamine-sensitized rabbit model to assess the proarrhythmic potential of this compound.[1]
1. Animal Preparation:
-
Anesthetize a New Zealand White rabbit (e.g., with ketamine and xylazine).
-
Maintain anesthesia throughout the experiment.
-
Insert an intravenous catheter for drug and fluid administration.
-
Place ECG electrodes to record a lead II ECG.
2. Baseline Recording:
-
Allow the animal to stabilize for a period after instrumentation.
-
Record a stable baseline ECG for at least 10 minutes.
3. Methoxamine (B1676408) Sensitization:
-
Begin a continuous intravenous infusion of methoxamine (e.g., 15 µg/kg/min) to induce alpha-adrenergic stimulation, which sensitizes the heart to proarrhythmic effects.
4. This compound Infusion:
-
After a period of methoxamine infusion (e.g., 10 minutes), begin a continuous intravenous infusion of this compound at the desired rate (e.g., "low rate" of 2.5 nmol/kg/min or "high rate" of 5 nmol/kg/min).[1]
5. Data Acquisition and Monitoring:
-
Continuously record the ECG throughout the infusion period.
-
Monitor for changes in heart rate, QT interval, and the development of arrhythmias, particularly early afterdepolarizations (EADs) and Torsades de Pointes (TdP).
6. Data Analysis:
-
Measure the heart rate and QT interval at baseline and at regular intervals during the infusions. Correct the QT interval for heart rate (QTc).
-
Quantify the incidence, duration, and characteristics of any observed arrhythmias.
-
Compare the proarrhythmic effects at different infusion rates of this compound.
Protocol 3: Ex Vivo Langendorff-Perfused Rabbit Heart Study
This protocol provides a framework for studying the direct effects of this compound on the electrophysiology of an isolated heart, free from systemic influences.
1. Heart Isolation and Perfusion:
-
Anesthetize a rabbit and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta and initiate retrograde perfusion on a Langendorff apparatus with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.
2. Electrophysiological Recording:
-
Place recording electrodes on the epicardial surface of the ventricles to record a pseudo-ECG or monophasic action potentials (MAPs).
-
Place pacing electrodes to control the heart rate.
3. Baseline Measurements:
-
Allow the heart to stabilize and record baseline electrophysiological parameters (e.g., heart rate, QT interval, MAP duration) while pacing at a constant cycle length.
4. This compound Administration:
-
Introduce this compound into the perfusate at a known concentration (e.g., starting from a low nanomolar range and increasing stepwise).
-
Allow the heart to equilibrate at each concentration before recording data.
5. Data Acquisition and Analysis:
-
Record the electrophysiological parameters at each concentration of this compound.
-
Measure changes in QT interval and MAP duration (e.g., at 90% repolarization, MAPD90).
-
Assess for the induction of arrhythmias.
-
Construct concentration-response curves for the observed electrophysiological effects.
Conclusion
This compound's high selectivity for the IKr/hERG channel has solidified its position as a critical tool in cardiac arrhythmia research. Its well-characterized effects on cardiac repolarization provide a reliable means to investigate the fundamental mechanisms of arrhythmogenesis, particularly those related to delayed repolarization and the long QT syndrome. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to utilize this compound in their studies or to understand its impact on cardiac electrophysiology. The careful application of these methodologies will continue to advance our understanding of cardiac arrhythmias and aid in the development of safer and more effective antiarrhythmic therapies.
References
- 1. Proarrhythmic effects of the class III agent this compound: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance and effects of this compound, a new selective Ik blocking agent, on ventricular repolarization and on sino-atrial and atrioventricular nodal function in the heart: a study in healthy, male volunteers utilizing transesophageal atrial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
Almokalant's Impact on Sino-Atrial and Atrioventricular Nodal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalan is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), classifying it as a Class III antiarrhythmic agent. Its primary mechanism of action is to prolong the cardiac action potential duration, thereby increasing the effective refractory period of myocardial tissue. While the effects of almokalant on ventricular repolarization are well-documented, its impact on the specialized conduction tissues of the sino-atrial (SA) and atrioventricular (AV) nodes is of significant interest for a comprehensive understanding of its electrophysiological profile and clinical utility. This technical guide provides an in-depth analysis of this compound's effects on SA and AV nodal function, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.
Core Electrophysiological Effects of this compound
Almokalan's primary effect is the blockade of the IKr current, which is crucial for the repolarization phase of the cardiac action potential. By inhibiting this current, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular myocytes.
Impact on Sino-Atrial (SA) Nodal Function
The available clinical data in healthy individuals suggests that this compound has a minimal direct impact on the function of the sino-atrial node at therapeutic doses. The SA node's automaticity is primarily governed by the "funny" current (If) and calcium currents, with potassium currents playing a role in repolarization.
A key study in healthy male volunteers demonstrated that an intravenous bolus infusion of 12.8 µmol of this compound, a dose sufficient to produce a significant prolongation of ventricular repolarization, resulted in no alteration in sinus node function [1]. This suggests that at clinically relevant concentrations for treating ventricular arrhythmias, this compound does not significantly affect the intrinsic automaticity of the SA node.
However, in specific patient populations or under certain conditions, effects on atrial rate have been observed. For instance, in patients with chronic atrial tachyarrhythmias, a 6-hour infusion of this compound led to a decrease in the atrial rate. This effect is likely related to the drug's impact on the underlying atrial substrate and the dynamics of the arrhythmia rather than a direct suppression of the SA node itself.
Quantitative Data on Sino-Atrial Nodal Parameters
Currently, there is a paucity of specific quantitative data in the published literature detailing the dose-dependent effects of this compound on parameters such as Sinus Cycle Length (SCL) and Sinoatrial Conduction Time (SACT). The primary finding from clinical studies in healthy subjects is the qualitative observation of no significant change.
Impact on Atrioventricular (AV) Nodal Function
The atrioventricular node is responsible for coordinating the transmission of electrical impulses from the atria to the ventricles. Its function is characterized by decremental conduction, meaning that the conduction velocity slows as the heart rate increases, which serves to protect the ventricles from excessively rapid atrial rates.
Similar to its effect on the SA node, this compound appears to have a limited direct effect on the AV node in healthy individuals at therapeutic doses. The same study in healthy volunteers that showed no effect on SA node function also reported no alteration in the effective refractory period of the AV node [1].
However, the impact of this compound on AV nodal function becomes more apparent under conditions of rapid atrial rates, such as during supraventricular tachycardias (SVTs). In a study involving patients with AV nodal reentrant tachycardia (AVNRT), this compound was shown to cause 2:1 AV block in some patients, an effect that was often preceded by bundle branch block[2]. This indicates a rate-dependent effect on the AV conduction system, where the drug's prolongation of refractoriness can lead to conduction block at higher frequencies. This finding underscores the importance of evaluating drug effects at clinically relevant tachycardia rates[2].
Quantitative Data on Atrioventricular Nodal Parameters
Detailed quantitative data on the effects of this compound on AV nodal effective refractory period (AVNERP) and Wenckebach cycle length (WCL) across a range of doses or in different patient populations are not extensively reported in the primary literature. The main takeaway is the observation of rate-dependent AV block during tachyarrhythmias.
Summary of Quantitative Data
Due to the limited availability of specific quantitative data from multiple studies, a comprehensive comparative table is not feasible at this time. The primary findings are summarized below:
| Parameter | Subject Population | This compound Dose/Concentration | Observed Effect | Citation |
| Sinus Node Function | Healthy Volunteers | 12.8 µmol (IV) | No alteration | [1] |
| AV Nodal ERP | Healthy Volunteers | 12.8 µmol (IV) | No alteration | [1] |
| AV Conduction | Patients with AVNRT | Aiming for 20-150 nmol/l (plasma) | 2:1 AV block in some patients during tachycardia | [2] |
| Atrial Rate | Patients with Atrial Tachyarrhythmias | 25 +/- 4 mg (6-hour infusion) | Decrease in atrial rate |
Experimental Protocols
The assessment of this compound's impact on SA and AV nodal function has primarily been conducted through clinical electrophysiology studies. A common methodology involves the following:
Transesophageal Atrial Stimulation (TAS)
This noninvasive approach is used to evaluate cardiac electrophysiological parameters. The protocol, as described in studies evaluating this compound, typically involves[1]:
-
Subject Preparation: Healthy volunteers or patients are studied in a controlled clinical environment.
-
Catheter Placement: A multipolar electrode catheter is inserted into the esophagus and positioned behind the left atrium.
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus cycle length, and AV nodal conduction properties.
-
Drug Administration: this compound is administered, often as an intravenous bolus infusion, with doses titrated to achieve a desired electrophysiological effect (e.g., a specific percentage of QT interval prolongation)[1].
-
Electrophysiological Testing:
-
Sinus Node Function: Assessed by measuring the sinus cycle length at rest.
-
AV Nodal Function: The effective refractory period of the AV node is determined using programmed atrial stimulation. This involves delivering progressively premature atrial extrastimuli after a train of paced beats to identify the longest coupling interval that fails to conduct to the ventricles.
-
Tachycardia Induction: In studies with arrhythmia patients, supraventricular tachycardias are induced to evaluate the drug's effect at high heart rates[2].
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the primary mechanism of action of this compound at the cellular level.
Experimental Workflow for Assessing Nodal Function
The logical flow of a typical clinical electrophysiology study to assess the effects of a drug like this compound on nodal function is depicted below.
Conclusion
References
- 1. Tolerance and effects of this compound, a new selective Ik blocking agent, on ventricular repolarization and on sino-atrial and atrioventricular nodal function in the heart: a study in healthy, male volunteers utilizing transesophageal atrial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a class III antiarrhythmic agent, on supraventricular, reentrant tachycardias. This compound Paroxysmal Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Teratogenic Effects of Almokalant in Animal Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almokalant, a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), has demonstrated significant teratogenic effects in animal models.[1] This technical guide synthesizes the available preclinical data on the developmental toxicity of this compound, focusing on the observed malformations, the dose-response relationship, and the proposed mechanisms of teratogenicity. The primary mechanism appears to be pharmacologically mediated, involving the induction of embryonic cardiac arrhythmias, leading to hypoxia and subsequent reoxygenation injury.[1][2][3] This document provides a comprehensive overview of the experimental protocols used in these studies, presents quantitative data in a structured format, and visualizes the key pathways and workflows to aid in the understanding of this compound's teratogenic profile.
Introduction
This compound is a class III antiarrhythmic agent that prolongs the cardiac action potential by blocking IKr channels.[1] While effective in its intended cardiac indications, preclinical studies have raised significant concerns about its developmental toxicity.[4] Understanding the teratogenic potential of IKr blockers as a class is crucial for drug development and risk assessment.[1][5] This whitepaper provides an in-depth analysis of the teratogenic effects of this compound observed in various animal models, offering a valuable resource for researchers in toxicology and drug development.
Teratogenic Profile of this compound
Studies in both rats and mice have consistently demonstrated the embryotoxic and teratogenic potential of this compound.[4][5] The observed effects are highly dependent on the timing of exposure during gestation, with specific malformations being associated with administration on particular gestational days (GD).[5][6]
Observed Malformations
The spectrum of malformations induced by this compound is consistent with a mechanism involving vascular disruption and hypoxia.[5][6] Key findings include:
-
Orofacial Clefts: Administration of this compound on GD 11 in rats has been associated with right-sided oblique cleft lip.[5]
-
Limb Defects: Dosing on GD 13 in rats is linked to digital hypoplasia and/or amputation.[5]
-
Cardiovascular Defects: this compound has been shown to induce various cardiovascular abnormalities.[3]
-
Skeletal Defects: A slight increase in minor skeletal defects, primarily reduced calcification of the vertebral column and phalanges, has been observed in mice.[4]
-
Other Defects: Short tails have also been reported in rats following exposure on GD 11.[5]
Quantitative Data on Teratogenic Effects
The following tables summarize the quantitative data from key developmental toxicity studies of this compound in animal models.
Table 1: Teratogenic Effects of this compound in Rats
| Gestational Day (GD) of Administration | Dose (µmol/kg) | Observed Malformations | Reference |
| 11 | 125 | Cardiovascular defects, orofacial clefts, tail defects | [3] |
| 11 | 150 | Increased hypoxia staining in embryos | [2] |
| 13 | 25 | Reduced size of digits | [3] |
| 13 | 50 | Increased hypoxia staining in embryos | [2] |
| 11 | Not Specified | Right-sided oblique cleft lip, short tail | [5] |
| 13 | Not Specified | Digital hypoplasia and/or amputation | [5] |
Table 2: Embryotoxic Effects of this compound in Mice
| Dosing Period (Gestation Days) | Dose (µmol/kg) | Key Effects | Reference |
| 6-15 | 125 | Elevated embryonic death, decreased mean fetal weights, minor skeletal defects | [4] |
| 6-15 | 300 | Total embryonic death | [4] |
Table 3: In Vitro Effects of this compound on Embryonic Mouse Heart (Whole Embryo Culture)
| Concentration (nmol/L) | Effect on Embryonic Heart | Reference |
| 650-5200 | Concentration-dependent bradycardia (13-42%) | [4] |
| 2600 | Irregular heart rhythm and/or cardiac arrest in 1 embryo | [4] |
| 5200 | Irregular heart rhythm and/or cardiac arrest in 7 embryos | [4] |
Proposed Mechanism of Teratogenicity
The teratogenicity of this compound is not believed to be due to direct cytotoxicity but rather a consequence of its pharmacological action on the developing cardiovascular system.[1][4] The proposed mechanism involves a cascade of events initiated by the blockade of IKr channels in the embryonic heart.
// Invisible edges for layout edge [style=invis]; A -> C; C -> G; }
Caption: Proposed mechanism of this compound-induced teratogenicity.
This pathway is supported by several lines of evidence:
-
Direct Observation of Cardiac Effects: In vitro whole embryo culture has directly demonstrated that this compound induces bradycardia and arrhythmias in embryonic mouse hearts.[4]
-
Induction of Hypoxia: Studies using the hypoxia marker pimonidazole (B1677889) have shown a significant increase in hypoxia in rat embryos exposed to teratogenic doses of this compound.[2]
-
Role of Reactive Oxygen Species (ROS): Pre-treatment with the antioxidant and spin-trapping agent alpha-phenyl-N-t-butylnitrone (PBN) was found to prevent this compound-induced malformations in rats, supporting the role of ROS in the teratogenic cascade.[3][6]
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the teratogenic effects of this compound.
In Vivo Developmental Toxicity Studies in Rats
-
Dosing: this compound was typically administered orally via gavage as a single dose on specific gestational days (e.g., GD 10, 11, 13, 14).[2][3][6]
-
Control Group: Control animals received the vehicle (e.g., tap water).[2][3]
-
Fetal Examination: Fetuses were typically examined on GD 21 for external, visceral, and skeletal malformations.[6]
-
Hypoxia Assessment: In some studies, the hypoxia marker pimonidazole hydrochloride was administered intravenously to pregnant rats following this compound exposure. Embryos were then sectioned and immunostained to visualize hypoxic regions.[2]
In Vivo Developmental Toxicity Studies in Mice
-
Animal Model: Pregnant mice (strain not always specified).[4]
-
Dosing: this compound was administered during the period of organogenesis (GD 6-15).[4]
-
Dose Levels: Dose levels of 50, 125, and 300 µmol/kg were used.[4]
-
Endpoints: The study evaluated embryonic death, fetal weight, and the presence of skeletal defects.[4]
In Vitro Whole Embryo Culture
-
Model: Gestation day 10 mouse embryos.[4]
-
Culture Conditions: Embryos were cultured in the presence of varying concentrations of this compound (325-5200 nmol/L).[4]
-
Endpoints: The primary endpoint was the assessment of embryonic heart rate and rhythm.[4]
Caption: General experimental workflow for in vivo developmental toxicity studies.
Discussion and Implications for Drug Development
The teratogenic effects of this compound in animal models highlight the potential risks associated with potent IKr channel blockers during pregnancy. The observed stage-specific malformations underscore the importance of understanding the precise timing of developmental processes and their susceptibility to pharmacological disruption.[5][6] The proposed mechanism, involving embryonic arrhythmia and subsequent hypoxia/reoxygenation injury, provides a plausible framework for risk assessment of other compounds with similar pharmacological activity.[1]
For drug development professionals, these findings emphasize the need for early and thorough preclinical safety assessment of compounds that interact with critical ion channels. The use of in vitro models, such as whole embryo culture, can be a valuable tool for screening and mechanistic investigation.[4] Furthermore, the protective effects of antioxidants in animal models suggest potential avenues for mitigating the developmental toxicity of this class of drugs, although further research is required.[3][6]
Conclusion
This compound is a potent teratogen in animal models, inducing a specific pattern of malformations through a mechanism linked to its pharmacological activity on the embryonic heart. The available data provide a robust foundation for understanding the developmental risks associated with IKr channel blockade. This technical guide serves as a comprehensive resource for researchers and drug development professionals, summarizing the key findings, experimental methodologies, and mechanistic insights into the teratogenicity of this compound. Continued research in this area is essential for the development of safer medicines and for refining the risk assessment strategies for drugs administered during pregnancy.
References
- 1. Class III antiarrhythmics and phenytoin: teratogenicity due to embryonic cardiac dysrhythmia and reoxygenation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teratogenicity by the hERG potassium channel blocking drug this compound: use of hypoxia marker gives evidence for a hypoxia-related mechanism mediated via embryonic arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teratogenicity of the class III antiarrhythmic drug this compound. Role of hypoxia and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental toxicity of the class III antiarrhythmic agent this compound in mice. Adverse effects mediated via induction of embryonic heart rhythm abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teratogenic potential of this compound, dofetilide, and d-sotalol: drugs with potassium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stage-specific skeletal and visceral defects of the I(Kr)-blocker this compound: further evidence for teratogenicity via a hypoxia-related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Proarrhythmic Potential of Almokalant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almokalant is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG). This blockade leads to a significant prolongation of the cardiac action potential duration (APD) and the QT interval on the electrocardiogram (ECG). While this mechanism underlies its antiarrhythmic efficacy, it is also intrinsically linked to a significant proarrhythmic risk, primarily the induction of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). This technical guide provides a comprehensive overview of the proarrhythmic potential of this compound, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols used to assess its electrophysiological effects.
Mechanism of Proarrhythmia
This compound's proarrhythmic effects are a direct consequence of its primary pharmacological action: the blockade of the IKr/hERG potassium channel. This channel plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays the efflux of potassium ions from cardiomyocytes, thereby prolonging the APD.[1] This prolongation is reflected as a lengthened QT interval on the surface ECG.
Excessive prolongation of the APD can lead to the development of early afterdepolarizations (EADs), which are abnormal depolarizations that occur during Phase 2 or Phase 3 of the action potential.[2] EADs are considered a primary trigger for TdP. The arrhythmogenic potential of this compound is influenced by several factors, including the infusion rate, with higher rates being associated with a greater risk of TdP.[2]
Signaling Pathway of this compound-Induced Proarrhythmia
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Almokalant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Almokalant dosage and administration for in vivo animal studies, based on published literature. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the electrophysiological effects of this compound.
Introduction
This compound is a potent Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential duration and the QT interval, making it a subject of interest in cardiovascular research, particularly in the study of arrhythmias and proarrhythmic risk assessment. Accurate and reproducible in vivo studies are crucial for understanding its effects.
Quantitative Data Summary
The following tables summarize reported dosages of this compound used in various in vivo animal models. These values should serve as a starting point for dose-range finding studies.
Table 1: this compound Dosage in Various Animal Models
| Animal Model | Dosage Range | Administration Route | Key Findings |
| Rabbit | 5 - 25 nmol/kg/min | Intravenous (IV) Infusion | QTc interval prolongation, induction of torsades de pointes at higher infusion rates[1] |
| Cat | 5 - 25 nmol/kg/min | Intravenous (IV) Infusion | QT interval lengthening[1] |
| Dog | 0.35 µg/kg | Intravenous (IV) Infusion | QTc interval prolongation with no negative inotropic effect[2] |
| Dog | 1.0 µmol/kg | Intravenous (IV) | Prolonged atrial and ventricular effective refractory periods and paced QT interval[3] |
| Pig | Dose-dependent | Intravenous (IV) Infusion | Dose-dependent increase in QT interval and atrial refractory periods[4] |
Table 2: Pharmacokinetic and Electrophysiological Parameters
| Parameter | Value | Animal Model |
| QTc Prolongation | 162 ms (B15284909) to 230 ms | Rabbit[1] |
| QT Interval Lengthening | 241 ms to 349 ms | Cat[1] |
| Paced QT Interval Prolongation | Significant at 1.0 µmol/kg | Dog[3] |
| Corrected QT-time (QTc) Increase | 9.5 ms to 10.4 ms | Dog[2] |
Experimental Protocols
The following are generalized protocols for the intravenous administration of this compound based on methodologies reported in the literature. It is critical to adapt these protocols to the specific experimental design, animal model, and institutional guidelines.
Materials
-
This compound hydrochloride
-
Vehicle solution (e.g., sterile saline, 0.9% NaCl)
-
Infusion pump
-
Catheters (appropriate size for the animal model)
-
Anesthetic agent (as per approved institutional protocol)
-
ECG recording equipment
Preparation of this compound Solution
-
Determine the desired concentration: Based on the target dose and infusion rate, calculate the required concentration of the this compound solution.
-
Weigh this compound: Accurately weigh the required amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolve in Vehicle: Dissolve the weighed this compound in the appropriate volume of sterile saline (0.9% NaCl) to achieve the desired concentration. Ensure complete dissolution.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
Animal Preparation and Anesthesia
-
Anesthetize the animal: Anesthetize the animal according to the institutionally approved protocol. The choice of anesthetic should be considered carefully, as it may have effects on cardiovascular parameters.
-
Catheter Placement: Surgically place catheters in a suitable vein (e.g., femoral vein, jugular vein) for drug administration and in an artery (e.g., femoral artery) for blood pressure monitoring and blood sampling, if required.
-
ECG Monitoring: Attach ECG electrodes to the animal for continuous monitoring of cardiac electrical activity. A lead II configuration is commonly used.
This compound Administration Protocol (Intravenous Infusion)
-
Acclimatization and Baseline Recording: Allow the animal to stabilize after instrumentation. Record baseline ECG and hemodynamic parameters for a sufficient duration (e.g., 15-30 minutes) before drug administration.
-
Initiate Infusion: Connect the catheter to the infusion pump containing the prepared this compound solution.
-
Infusion Rate: Start the infusion at the desired rate. The literature suggests rates between 5 and 25 nmol/kg/min for rabbits and cats[1]. The rate of infusion can be a critical factor in the proarrhythmic effects observed[1].
-
Continuous Monitoring: Continuously monitor and record ECG and hemodynamic parameters throughout the infusion period.
-
Washout Period: After the infusion period, switch to a drug-free vehicle infusion to observe the washout of the drug's effects.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound exerts its effect by blocking the IKr current, which is crucial for the repolarization phase of the cardiac action potential. This blockade leads to a prolongation of the action potential duration and, consequently, the QT interval on the surface ECG.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo electrophysiology study using this compound.
Caption: In vivo this compound experimental workflow.
References
- 1. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Class III antiarrhythmic action and inotropy: effects of this compound in acute ischaemic heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Torsades de Pointes Using Almokalant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Almokalant, a potent IKr (hERG) potassium channel blocker, to reliably induce Torsades de Pointes (TdP) in both in vivo and in vitro models. TdP is a life-threatening polymorphic ventricular tachycardia associated with QT interval prolongation, and robust models are crucial for studying its underlying mechanisms and for proarrhythmia risk assessment of new chemical entities.
Introduction
This compound is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). This blockade leads to a dose-dependent prolongation of the cardiac action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG). Excessive prolongation of the QT interval can create a vulnerable window for the development of early afterdepolarizations (EADs), which can trigger TdP. Understanding the electrophysiological effects of this compound allows for its use as a tool to induce a TdP phenotype in various preclinical models, facilitating the investigation of arrhythmogenesis and the evaluation of potential antiarrhythmic therapies.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in preclinical models.
Table 1: this compound Dose-Response on Torsades de Pointes Incidence in Anesthetized Rabbits
| This compound Dose (µg/kg, i.v.) | Incidence of Torsades de Pointes |
| 26 | 20% |
| 88 | 40% |
| 260 | 33% |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Model System |
| hERG IC50 | 196.9 nM | CHO cells expressing hERG |
| QTc Prolongation | Dose-dependent | Anesthetized Guinea Pig |
| Action Potential Duration (APD) | Prolonged | Isolated Rabbit Cardiomyocytes |
| Early Afterdepolarizations (EADs) | Induced | Isolated Rabbit Hearts |
Signaling Pathway of this compound-Induced Torsades de Pointes
The primary mechanism by which this compound induces TdP is through the blockade of the IKr potassium channel. This initiates a cascade of electrophysiological events at the cellular and tissue level, ultimately leading to the characteristic arrhythmia.
Experimental Protocols
In Vivo Model: Anesthetized Rabbit
This protocol details the induction of TdP in an anesthetized rabbit model, a well-established method for proarrhythmia assessment.
Experimental Workflow
Methodology
-
Animal Preparation:
-
Male New Zealand White rabbits (2.5-3.5 kg) are used.
-
Anesthetize the rabbit with an appropriate agent (e.g., sodium pentobarbital, 30 mg/kg i.v.). Maintain anesthesia throughout the experiment.
-
Surgically expose and catheterize the femoral vein for drug administration and the femoral artery for blood pressure monitoring.
-
Attach subcutaneous needle electrodes to record a standard Lead II ECG.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes after surgical preparation.
-
Record a stable baseline ECG for a minimum of 30 minutes.
-
Prepare this compound solutions in sterile saline.
-
Administer this compound via intravenous infusion at desired doses (e.g., 26, 88, and 260 µg/kg).
-
Continuously monitor the ECG for the duration of the experiment.
-
-
Data Acquisition and Analysis:
-
Record the ECG continuously using a data acquisition system.
-
Measure the QT interval and correct for heart rate using a suitable formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval.
-
Identify and quantify the incidence and duration of TdP episodes. TdP is characterized by a polymorphic ventricular tachycardia with a twisting of the QRS axis around the isoelectric baseline.
-
In Vivo Model: Anesthetized Guinea Pig (Adapted Protocol)
Methodology
-
Animal Preparation:
-
Male Dunkin-Hartley guinea pigs (350-450 g) are used.
-
Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, i.p., or isoflurane (B1672236) inhalation).
-
Catheterize the jugular vein for intravenous drug administration.
-
Place subcutaneous needle electrodes for ECG recording (Lead II).
-
Monitor and maintain body temperature at 37°C using a heating pad.
-
-
Experimental Procedure:
-
Allow for a 20-30 minute stabilization period after instrumentation.
-
Record a stable baseline ECG for at least 20 minutes.
-
Based on the potency of this compound relative to dofetilide (B1670870), an initial intravenous dose range to explore would be 5-20 µg/kg.
-
Administer this compound as a slow intravenous bolus or infusion.
-
Continuously monitor the ECG.
-
-
Data Acquisition and Analysis:
-
Continuously record the ECG.
-
Measure the QT interval and correct for heart rate (QTc).
-
Analyze for the occurrence of arrhythmias, including ventricular premature beats, couplets, and TdP.
-
In Vitro Model: hERG Potassium Channel Assay
This protocol describes the assessment of this compound's inhibitory effect on the hERG potassium channel expressed in a mammalian cell line using the patch-clamp technique.
Experimental Workflow
Methodology
-
Cell Culture:
-
Culture a mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells) under standard conditions.
-
-
Electrophysiology:
-
Use the whole-cell patch-clamp technique to record hERG currents.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
Maintain the recording temperature at 35-37°C.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the peak tail current.
-
Record stable baseline currents.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 1 nM to 1 µM).
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
-
References
Application Notes and Protocols for Almokalant in Isolated Heart Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This characteristic classifies it as a Class III antiarrhythmic agent. Its primary electrophysiological effect is the prolongation of the cardiac action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG). These properties make this compound a valuable tool for studying cardiac repolarization and for investigating the mechanisms of drug-induced arrhythmias, such as Torsades de Pointes (TdP).
This document provides detailed application notes and protocols for the use of this compound in isolated heart perfusion experiments, specifically utilizing the Langendorff-perfused rabbit heart model. This ex vivo model allows for the controlled study of this compound's direct cardiac effects in the absence of systemic neural and hormonal influences.
Mechanism of Action
This compound exerts its effect by binding to the pore-forming α-subunit of the IKr channel (Kv11.1). This binding inhibits the efflux of potassium ions during the repolarization phase (Phase 3) of the cardiac action potential. The reduced outward potassium current leads to a delay in repolarization, manifesting as a prolongation of the action potential duration.
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiac electrophysiological parameters as reported in various studies.
Table 1: Concentration-Dependent Effects of this compound on Action Potential Duration (APD) in Rabbit Ventricular Myocytes
| This compound Concentration | APD90 Prolongation (%) | Species/Tissue | Reference |
| 50 nM | Significant Prolongation | Rabbit Ventricular Myocytes | [1] |
| 100 nM | ~10-15% | Human Volunteers | [2] |
| 150 nM | ~10-15% | Human Volunteers | [2] |
| 0.3 µM | Marked Lengthening | Rabbit Purkinje Fibers | [3] |
APD90: Action Potential Duration at 90% repolarization.
Table 2: Effects of this compound on QT Interval
| This compound Concentration/Dose | QT Interval Prolongation | Experimental Model | Reference |
| 12.8 µmol (IV bolus) | ~20% (QTend) | Healthy Human Volunteers | [4] |
| 116 nM (mean plasma conc.) | 20% (MAPD90), 24% (QT) at 100 bpm | Healthy Human Volunteers | [5] |
| 124 nM (mean plasma conc.) | 30% (QT) at 120 bpm | Healthy Human Volunteers | [5] |
| High-rate infusion (5 nmol/kg/min) | QTc from 162 ms (B15284909) to 211 ms | Anesthetized Rabbits | [3] |
| Low-rate infusion (25 nmol/kg/min) | QTc from 162 ms to 230 ms | Anesthetized Rabbits | [3] |
QTc: Corrected QT interval; MAPD90: Monophasic Action Potential Duration at 90% repolarization.
Experimental Protocols
Protocol 1: Preparation of Krebs-Henseleit Perfusion Buffer
The Krebs-Henseleit solution is a widely used physiological buffer for isolated heart perfusion.[6]
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Potassium Phosphate Monobasic (KH2PO4)
-
Magnesium Sulfate (MgSO4)
-
Sodium Bicarbonate (NaHCO3)
-
Calcium Chloride (CaCl2)
-
D-Glucose
-
Ultrapure water
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the following stock solutions in ultrapure water.
-
In a clean 1 L beaker, add the following components to 900 mL of ultrapure water while stirring:
-
NaCl: 6.9 g (118 mM)
-
KCl: 0.35 g (4.7 mM)
-
KH2PO4: 0.16 g (1.18 mM)
-
MgSO4: 0.29 g (1.19 mM)
-
Glucose: 2.0 g (11.1 mM)
-
-
Once all components are dissolved, add 2.1 g of NaHCO3 (25 mM) and stir until fully dissolved.
-
Slowly add 0.28 g of CaCl2 (2.5 mM) while stirring to avoid precipitation.
-
Adjust the final volume to 1 L with ultrapure water.
-
Continuously bubble the solution with carbogen gas (95% O2, 5% CO2) for at least 20 minutes to achieve a physiological pH of 7.4.[7]
-
Verify the pH with a calibrated pH meter.
-
Sterilize the buffer by passing it through a 0.22 µm filter.
-
The prepared Krebs-Henseleit solution should be used fresh on the day of the experiment.
Protocol 2: this compound Perfusion of an Isolated Rabbit Heart (Langendorff Preparation)
This protocol outlines the procedure for isolating a rabbit heart and perfusing it with this compound in a Langendorff apparatus.[8][9]
Materials:
-
New Zealand White rabbit (2-3 kg)
-
Heparin (1000 IU/kg)
-
Pentobarbital (B6593769) sodium (anesthetic)
-
Krebs-Henseleit buffer (prepared as in Protocol 1), warmed to 37°C and continuously gassed with carbogen.
-
Langendorff perfusion system
-
Surgical instruments
-
Suture thread
-
ECG recording equipment
-
Data acquisition system
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO, and then diluted in Krebs-Henseleit buffer)
Procedure:
Heart Isolation and Cannulation:
-
Anesthetize the rabbit with pentobarbital sodium.
-
Administer heparin intravenously to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus. Ensure no air bubbles are introduced into the coronary circulation.
-
Secure the aorta to the cannula with a suture.
Perfusion and Equilibration:
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).[8][10]
-
The heart should resume beating within a few minutes.
-
Allow the heart to equilibrate for a stabilization period of 20-30 minutes. During this time, monitor baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and a pseudo-ECG.
This compound Perfusion:
-
Following the equilibration period, switch the perfusion to Krebs-Henseleit buffer containing the desired concentration of this compound.
-
Begin with the lowest concentration of this compound and proceed in a cumulative or sequential manner.
-
Perfuse with each concentration for a sufficient duration (e.g., 15-20 minutes) to allow for a steady-state effect to be reached.
-
Continuously record all relevant cardiac parameters throughout the drug perfusion period.
Washout:
-
After the highest concentration of this compound has been tested, switch the perfusion back to the drug-free Krebs-Henseleit buffer.
-
Continue the washout perfusion for at least 30 minutes to observe any reversal of the drug's effects.
Data Analysis:
-
Analyze the recorded data to determine the effects of this compound on parameters such as:
-
Action Potential Duration at 90% repolarization (APD90)
-
QT interval
-
Heart Rate
-
Left Ventricular Developed Pressure (LVDP)
-
Occurrence of arrhythmias (e.g., Early Afterdepolarizations, Torsades de Pointes)
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's action on the IKr potassium channel.
Caption: Experimental workflow for this compound perfusion in an isolated rabbit heart.
References
- 1. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proarrhythmic effects of the class III agent this compound: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance and effects of this compound, a new selective Ik blocking agent, on ventricular repolarization and on sino-atrial and atrioventricular nodal function in the heart: a study in healthy, male volunteers utilizing transesophageal atrial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 7. support.harvardapparatus.com [support.harvardapparatus.com]
- 8. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Langendorff Heart [sheffbp.co.uk]
- 10. Multiparametric Optical Mapping of the Langendorff-perfused Rabbit Heart - PMC [pmc.ncbi.nlm.nih.gov]
Almokalant: A Potent Tool for Investigating Long QT Syndrome
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This specific action on the hERG potassium channel makes this compound an invaluable pharmacological tool for studying both congenital and acquired Long QT Syndrome (LQTS). LQTS is a cardiac repolarization disorder characterized by a prolonged QT interval on the electrocardiogram (ECG), which increases the risk of life-threatening ventricular arrhythmias, specifically Torsades de Pointes (TdP). By inducing a predictable and dose-dependent prolongation of the cardiac action potential, this compound allows researchers to model LQTS in vitro and in vivo, facilitating the investigation of disease mechanisms and the screening of potential therapeutic agents.
Mechanism of Action
This compound exerts its effects by binding to the open state of the hERG potassium channel, effectively trapping the drug within the channel pore upon deactivation. This leads to a reduction in the outward potassium current during the repolarization phase (Phase 3) of the cardiac action potential. The diminished repolarizing current results in a prolonged action potential duration (APD), which manifests as a lengthened QT interval on the ECG. This mechanism faithfully mimics the electrophysiological phenotype of LQTS type 2 (LQT2), which is caused by loss-of-function mutations in the KCNH2 gene encoding the hERG channel.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature. These values provide a reference for designing experiments and interpreting results.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Species/Cell Type | Concentration | Effect | Reference |
| IK Block (IC50) | Rabbit ventricular myocytes | 5 x 10-8 M (50 nM) | Half-maximal block of the delayed rectifier K+ current. | [1] |
| Action Potential Duration (APD) | Human ventricular muscle | Not specified | Marked prolongation of APD at 75% and 90% repolarization. | [2] |
| Monophasic Action Potential Duration (MAPD) | Human (volunteers) | ≥ 50 nmol/l | Significant prolongation of MAPD by 10-15%. | [3] |
| Action Potential Duration (APD) | Rabbit Purkinje fibers | Not specified | Marked lengthening of APD and induction of early afterdepolarizations. | [4] |
| Action Potential Duration (APD) | Guinea-pig papillary muscles | Concentration-dependent | Prolongation of APD. | [5] |
Table 2: In Vivo Electrophysiological Effects of this compound
| Parameter | Species | Dosage/Concentration | Effect | Reference |
| QTc Interval | Rabbit | 391(116.3) nmol.kg-1 (high rate infusion) | Prolongation from 162(6.2) ms (B15284909) to 211(5.3) ms. | [4] |
| QTc Interval | Rabbit | 900 nmol.kg-1 (low rate infusion) | Prolongation from 162(3.6) ms to 230(12.6) ms. | [4] |
| QT Interval | Cat | High rate infusion | Lengthening from 241(6.0) ms to 349(8.0) ms. | [4] |
| QT Interval | Human (volunteers) | 124 nM (mean plasma concentration) | 24% increase at 100 beats/min. | |
| Corrected QT Interval | Human (patients) | 4.5 mg (12.8 µmol) IV | Increase from 445 +/- 18 ms to 548 +/- 53 ms. | [6] |
| Incidence of Torsades de Pointes | Rabbit | 26, 88, and 260 µg/kg IV | 20%, 40%, and 33% incidence, respectively. |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound to study LQTS are provided below.
Protocol 1: In Vitro Assessment of hERG Channel Blockade using Patch-Clamp Electrophysiology
Objective: To determine the potency of this compound in blocking the hERG potassium current in a heterologous expression system.
Materials:
-
HEK293 or CHO cells stably expressing the human hERG channel.
-
Whole-cell patch-clamp setup with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions.
Procedure:
-
Culture hERG-expressing cells to 60-80% confluency.
-
Harvest cells and plate them onto glass coverslips for recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.[7]
-
Record baseline hERG currents in the absence of this compound.
-
Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block to be reached at each concentration.
-
Record hERG currents at each concentration.
-
Wash out the drug to assess reversibility.
-
Analyze the data by measuring the peak tail current amplitude at each concentration, normalizing to the baseline current, and fitting the concentration-response data to the Hill equation to determine the IC50 value.
Protocol 2: In Vitro Assessment of Action Potential Duration Prolongation in Isolated Cardiac Preparations
Objective: To measure the effect of this compound on action potential duration in isolated cardiac tissue.
Materials:
-
Isolated ventricular muscle strips or Purkinje fibers from a suitable animal model (e.g., rabbit, guinea pig).
-
Tissue bath with temperature control and superfusion system.
-
Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 11.8 HEPES, 10 Glucose; pH 7.4 with NaOH, bubbled with 95% O2/5% CO2.
-
Glass microelectrodes (10-30 MΩ) filled with 3 M KCl.
-
Microelectrode amplifier and data acquisition system.
-
Field stimulation electrodes.
-
This compound stock solution and serial dilutions.
Procedure:
-
Dissect and mount the cardiac tissue in the tissue bath superfused with oxygenated Tyrode's solution at 37°C.
-
Allow the preparation to equilibrate for at least 60 minutes.
-
Pace the tissue at a constant cycle length (e.g., 1 Hz) using field stimulation.
-
Impale a cell with a glass microelectrode to record intracellular action potentials.
-
Record stable baseline action potentials.
-
Introduce this compound into the superfusate at the desired concentration.
-
Record action potentials at steady-state drug effect.
-
Measure the action potential duration at 50%, 75%, and 90% of repolarization (APD50, APD75, APD90).
-
Compare the APD values before and after this compound application to quantify the prolonging effect.
Protocol 3: In Vivo Assessment of QT Interval Prolongation in an Animal Model
Objective: To evaluate the effect of this compound on the QT interval in an anesthetized animal model.
Materials:
-
Suitable animal model (e.g., rabbit, guinea pig, cat).
-
Anesthetic agent (e.g., pentobarbital, isoflurane).
-
ECG recording system with needle electrodes.
-
Intravenous catheter for drug administration.
-
Infusion pump.
-
This compound solution for intravenous administration.
Procedure:
-
Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.
-
Place ECG electrodes to record a clear lead II or lead aVF signal.
-
Insert an intravenous catheter for drug infusion.
-
Allow the animal to stabilize and record a baseline ECG for at least 15-30 minutes.
-
Administer this compound via intravenous infusion. The infusion rate and total dose should be chosen based on previous studies to achieve the desired plasma concentration.[4][8]
-
Continuously record the ECG during and after drug administration.
-
Measure the QT interval from the ECG recordings.
-
Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula for humans, species-specific formulas for animals).
-
Analyze the change in QTc interval from baseline to assess the effect of this compound.
-
Monitor for the occurrence of arrhythmias, such as Torsades de Pointes.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in LQTS research.
Caption: Mechanism of this compound-induced Long QT Syndrome.
Caption: Experimental workflow for studying LQTS using this compound.
Conclusion
This compound is a robust and reliable pharmacological tool for inducing an LQTS phenotype in various experimental settings. Its high selectivity for the hERG channel allows for the specific investigation of IKr-related arrhythmogenesis. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of Long QT Syndrome, from basic mechanistic investigations to preclinical drug safety assessment. As with any potent pharmacological agent, careful dose-response studies are essential to ensure reproducible and interpretable results.
References
- 1. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proarrhythmic effects of the class III agent this compound: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequency-dependent effects of E-4031, this compound, dofetilide and tedisamil on action potential duration: no evidence for "reverse use dependent" block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proarrhythmic effects of intravenous quinidine, amiodarone, D-sotalol, and this compound in the anesthetized rabbit model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Almokalant Infusion in Rabbit Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing almokalant infusion to induce arrhythmia in rabbit models, a critical tool for studying proarrhythmic risk and the efficacy of antiarrhythmic compounds. The rabbit model is frequently employed due to its cardiac electrophysiology closely resembling that of humans.[1][2]
Introduction to this compound
This compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr).[3] This current, encoded by the hERG gene, is crucial for the repolarization phase of the cardiac action potential.[4][5] By inhibiting IKr, this compound prolongs the action potential duration (APD) and the QT interval on the electrocardiogram (ECG).[3] This targeted action makes it a reliable agent for inducing torsade de pointes (TdP), a polymorphic ventricular tachycardia, in experimental models.[3][6]
Mechanism of Action: IKr Channel Blockade
This compound exerts its proarrhythmic effects by binding to the open state of the IKr potassium channel, effectively trapping the drug within the channel pore upon channel closure. This "use-dependent" block leads to a cumulative effect of repolarization delay, particularly at slower heart rates, which can precipitate early afterdepolarizations (EADs) and subsequently trigger TdP.
Experimental Protocols
Two primary in vivo infusion protocols are described: a high-rate infusion for rapid induction of arrhythmia and a low-rate infusion for studying more subtle proarrhythmic effects. Both protocols often utilize an alpha-1 adrenoceptor agonist, such as methoxamine (B1676408), to sensitize the heart to the effects of IKr blockade.[3][7]
Animal Preparation and Anesthesia
-
Animal Model: Adult New Zealand White rabbits are commonly used.[7][8]
-
Anesthesia: Anesthesia can be induced and maintained with a combination of ketamine (e.g., 35 mg/kg) and xylazine (B1663881) (e.g., 5 mg/kg) administered intramuscularly, with maintenance doses given as needed.[7][8] Alternatively, anesthesia can be maintained with inhaled isoflurane (B1672236) (e.g., 1.5%) vaporized with 100% oxygen following intubation.[8]
-
Surgical Preparation:
This compound Infusion Protocols
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable vehicle, such as sterile saline. The concentration should be calculated based on the desired infusion rate and the animal's body weight.
Protocol 1: High-Rate Infusion
This protocol is designed to rapidly induce TdP.
-
Stabilization: Following surgical preparation, allow the animal to stabilize for a period of 10-20 minutes while recording baseline ECG and hemodynamic parameters.
-
Sensitization: Begin a continuous intravenous infusion of methoxamine at a rate of 15 µg/kg/min.[7]
-
This compound Infusion: After 10 minutes of methoxamine infusion, commence a "high-rate" intravenous infusion of this compound at 25 nmol/kg/min .[3]
-
Monitoring: Continuously monitor the ECG for QT interval prolongation, development of EADs, and the onset of TdP. The experiment is typically terminated after a sustained period of TdP (e.g., 20 seconds) or after a predetermined infusion duration.[7]
Protocol 2: Low-Rate Infusion
This protocol allows for the investigation of dose-dependent effects and proarrhythmic potential at lower plasma concentrations.
-
Stabilization and Sensitization: Follow the same stabilization and methoxamine sensitization steps as in the high-rate protocol.
-
This compound Infusion: After the sensitization period, begin a "low-rate" intravenous infusion of this compound at 5 nmol/kg/min .[3]
-
Monitoring: Continuously monitor the ECG and hemodynamic parameters. The duration of the infusion can be extended to observe the cumulative effects of the drug.
Data Presentation
The following tables summarize quantitative data from studies using this compound infusion in rabbit arrhythmia models.
Table 1: this compound Infusion Parameters and TdP Incidence
| Infusion Rate | This compound Dose Rate | Total Infused Dose (approx.) to Induce TdP | Incidence of Torsade de Pointes (TdP) | Reference |
| High Rate | 25 nmol/kg/min | 391 nmol/kg | 90% (9/10 rabbits) | [3] |
| Low Rate | 5 nmol/kg/min | 900 nmol/kg | 12.5% (1/8 rabbits) | [3] |
| Dose Escalation | 26, 88, 260 µg/kg (each over 5 min) | N/A | 20%, 40%, 33% (respectively) | [3] |
Table 2: Electrophysiological Effects of this compound Infusion
| Infusion Rate | Baseline QTc Interval (ms) | QTc Interval After this compound (ms) | Change in QTc Dispersion (ms) | Reference |
| High Rate | 162 (SEM 6.2) | 211 (SEM 5.3) | Increased from 15 (SEM 1.7) to 32 (SEM 5.6) | [3] |
| Low Rate | 162 (SEM 3.6) | 230 (SEM 12.6) | Unaltered | [3] |
Conclusion
The use of this compound infusion in rabbit models provides a robust and reproducible method for studying drug-induced arrhythmias. The detailed protocols and expected outcomes presented in these application notes serve as a valuable resource for researchers in the field of cardiac safety pharmacology and drug development. Careful adherence to the described methodologies will ensure the generation of high-quality, relevant data for the assessment of proarrhythmic risk.
References
- 1. An Isolated Working Heart System for Large Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Proarrhythmic effects of intravenous quinidine, amiodarone, D-sotalol, and this compound in the anesthetized rabbit model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surgical Implant Procedure and Wiring Configuration for Continuous Long-Term EEG/ECG Monitoring in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MediRabbit [medirabbit.com]
- 6. Experimental models of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TdP Incidence in Methoxamine-Sensitized Rabbit Model Is Reduced With Age but Not Influenced by Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anaesthetized rabbit with acute atrioventricular block provides a new model for detecting drug‐induced Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Almokalant for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2] This selective action makes it a valuable tool for in vitro studies of cardiac electrophysiology, arrhythmia models, and for safety pharmacology assessments of other compounds. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments.
This document provides detailed protocols for the dissolution of this compound, preparation of stock and working solutions, and important considerations for its use in cell culture applications.
Quantitative Data: Solubility and Storage
Accurate preparation of this compound solutions begins with an understanding of its solubility and stability. While specific quantitative solubility data in common laboratory solvents can be limited, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.
| Property | Data / Recommendation |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), cell culture grade |
| Stock Solution Stability | Store at -20°C for up to 3 months. For longer-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.[3] |
| Storage of Powder | Store at -20°C for up to 3 years, or at 4°C for up to 2 years. |
| Working Solution Stability | Aqueous working solutions should be prepared fresh for each experiment and used within 24 hours. |
Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cellular toxicity or off-target effects.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 352.49 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.525 mg of this compound powder.
-
Calculation: 0.01 mol/L * 0.001 L * 352.49 g/mol = 0.003525 g = 3.525 mg
-
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO (in this case, 1 mL) to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.
-
If complete dissolution is not achieved by vortexing, briefly sonicate the tube in a water bath.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C in the dark.
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell type
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the Stock Solution:
-
Remove a single aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Serial Dilution (Recommended):
-
To ensure accurate final concentrations and minimize precipitation, it is recommended to perform a serial dilution.
-
For example, to prepare a 10 µM working solution from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to obtain a 10 µM solution.
-
-
-
Final Dilution:
-
Further dilute the intermediate solution into your final culture volume to achieve the desired experimental concentration.
-
For example, to treat cells in a 6-well plate with 2 mL of medium per well with a final concentration of 100 nM this compound:
-
Add 2 µL of the 10 µM intermediate solution to each well containing 1.998 mL of medium.
-
-
-
Mixing and Incubation:
-
Gently mix the contents of the well by swirling the plate.
-
Incubate the cells for the desired experimental duration.
-
Important Consideration: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Mandatory Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Mechanism of Action: IKr (hERG) Channel Blockade
Caption: this compound blocks the hERG K+ channel, inhibiting K+ efflux and prolonging cardiac action potential repolarization.
References
- 1. The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cardiac hERG/IKr Potassium Channel as Pharmacological Target: Structure, Function, Regulation, and Clinical Applications | Bentham Science [eurekaselect.com]
- 3. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Almokalant Administration in Conscious vs. Anesthetized Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), leading to a prolongation of the QT interval on the electrocardiogram (ECG). These application notes provide a comprehensive overview of the electrophysiological and hemodynamic effects of this compound in preclinical animal models, with a focus on the key differences observed between studies conducted in conscious and anesthetized animals. Detailed protocols for intravenous administration and monitoring in both settings are provided to guide researchers in designing and executing robust cardiovascular safety and efficacy studies.
Data Presentation: Quantitative Effects of this compound
Table 1: Electrophysiological Effects of this compound in Anesthetized Dogs
| Parameter | Dose/Concentration | Change from Baseline | Species/Model | Reference |
| Atrial Effective Refractory Period (AERP) | 1.0 µmol/kg i.v. | Significant Prolongation | Anesthetized Dog | [1] |
| Ventricular Effective Refractory Period (VERP) | 1.0 µmol/kg i.v. | Significant Prolongation | Anesthetized Dog | [1] |
| Ventricular Monophasic Action Potential Duration (MAPD) | 1.0 µmol/kg i.v. | Significant Prolongation | Anesthetized Dog | [1] |
| Paced QT Interval | 1.0 µmol/kg i.v. | Significant Prolongation | Anesthetized Dog | [1] |
| Corrected QT time (QTc) | 0.35 µg/kg i.v. | Increased from 9.5 ± 0.3 to 10.4 ± 0.5 msec | Anesthetized Dog with Ischemic Heart Failure | [2] |
Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Dose/Concentration | Change from Baseline | Species/Model | Reference |
| Aortic Blood Pressure | 1.0 µmol/kg i.v. | No significant change | Anesthetized Dog | [1] |
| Contractile Force | 1.0 µmol/kg i.v. | Transient Increase | Anesthetized Dog | [1] |
| Left Ventricular Systolic Pressure (LVSP) | 0.35 µg/kg i.v. | Decreased | Anesthetized Dog with Ischemic Heart Failure | [2] |
| Aortic Pressure | 0.35 µg/kg i.v. | Decreased | Anesthetized Dog with Ischemic Heart Failure | [2] |
| Heart Rate | 0.35 µg/kg i.v. | Decreased from 185 ± 7 to 167 ± 5 beats/min | Anesthetized Dog with Ischemic Heart Failure | [2] |
| LV dP/dtmax | 0.35 µg/kg i.v. | No significant change | Anesthetized Dog with Ischemic Heart Failure | [2] |
Table 3: Anticipated Differences in Cardiovascular Parameters Between Conscious and Anesthetized States
| Parameter | Anesthetized State (General Effects) | Conscious State (Anticipated Baseline) | Rationale for Difference |
| Heart Rate | Generally lower and less variable, depending on the anesthetic agent. | Higher and more variable due to autonomic tone and response to environmental stimuli. | Anesthetics often suppress sympathetic activity and enhance vagal tone. |
| Blood Pressure | Often lower due to vasodilation and reduced cardiac output caused by many anesthetics. | Higher and more dynamic, reflecting normal physiological regulation. | Anesthetic agents can directly depress myocardial contractility and vascular smooth muscle. |
| QT Interval | Can be prolonged by certain volatile anesthetics (e.g., isoflurane (B1672236), sevoflurane). | Reflects the true baseline electrophysiology without the confounding effects of anesthetics. | Anesthetics can directly modulate ion channel function. |
| Autonomic Reflexes | Baroreceptor and other cardiovascular reflexes are often blunted or abolished. | Intact and responsive, leading to compensatory changes in heart rate and vascular tone. | Anesthesia depresses central and peripheral components of the autonomic nervous system. |
Experimental Protocols
Protocol 1: this compound Administration in Conscious Dogs via Telemetry
This protocol describes the evaluation of cardiovascular parameters in conscious, freely moving dogs using a surgically implanted telemetry system. This is the gold-standard method for cardiovascular safety pharmacology studies.
1. Animal Model and Preparation:
-
Species: Beagle dogs.
-
Housing: Animals should be housed in a controlled environment with a regular light-dark cycle.
-
Surgical Implantation:
-
Under general anesthesia and aseptic conditions, a telemetry transmitter (e.g., DSI M11 or similar) is surgically implanted.
-
The pressure catheter is inserted into a major artery (e.g., femoral or carotid) for blood pressure measurement.
-
ECG leads are placed subcutaneously to record a lead II configuration.
-
Allow a minimum of a two-week recovery period post-surgery to ensure stable baseline cardiovascular parameters.
-
2. Experimental Procedure:
-
Acclimatization: Acclimate the dogs to the study room and procedures to minimize stress-related cardiovascular changes.
-
Baseline Recording: Record baseline cardiovascular data (ECG, blood pressure, heart rate) for at least 24 hours prior to dosing to establish a stable diurnal rhythm.
-
Dosing:
-
Prepare a sterile solution of this compound in an appropriate vehicle (e.g., 0.9% saline).
-
Administer this compound via a previously placed intravenous catheter. A sample dosing regimen could be a slow bolus injection over 5-10 minutes, followed by a constant rate infusion to maintain target plasma concentrations.
-
Note: Specific infusion rates should be determined based on pharmacokinetic data for this compound in dogs to achieve desired plasma concentrations. A starting point could be adapted from anesthetized studies (e.g., targeting plasma concentrations in the nanomolar range).
-
-
Data Acquisition:
-
Continuously record ECG, systolic, diastolic, and mean arterial pressure, and heart rate for at least 24 hours post-dose.
-
Record body temperature and activity via the telemetry implant.
-
-
Data Analysis:
-
Analyze ECG data for changes in PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate using a dog-specific formula (e.g., Van de Water's).
-
Analyze hemodynamic data for changes in blood pressure and heart rate from baseline.
-
Compare data to a vehicle-control group.
-
Protocol 2: this compound Administration in Anesthetized Dogs
This protocol outlines the procedure for assessing the cardiovascular effects of this compound in anesthetized dogs, a model often used for more invasive or terminal studies.
1. Animal Model and Preparation:
-
Species: Beagle dogs.
-
Anesthesia:
-
Induce anesthesia with an appropriate agent (e.g., propofol).
-
Maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) at a stable concentration. Note that isoflurane can prolong the QT interval, which should be considered in the study design and data interpretation. Alternatively, an injectable anesthetic combination can be used.
-
Intubate the animal and provide mechanical ventilation to maintain normal blood gases.
-
-
Instrumentation:
-
Place intravenous catheters for drug administration and fluid support.
-
Insert a catheter into a major artery (e.g., femoral artery) for direct blood pressure monitoring.
-
Place ECG leads for continuous monitoring.
-
For more detailed hemodynamic assessment, a Swan-Ganz catheter can be placed to measure cardiac output, pulmonary artery pressure, and other parameters.
-
2. Experimental Procedure:
-
Stabilization: Allow the animal to stabilize under anesthesia for at least 30 minutes before baseline measurements are taken.
-
Baseline Recording: Record stable baseline ECG and hemodynamic data for a defined period (e.g., 15-30 minutes).
-
Dosing:
-
Data Acquisition:
-
Continuously record ECG and hemodynamic parameters throughout the experiment.
-
Collect data at predefined time points post-dose.
-
-
Data Analysis:
-
Analyze the data as described in the conscious dog protocol, comparing post-dose values to the stable baseline measurements.
-
Mandatory Visualizations
Caption: this compound blocks the IKr potassium channel, inhibiting potassium efflux and prolonging cardiac repolarization.
Caption: Experimental workflow for this compound administration in conscious dogs with telemetry.
Caption: Experimental workflow for this compound administration in anesthetized dogs.
References
- 1. Electrophysiologic and hemodynamic effects of H 234/09 (this compound), quinidine, and (+)-sotalol in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Class III antiarrhythmic action and inotropy: effects of this compound in acute ischaemic heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Almokalant Plasma Concentration
These application notes provide detailed methodologies for the quantitative analysis of Almokalant in plasma, targeting researchers, scientists, and professionals in drug development. The protocols described are based on established bioanalytical techniques and are intended to serve as a comprehensive guide for developing and validating methods for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a class III antiarrhythmic agent that selectively blocks the delayed rectifier potassium current (IKr) in cardiac myocytes. This action prolongs the cardiac action potential duration and the effective refractory period, contributing to its antiarrhythmic effects. Accurate measurement of this compound plasma concentrations is crucial for understanding its pharmacokinetics, establishing a therapeutic window, and ensuring patient safety. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed techniques for the bioanalysis of small molecule drugs in biological matrices.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by blocking the pore of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is the alpha subunit of the channel responsible for the rapid component of the delayed rectifier potassium current (IKr). This current is critical for the repolarization phase of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, leading to a prolongation of the action potential duration and the QT interval on an electrocardiogram.
Mechanism of action of this compound.
Techniques for Measuring this compound Plasma Concentration
The primary methods for quantifying this compound in plasma are HPLC and LC-MS/MS. While immunoassays are a theoretical possibility, the development of specific antibodies for a small molecule like this compound is a considerable undertaking, and no commercial kits are readily available. Therefore, chromatographic methods are the current standard.
| Parameter | HPLC-UV/FLD | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance or fluorescence. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Moderate to high, dependent on chromatographic resolution. | Very high, based on parent and fragment ion masses. |
| Sensitivity (LLOQ) | ng/mL range (e.g., 0.5-10 ng/mL). | pg/mL to low ng/mL range (e.g., 0.05-1 ng/mL). |
| Throughput | Moderate. | High, with rapid gradient methods.[1] |
| Matrix Effects | Less susceptible than LC-MS/MS. | Can be significant (ion suppression/enhancement), requires careful management. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Method Development | Can be more time-consuming to achieve desired specificity. | Generally faster for developing highly specific methods. |
Experimental Protocols
Plasma Sample Preparation
Proper sample preparation is critical to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest. The choice of method depends on the required cleanliness of the extract and the desired recovery.
Plasma sample preparation workflow.
This is a rapid and simple method suitable for initial sample cleanup.
-
To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile or methanol (B129727).[1]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 200 µL of plasma, add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Freeze the aqueous (lower) layer in a dry ice/acetone bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness and reconstitute as in PPT.
SPE offers the most selective sample cleanup and can be automated for high-throughput applications.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma (pre-treated with internal standard and diluted with a weak aqueous buffer).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol or an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute.
HPLC-UV/FLD Method Protocol
This protocol is an adapted method based on the analysis of similar antiarrhythmic drugs.
-
Instrumentation: HPLC system with a UV or Fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid). A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV: 239 nm (this wavelength may need optimization for this compound).[2]
-
Fluorescence (if applicable): Excitation and emission wavelengths would need to be determined experimentally.
-
-
Run Time: 10-15 minutes.
LC-MS/MS Method Protocol
This method provides higher sensitivity and specificity and is generally preferred for bioanalysis in drug development. This is a proposed protocol based on common practices for similar small molecules.[1][3]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or similar reversed-phase column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% B to 95% B over 3-5 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: ESI positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and an appropriate internal standard (e.g., a deuterated analog) would need to be determined by direct infusion.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Validated HPLC method for determination of amlodipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Almokalant: A Tool for Investigating Drug-Induced QT Prolongation
Application Notes and Protocols for Researchers in Drug Development and Safety Pharmacology
Introduction
Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This specific ion channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of the hERG channel is a primary mechanism underlying drug-induced QT prolongation, a delay in ventricular repolarization that can increase the risk of a life-threatening cardiac arrhythmia known to as Torsades de Pointes (TdP). Due to its well-characterized effects, this compound serves as a valuable research tool and positive control for studying the proarrhythmic potential of new chemical entities.
These application notes provide detailed protocols for utilizing this compound in key preclinical assays to assess the risk of drug-induced QT prolongation. The included methodologies cover in vitro electrophysiology, ex vivo isolated heart models, and in vivo electrocardiogram (ECG) monitoring.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across different experimental models. This data is essential for establishing baseline responses and for the comparative analysis of novel compounds.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Species/Cell Line | Value | Assay Method |
| IC50 for IK Block | Rabbit Ventricular Myocytes | 5 x 10⁻⁸ mol/L (50 nM)[1] | Whole-Cell Voltage Clamp |
Table 2: In Vivo Effects of this compound on QTc Interval in Rabbits
| Infusion Rate | Total Dose (nmol/kg) | Baseline QTc (ms) | Post-Infusion QTc (ms) | Incidence of Torsades de Pointes |
| High Rate (25 nmol/kg/min) | 391 (± 116.3) | 162 (± 6.2) | 211 (± 5.3) | 9/10 rabbits[2] |
| Low Rate (5 nmol/kg/min) | 900 | 162 (± 3.6) | 230 (± 12.6) | 1/8 rabbits[2] |
Table 3: this compound-Induced QTc Prolongation in a Human Case Study
| This compound Plasma Concentration (nmol/L) | Corrected QT Interval (QTc, ms) | Outcome |
| 134 | Markedly Prolonged | Non-sustained ventricular tachycardia |
| ~252 | 680 | Torsades de Pointes leading to ventricular fibrillation |
Signaling Pathways and Logical Relationships
Experimental Workflows
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium current, using this compound as a positive control.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents.
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Test compound stock solution.
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of the experiment, gently detach cells and plate them onto glass coverslips in a recording chamber.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaseal Formation: Under microscopic guidance, approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol and Baseline Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit the hERG tail current, apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the channels.
-
Repolarize the membrane to -50 mV to record the outward tail current, which reflects the number of channels that were open before repolarization.
-
Repeat this voltage step protocol at a regular interval (e.g., every 15 seconds).
-
Record baseline currents in the vehicle control solution until a stable response is achieved.
-
-
Compound Application: Perfuse the recording chamber with increasing concentrations of the test compound or this compound (e.g., 1 nM to 1 µM), allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
Data Acquisition and Analysis:
-
Record the peak hERG tail current at each compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Langendorff-Perfused Isolated Rabbit Heart Assay
Objective: To assess the effects of a test compound on ventricular repolarization (monophasic action potential duration and QT interval) in an ex vivo intact heart model, using this compound as a positive control.
Materials:
-
Langendorff perfusion system.
-
New Zealand White rabbits.
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose; gassed with 95% O₂ / 5% CO₂.
-
Monophasic action potential (MAP) recording electrodes.
-
ECG recording electrodes.
-
Data acquisition system.
-
This compound stock solution.
-
Test compound stock solution.
Procedure:
-
Heart Isolation: Anesthetize the rabbit and rapidly excise the heart.
-
Cannulation and Perfusion: Immediately cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure.
-
Instrumentation: Place MAP recording electrodes on the epicardial surface of the left ventricle. Position ECG electrodes to record a pseudo-ECG.
-
Stabilization: Allow the heart to stabilize for at least 30 minutes, during which baseline MAP and ECG recordings are obtained. The heart can be paced at a constant cycle length (e.g., 300-400 ms).
-
Compound Perfusion:
-
Introduce the vehicle control into the perfusate and record for a baseline period.
-
Administer increasing concentrations of the test compound or this compound into the perfusate.
-
Allow the heart to equilibrate at each concentration for 15-20 minutes before recording data.
-
-
Data Acquisition and Analysis:
-
Continuously record MAP and ECG signals.
-
Measure the MAP duration at 90% repolarization (MAPD90) and the QT interval from the pseudo-ECG.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's for rabbits).
-
Analyze the concentration-dependent effects of the compound on MAPD90 and QTc.
-
In Vivo ECG Monitoring in Anesthetized Rabbits
Objective: To evaluate the effect of a test compound on the QT interval in an in vivo model, using this compound to induce a known proarrhythmic response.
Materials:
-
New Zealand White rabbits.
-
Anesthetics (e.g., ketamine/xylazine).
-
ECG recording system with needle electrodes.
-
Infusion pump and catheters.
-
This compound solution for infusion.
-
Test compound solution for infusion.
-
α-adrenergic agonist (e.g., methoxamine) to prevent reflex tachycardia.
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the rabbit and place it in a supine position. Insert subcutaneous needle electrodes for ECG recording (e.g., Lead II configuration). Place intravenous catheters for drug infusion.
-
Baseline Recording: After a stabilization period, record baseline ECGs.
-
Infusion Protocol:
-
Begin a continuous infusion of an α-adrenergic agonist like methoxamine (B1676408) to maintain a stable heart rate.
-
After a stable baseline with the agonist is achieved, start the infusion of the vehicle control and record ECGs.
-
Administer the test compound or this compound via intravenous infusion. For this compound, a "high rate" infusion of 25 nmol/kg/min can be used to provoke a proarrhythmic response.[2]
-
-
ECG Monitoring: Continuously monitor the ECG throughout the infusion period and for a post-infusion observation period.
-
Data Analysis:
-
Measure the RR and QT intervals from the ECG recordings.
-
Correct the QT interval for heart rate (QTc).
-
Analyze the time- and dose-dependent effects of the compound on the QTc interval.
-
Monitor for the occurrence of arrhythmias, including premature ventricular contractions and Torsades de Pointes.
-
Logical Relationship Diagram
References
- 1. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proarrhythmic effects of the class III agent this compound: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Almokalant in Combination with Other Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the preclinical investigation of Almokalant, a selective IKr potassium channel blocker, in combination with other classes of antiarrhythmic agents. The primary focus is on assessing the electrophysiological effects and potential for proarrhythmia or synergistic antiarrhythmic activity.
Introduction
This compound is a Class III antiarrhythmic agent that prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP) by selectively blocking the rapid component of the delayed rectifier potassium current (IKr)[1][2][3]. While effective in treating various arrhythmias, its potential for proarrhythmic effects, such as Torsades de Pointes (TdP), necessitates careful evaluation, especially when used in combination with other antiarrhythmic drugs[4]. Combining antiarrhythmic agents with complementary mechanisms of action may offer enhanced efficacy and safety, but also carries the risk of adverse drug interactions[5].
This document outlines experimental protocols and data presentation strategies for studying the effects of this compound in combination with Class I (sodium channel blockers) and Class IV (calcium channel blockers) antiarrhythmic agents. The methodologies are primarily based on in vitro models using isolated cardiac tissues, which allow for a controlled assessment of drug interactions on cardiac electrophysiology.
This compound in Combination with Class Ib Antiarrhythmics (Lidocaine)
The combination of this compound with a Class Ib agent like lidocaine (B1675312) is investigated to assess whether the sodium channel blocking properties of lidocaine can mitigate the proarrhythmic potential of this compound, specifically its tendency to increase the dispersion of repolarization and induce early afterdepolarizations (EADs).
Quantitative Data Summary
The following table summarizes the electrophysiological effects of this compound alone and in combination with Lidocaine on isolated rabbit ventricular muscle (VM) and Purkinje fibers (PF).
| Parameter | This compound (0.1 µM) | Lidocaine (5 µM) + this compound (0.1 µM) |
| Action Potential Duration (APD) Prolongation in VM (%) | 17 ± 5.9 | 14 ± 6.4 |
| Action Potential Duration (APD) Prolongation in PF (%) | 33 ± 4.2 | 7 ± 12.2 |
| Induction of Early Afterdepolarizations (EADs) in PF | Observed in 7 of 12 preparations | Not observed |
Experimental Protocol: In Vitro Rabbit Heart Preparation
This protocol details the methodology for assessing the combined effects of this compound and Lidocaine on action potential characteristics in isolated rabbit cardiac tissues.
2.2.1. Tissue Preparation:
-
Rabbit hearts are excised and placed in a dissecting dish containing oxygenated Tyrode's solution.
-
Ventricular muscle strips and free-running Purkinje fibers are carefully dissected from the right ventricle.
-
The preparations are mounted in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.
2.2.2. Electrophysiological Recordings:
-
Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl.
-
Tissues are stimulated at a constant basic cycle length (BCL) of 500 ms (B15284909) and 1000 ms.
-
Action potential duration at 90% repolarization (APD90) is measured.
-
The dispersion of repolarization is calculated as the difference between the APD90 of the Purkinje fiber and the ventricular muscle.
-
The incidence of EADs is monitored.
2.2.3. Drug Application:
-
A baseline recording is established in drug-free Tyrode's solution.
-
This compound is first introduced into the superfusate at a concentration of 0.1 µM.
-
After the effects of this compound have stabilized, Lidocaine is added to the superfusate in increasing concentrations (e.g., 1, 5, and 25 µM).
-
In a separate set of experiments, tissues are pre-treated with Lidocaine (5 µM) before the addition of this compound.
Signaling Pathway and Experimental Workflow
References
- 1. Differential effects of the new class III antiarrhythmic agents this compound, E-4031 and D-sotalol, and of quinidine, on delayed rectifier currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance and effects of this compound, a new selective Ik blocking agent, on ventricular repolarization and on sino-atrial and atrioventricular nodal function in the heart: a study in healthy, male volunteers utilizing transesophageal atrial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse effects of disopyramide (Norpace): toxic interactions with other antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Almokalant in Stem Cell-Derived Cardiomyocyte Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a critical tool in cardiovascular research and drug development. These cells recapitulate many of the electrophysiological properties of native human cardiomyocytes, providing a powerful in vitro model for studying cardiac function, disease modeling, and cardiotoxicity screening. Almokalant, a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a key compound in this field. The hERG channel conducts the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac action potential repolarization. Inhibition of this channel can lead to a prolongation of the action potential duration (APD), a hallmark of increased risk for developing potentially fatal arrhythmias like Torsades de Pointes (TdP). Due to its well-characterized proarrhythmic effects, this compound serves as an essential positive control in assays designed to assess the cardiac safety of new chemical entities.
This document provides detailed application notes and protocols for the use of this compound in hiPSC-CM research, focusing on its mechanism of action, its effects on cardiomyocyte electrophysiology, and standardized methods for its application in common experimental platforms.
Mechanism of Action
This compound exerts its effects by directly blocking the pore of the hERG potassium channel. This inhibition reduces the outward flow of potassium ions during the repolarization phase of the cardiac action potential. The diminished repolarizing current leads to a delay in the return of the membrane potential to its resting state, thereby prolonging the action potential duration. This mechanism is central to its utility as a reference compound for proarrhythmic risk assessment.
Troubleshooting & Optimization
Almokalant in Aqueous Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of almokalant in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] As a propanolamine (B44665) derivative, this compound's amino group can be susceptible to oxidation, and the overall molecule may undergo hydrolysis under certain pH conditions.
Q2: How does pH impact the stability of this compound solutions?
A2: While specific data on this compound is limited, compounds with similar structures are often most stable in acidic to neutral pH ranges.[3] In alkaline conditions, the risk of oxidative degradation of the propanolamine side chain may increase. It is crucial to determine the optimal pH for your specific application and buffer system.
Q3: Is this compound sensitive to light?
A3: Many pharmaceutical compounds are susceptible to photodegradation, and it is a common practice to protect solutions from light.[4][5] For instance, propranolol, which also has a naphthalene-like structure, is known to degrade upon exposure to light.[5] Therefore, it is highly recommended to prepare and store this compound solutions in amber vials or protect them from light to prevent potential photodegradation.
Q4: What are the potential degradation pathways for this compound in aqueous solution?
A4: Based on the chemical structure of this compound (a propanolamine with a sulfonamide group), potential degradation pathways could include oxidation of the secondary amine or the propanolamine side chain, and hydrolysis of the sulfonamide group under extreme pH and temperature conditions.[6][7]
Q5: What are the signs of this compound degradation in my solution?
A5: Degradation of this compound can manifest as a change in the physical appearance of the solution, such as discoloration (e.g., yellowing), the formation of precipitates, or a decrease in the measured concentration of the active pharmaceutical ingredient (API) over time.[2]
Q6: How should I store my this compound aqueous solutions to ensure stability?
A6: To maximize stability, it is recommended to store this compound solutions at controlled room temperature or under refrigeration (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen. The optimal storage conditions should be determined through stability studies for your specific formulation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing) of the this compound solution. | Oxidation of the this compound molecule. | 1. Prepare fresh solutions using deoxygenated solvents. 2. Consider adding an antioxidant to the formulation. 3. Store the solution under an inert atmosphere (e.g., nitrogen). 4. Ensure the solution is protected from light. |
| Precipitate formation in the solution. | Poor solubility at the storage pH or temperature, or formation of an insoluble degradation product. | 1. Verify the pH of the solution and adjust if necessary. 2. Assess the impact of storage temperature on solubility. 3. Filter the solution through a 0.22 µm filter to remove any particulate matter before use. 4. Analyze the precipitate to identify its composition. |
| Decrease in this compound concentration over time, as confirmed by HPLC analysis. | Chemical degradation (e.g., hydrolysis, oxidation, or photolysis). | 1. Review the storage conditions (temperature, light exposure). 2. Investigate the pH of the solution and its compatibility with this compound. 3. Perform a forced degradation study to identify the primary degradation pathways. 4. Use a validated stability-indicating analytical method for accurate quantification. |
| Inconsistent experimental results using this compound solutions. | Instability of the stock solution leading to variable dosing. | 1. Always use freshly prepared solutions or solutions with confirmed stability for critical experiments. 2. Re-qualify the concentration of older stock solutions before use. 3. Maintain a strict protocol for the preparation and storage of all this compound solutions. |
Quantitative Stability Data
Table 1: Illustrative Stability of Sotalol (B1662669) Hydrochloride (5 mg/mL) in an Aqueous Oral Solution [5]
| Storage Condition | Initial Concentration (%) | Concentration after 30 days (%) | Concentration after 90 days (%) | Concentration after 180 days (%) |
| Refrigerated (2-8 °C) | 100% | >99% | >98% | >95% |
| Room Temperature (25 °C) | 100% | >98% | >96% | >95% |
Note: This table is for illustrative purposes and is based on published data for sotalol. Actual stability data for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Determine the relative peak areas of the degradation products.
-
Use the MS data to propose structures for the major degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Plausible degradation pathways for this compound.
References
- 1. Dofetilide - Wikipedia [en.wikipedia.org]
- 2. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Extemporaneous sotalol hydrochloride oral solutions for use in paediatric cardiology: formulation and stability study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. blog.blueprintprep.com [blog.blueprintprep.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Almokalant solubility challenges for experiments
Welcome to the Almokalant Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound has a known solubility of 10 mM in DMSO.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: It is not recommended to dissolve this compound directly in aqueous buffers. Due to its low aqueous solubility, you will likely encounter difficulties in achieving your desired concentration, and the compound may not fully dissolve. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental buffer.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to minimize solvent-induced artifacts or toxicity. It is always best practice to include a vehicle control (your final aqueous buffer with the same percentage of DMSO as your this compound solution) in your experiments.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in DMSO.
-
Solution:
-
Vortexing: Ensure you are vortexing the solution vigorously for a sufficient amount of time.
-
Sonication: If vortexing is insufficient, you can sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Warming: Gentle warming of the solution (e.g., to 37°C) can also help to increase solubility. However, be cautious and avoid excessive heat which could degrade the compound.
-
Issue 2: this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
-
Solution: This is a common issue when diluting a compound from an organic solvent into an aqueous solution.
-
Increase the Dilution Factor: The most straightforward solution is to make a more dilute working solution. This will lower the final concentration of this compound, making it more likely to stay in solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small amount of the buffer to the DMSO stock, mix well, and then add this intermediate dilution to the rest of the buffer.
-
Use of Pluronic F-127: For particularly challenging situations, a small amount of a non-ionic surfactant like Pluronic F-127 can be added to the aqueous buffer to help maintain the solubility of hydrophobic compounds. However, you must first validate that the surfactant does not interfere with your experimental assay.
-
Issue 3: I am observing unexpected effects in my experiment that may be due to the solvent.
-
Solution:
-
Include a Vehicle Control: Always include a control group that is treated with the same concentration of DMSO (or your chosen solvent) as your experimental group. This will help you to distinguish between the effects of this compound and the effects of the solvent.
-
Minimize Final DMSO Concentration: As mentioned in the FAQs, aim to keep the final DMSO concentration as low as possible, ideally at or below 0.1%.
-
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| This compound | DMSO | 10 mM |
Experimental Protocol: Preparation of this compound Solutions
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and its subsequent dilution to a final working concentration in an aqueous buffer.
Materials:
-
This compound powder (Molecular Weight: 352.49 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
Part 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 352.49 g/mol = 0.0035249 g = 3.52 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 3.52 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
-
Storage:
-
Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Part 2: Preparation of a 10 µM this compound Working Solution
-
Determine the dilution factor:
-
To prepare a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution.
-
-
Perform the dilution:
-
For example, to prepare 1 mL of a 10 µM working solution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of your desired sterile aqueous buffer.
-
-
-
Mix thoroughly:
-
Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
-
Final DMSO Concentration:
-
This dilution will result in a final DMSO concentration of 0.1%.
-
Visualizations
References
Almokalant Concentration Optimization for Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Almokalant concentrations for cellular assays. This guide includes troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cellular assays?
A1: this compound is a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which corresponds to the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[1] As a Class III antiarrhythmic agent, it specifically prolongs the cardiac action potential duration. In cellular assays, this compound is frequently used as a reference compound to assess the potential of new chemical entities to block the hERG channel, a critical component of cardiac safety pharmacology.
Q2: What is the typical effective concentration range for this compound in hERG assays?
A2: The effective concentration of this compound can vary depending on the cell type and specific experimental conditions. However, a common starting point for generating a concentration-response curve is in the nanomolar (nM) range. The half-maximal inhibitory concentration (IC50) for this compound in Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel has been reported to be approximately 508 nM.
Q3: How should I prepare a stock solution of this compound?
A3: For cellular assays, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A stock solution of 10 mM is often used. This stock can then be serially diluted in the extracellular solution to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that could affect cell viability or channel function, typically below 0.5%.
Q4: Which cell lines are suitable for this compound assays?
A4: The most commonly used cell lines for hERG assays with compounds like this compound are mammalian cell lines that have been stably transfected to express the hERG potassium channel. These include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in cellular assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 508 nM | CHO | Automated Patch Clamp |
Experimental Protocols
Below are detailed methodologies for two common types of cellular assays used to assess hERG channel block by this compound. These are representative protocols and may require optimization for specific laboratory conditions.
Automated Patch Clamp (APC) Assay
This protocol is a general guideline for using an automated patch-clamp system, such as the QPatch or PatchXpress, to measure this compound's effect on hERG currents.
1. Cell Preparation:
- Culture CHO or HEK293 cells stably expressing the hERG channel.
- On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
- Resuspend the cells in the appropriate extracellular solution at the density recommended by the APC instrument manufacturer.
2. Solutions:
- Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 10 HEPES, 1.5 MgATP. Adjust pH to 7.3 with KOH.
- This compound Solutions: Prepare serial dilutions of this compound from a 10 mM DMSO stock solution into the extracellular solution to achieve the desired final concentrations.
3. APC Instrument Setup and Execution:
- Prime the instrument with the prepared solutions.
- Load the cell suspension and this compound compound plate.
- Initiate the automated patch-clamp run using a standard hERG voltage protocol. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
- Record baseline hERG currents, then perfuse with increasing concentrations of this compound.
4. Data Analysis:
- Measure the peak tail current at each this compound concentration.
- Normalize the current inhibition relative to the baseline current.
- Plot the normalized data as a function of this compound concentration and fit to a dose-response curve to determine the IC50 value.
Fluorescence-Based Assay (e.g., Thallium Flux)
This protocol describes a higher-throughput method to assess hERG channel block.
1. Cell Preparation:
- Seed CHO or HEK293 cells stably expressing the hERG channel into 96- or 384-well black-walled, clear-bottom microplates.
- Culture the cells until they reach an appropriate confluency.
2. Dye Loading:
- Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
- Incubate the plate at room temperature in the dark for 60-90 minutes.
3. Compound Addition:
- Prepare serial dilutions of this compound in an appropriate assay buffer.
- Add the this compound dilutions to the wells and incubate for 10-20 minutes.
4. Thallium Stimulation and Signal Detection:
- Prepare a stimulus buffer containing thallium sulfate.
- Use a fluorescence plate reader to measure the baseline fluorescence.
- Add the thallium-containing stimulus buffer to all wells to initiate the influx of thallium through open hERG channels.
- Immediately begin kinetic reading of the fluorescence signal for 2-5 minutes.
5. Data Analysis:
- Calculate the rate of fluorescence increase for each well.
- Normalize the data to vehicle controls (0% inhibition) and a high concentration of a known hERG blocker as a positive control (100% inhibition).
- Generate a concentration-response curve and calculate the IC50 for this compound.
Visualizations
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low hERG Current | Poor cell health or low channel expression. | Ensure cells are healthy and have a high viability. Passage cells regularly and do not use cells that are over-confluent. Confirm hERG expression levels. |
| Incorrect intracellular or extracellular solutions. | Verify the composition and pH of all solutions. Prepare fresh solutions if necessary. | |
| Unstable Current (Rundown) | Gradual loss of channel activity over time. | Allow for a stable baseline recording before adding compounds. Perform experiments efficiently to minimize recording time. Consider using intracellular solutions containing fluoride (B91410) to improve stability. |
| High Leak Current | Poor giga-seal formation in patch-clamp experiments. | Use high-quality cells and ensure proper cell suspension. Optimize the cell capture and seal formation parameters on the automated patch-clamp instrument. |
| Paradoxical Current Increase at Low Concentrations | "Facilitation" of the hERG channel by this compound. | Be aware that some Class III antiarrhythmics can enhance hERG current under specific voltage protocols. This is a known pharmacological effect and not necessarily an experimental artifact. Analyze the full dose-response curve to observe the inhibitory effect at higher concentrations. |
| High Variability Between Wells/Experiments | Inconsistent cell density or compound concentrations. | Ensure a homogenous cell suspension and accurate pipetting of compounds. Use a multichannel pipette or automated liquid handler for compound addition. |
| Temperature fluctuations. | Maintain a consistent temperature throughout the experiment, as hERG channel kinetics are temperature-sensitive. | |
| Poor Z'-factor in Fluorescence Assays | Suboptimal dye loading or cell number. | Optimize the dye loading time and concentration. Ensure a consistent number of viable cells are seeded in each well. |
| Inadequate separation between positive and negative controls. | Verify the activity of the positive control (a potent hERG blocker). Ensure the negative control (vehicle) is not affecting the assay. |
References
Technical Support Center: Preventing Almokalant-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with almokalant-induced cytotoxicity in their in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing higher-than-expected cytotoxicity in our cell cultures treated with this compound. What is the primary mechanism of its toxicity?
A1: this compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][2][3] In vitro, this blockade can disrupt ion homeostasis, leading to cellular stress. The downstream consequences of hERG channel inhibition can include the induction of oxidative stress and apoptosis, contributing to cytotoxicity.
Q2: Our cell viability assays (e.g., MTT, LDH) show a significant decrease in viability with this compound treatment. How can we confirm if this is due to apoptosis?
A2: To specifically investigate if this compound is inducing apoptosis in your cell model, you can perform assays that detect key markers of programmed cell death. Common methods include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptotic pathway activation.[4][5][6]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q3: We suspect oxidative stress may be contributing to the observed cytotoxicity. How can we measure this?
A3: Several assays can be used to quantify oxidative stress in vitro:
-
Reactive Oxygen Species (ROS) Detection: Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can be used to measure intracellular ROS levels.
-
Lipid Peroxidation Assays: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Antioxidant Enzyme Activity: You can measure the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.
Q4: Is it possible to mitigate this compound-induced cytotoxicity in our experiments to study other effects of the compound?
A4: While there are no established protocols specifically for preventing this compound-induced cytotoxicity, you can explore strategies aimed at counteracting its downstream effects. Based on its mechanism, co-treatment with antioxidants or apoptosis inhibitors may offer some protection. It is crucial to include appropriate controls to validate that these agents do not interfere with the primary experimental outcomes.
Q5: What potential protective agents could we test, and what are the important considerations?
A5: Based on the roles of oxidative stress and apoptosis in drug-induced cardiotoxicity, you could investigate:
-
Antioxidants: N-acetylcysteine (NAC) is a well-known antioxidant that has shown cardioprotective effects in other contexts by replenishing intracellular glutathione (B108866) and scavenging ROS.[7][8][9][10]
-
Pan-Caspase Inhibitors: Broad-spectrum caspase inhibitors like Z-VAD-FMK can block the apoptotic cascade and may reduce cell death.[6][11][12]
Important Considerations:
-
Dose-Response: Perform dose-response experiments for both this compound and the potential protective agent to determine optimal concentrations.
-
Controls: Include vehicle controls, this compound-only controls, and protective agent-only controls to isolate the effects of each compound.
-
Mechanism Confirmation: If a protective agent is effective, confirm that it is working through the intended mechanism (e.g., for NAC, show a reduction in ROS levels).
Data Presentation
Table 1: Hypothetical Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity
| Treatment Group | Cell Viability (%) | Relative ROS Levels (%) | Caspase-3/7 Activity (RFU) |
| Vehicle Control | 100 ± 5 | 100 ± 8 | 150 ± 20 |
| This compound (10 µM) | 45 ± 6 | 250 ± 20 | 850 ± 50 |
| This compound (10 µM) + NAC (1 mM) | 75 ± 7 | 130 ± 15 | 400 ± 35 |
| NAC (1 mM) | 98 ± 4 | 95 ± 7 | 160 ± 25 |
Table 2: Hypothetical Effect of a Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Apoptosis
| Treatment Group | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (RFU) | Cell Viability (%) |
| Vehicle Control | 5 ± 1 | 150 ± 20 | 100 ± 5 |
| This compound (10 µM) | 40 ± 4 | 850 ± 50 | 45 ± 6 |
| This compound (10 µM) + Z-VAD-FMK (50 µM) | 15 ± 3 | 200 ± 25 | 70 ± 8 |
| Z-VAD-FMK (50 µM) | 6 ± 2 | 160 ± 22 | 99 ± 4 |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the dose-dependent cytotoxicity of this compound.
Materials:
-
hERG-expressing cell line (e.g., HEK293-hERG) or cardiomyocytes
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine)
Objective: To evaluate the potential of NAC to prevent this compound-induced cytotoxicity and oxidative stress.
Materials:
-
As in Protocol 1
-
N-acetylcysteine (NAC) stock solution
-
ROS detection reagent (e.g., DCFH-DA)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare treatment groups: vehicle control, this compound alone, NAC alone, and this compound with NAC.
-
Treat the cells and incubate for the desired time.
-
For Cytotoxicity: Proceed with the MTT assay as described in Protocol 1.
-
For Oxidative Stress: a. At the end of the treatment period, wash the cells with PBS. b. Incubate the cells with the ROS detection reagent according to the manufacturer's instructions. c. Measure the fluorescence using a microplate reader or flow cytometer.
Protocol 3: Assessment of Apoptosis using Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis and if a caspase inhibitor can prevent it.
Materials:
-
hERG-expressing cell line or cardiomyocytes
-
Complete culture medium
-
This compound stock solution
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Prepare treatment groups: vehicle control, this compound alone, caspase inhibitor alone, and this compound with the caspase inhibitor.
-
Treat the cells and incubate for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the samples using a flow cytometer to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
Visualizations
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: General experimental workflow for assessment.
References
- 1. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hERG Channel Blocking Ipecac Alkaloids Identified by Combined In Silico - In Vitro Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity [frontiersin.org]
- 5. JCI - A mechanistic role for cardiac myocyte apoptosis in heart failure [jci.org]
- 6. atsjournals.org [atsjournals.org]
- 7. N-Acetylcysteine and Atherosclerosis: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine offers cardioprotection by decreasing cardiac lipid hydroperoxides and 8-isoprostane level in isoproterenol-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Troubleshooting Almokalant's Off-Target Effects in Experiments
Welcome to the technical support center for researchers utilizing Almokalant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during your experiments. This compound is a potent Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1] While its primary effect is well-characterized, off-target interactions can lead to unexpected experimental outcomes. This guide is designed to help you identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective blocker of the delayed outward potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[1][2] By inhibiting this current, this compound prolongs the action potential duration, an effect characteristic of Class III antiarrhythmic drugs.[3]
Q2: What are the known on-target and off-target effects of this compound?
The primary on-target effect of this compound is the prolongation of the cardiac action potential, which can be therapeutic in treating arrhythmias. However, excessive prolongation can lead to a serious and potentially fatal arrhythmia known as Torsades de Pointes (TdP).[4] This is considered an on-target effect taken to an extreme.
Off-target effects refer to interactions with other cellular components, such as other ion channels. While this compound is considered highly selective for the hERG channel, high concentrations may lead to interactions with other ion channels, although specific quantitative data on these interactions are limited in publicly available literature. One documented non-cardiac off-target effect, observed in animal studies, is teratogenicity, which is thought to be related to hypoxia induced by embryonic arrhythmia.[5]
Q3: I am observing unexpected changes in my cell model's electrophysiology that don't seem to be solely related to IKr block. What could be the cause?
If you observe unexpected electrophysiological changes, it is important to consider the following possibilities:
-
Concentration-dependent off-target effects: At concentrations significantly higher than the IC50 for hERG block, this compound may begin to interact with other ion channels.
-
Experimental conditions: Factors such as temperature, pH, and the specific cell line used can influence the potency and selectivity of this compound.
-
Cellular context: The expression levels of other ion channels in your specific cell model can influence the overall response to this compound. For example, if your cells have a high density of a particular sodium or calcium channel, even a weak interaction with this compound could produce a noticeable effect.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental results when using this compound.
Issue 1: Observed cellular effect is greater or less than expected for the given concentration.
Possible Cause 1: Inaccurate Drug Concentration
-
Troubleshooting Step: Verify the stock solution concentration and ensure proper dilution. This compound can adhere to some plastics, so using low-adhesion tubes and pipette tips is recommended.
Possible Cause 2: Influence of Experimental Conditions
-
Troubleshooting Step: Review and standardize your experimental parameters.
-
Temperature: Ion channel kinetics are highly temperature-dependent. Ensure your experiments are conducted at a consistent and reported temperature.
-
pH: Changes in extracellular or intracellular pH can alter drug potency. Maintain a stable pH in your experimental solutions.
-
Cell Health: Ensure your cells are healthy and have a stable resting membrane potential before applying the drug.
-
Possible Cause 3: "Reverse Use-Dependency"
-
Troubleshooting Step: The blocking effect of some Class III antiarrhythmics can be more pronounced at slower stimulation frequencies. If you are pacing your cells, consider how the frequency of stimulation might be influencing the observed effect.[6]
Issue 2: Observation of non-IKr-related electrophysiological changes (e.g., changes in upstroke velocity, plateau potential, or resting membrane potential).
Possible Cause 1: Off-target block of other ion channels.
-
Troubleshooting Step 1: Perform a concentration-response curve. Determine the IC50 in your experimental system. If it is significantly different from the reported values for hERG block, it may suggest off-target effects.
-
Troubleshooting Step 2: Use specific blockers for other channels. To isolate the effect of this compound, pre-incubate your cells with known blockers of other relevant ion channels (e.g., tetrodotoxin (B1210768) for Nav1.5, nifedipine (B1678770) for Cav1.2) before applying this compound.
-
Troubleshooting Step 3: Consult selectivity data. While specific data for this compound is scarce, comparing your results to the known selectivity profiles of other Class III antiarrhythmics can provide clues.
Issue 3: Unexpected changes in cell morphology, viability, or signaling pathways.
Possible Cause 1: Downstream consequences of altered ion homeostasis.
-
Troubleshooting Step: Prolonged changes in cellular electrophysiology can impact intracellular ion concentrations, particularly calcium. This can, in turn, affect a multitude of signaling pathways. Consider investigating downstream markers of cellular stress or calcium-dependent signaling pathways.
Possible Cause 2: Direct off-target effects on signaling molecules.
-
Troubleshooting Step: This is less characterized for this compound but remains a possibility. A thorough literature search for off-target effects of similar chemical structures may provide insights.
Quantitative Data on Ion Channel Blockade
| Ion Channel | Drug | IC50 | Species/Cell Line | Notes |
| hERG (Kv11.1) | This compound | ~5-50 nM | Varies (e.g., CHO, HEK293) | Potent and selective blocker of the IKr current. |
| Nav1.5 | Tetrodotoxin | ~1-10 nM | Various | Potent and selective blocker of most voltage-gated sodium channels. |
| Nav1.5 | Lidocaine | ~200 µM | HEK293 | Example of a less potent sodium channel blocker. |
| Cav1.2 | Nifedipine | ~10-100 nM | Various | Dihydropyridine calcium channel blocker. |
| KCNQ1/KCNE1 (IKs) | Chromanol 293B | ~10-30 µM | Xenopus oocytes | A known blocker of the slow delayed rectifier potassium current.[7] |
Note: IC50 values can vary significantly depending on the experimental conditions (e.g., voltage protocol, temperature, cell type).
Experimental Protocols
A detailed and standardized experimental protocol is critical for obtaining reproducible results and for troubleshooting off-target effects.
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Effects
This protocol provides a general framework for investigating the effects of this compound on ion channels in isolated cells.
1. Cell Preparation:
- Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing hERG) under standard conditions.
- On the day of the experiment, dissociate cells into a single-cell suspension using a gentle enzymatic method.
- Plate the cells onto glass coverslips in a recording chamber.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1%.
3. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Obtain a giga-ohm seal (>1 GΩ) on a single cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Apply a voltage-clamp protocol specific to the ion channel of interest. For hERG, a typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
- Record baseline currents in the external solution.
- Perfuse the cell with the desired concentration of this compound and record the steady-state block.
4. Data Analysis:
- Measure the peak tail current amplitude in the absence and presence of this compound.
- Calculate the percentage of block for each concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50.
Visualizations
Logical Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: A flowchart outlining the steps to troubleshoot unexpected experimental outcomes when using this compound.
Signaling Pathway: Potential Downstream Effects of IKr Blockade
While direct off-target signaling effects of this compound are not well-defined, significant blockade of IKr can lead to indirect effects on cellular signaling through changes in ion homeostasis. This diagram illustrates a hypothetical pathway.
Caption: A potential signaling cascade initiated by this compound-induced IKr blockade and subsequent changes in intracellular calcium.
References
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Differential effects of the new class III antiarrhythmic agents this compound, E-4031 and D-sotalol, and of quinidine, on delayed rectifier currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 4. Class III Antiarrhythmics Explained - Liv Hospital in Turkey Istanbul [int.livhospital.com]
- 5. Teratogenicity by the hERG potassium channel blocking drug this compound: use of hypoxia marker gives evidence for a hypoxia-related mechanism mediated via embryonic arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frequency-dependent effects of E-4031, this compound, dofetilide and tedisamil on action potential duration: no evidence for "reverse use dependent" block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ancillary subunits and stimulation frequency determine the potency of chromanol 293B block of the KCNQ1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
Almokalant dose-response curve variability and solutions
Welcome to the technical support center for researchers using almokalant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on understanding and mitigating variability in dose-response curves.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action for this compound?
This compound is a class III antiarrhythmic agent. Its primary mechanism is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[1][2][3] This current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][3] By blocking this channel, this compound prolongs the cardiac action potential duration and the effective refractory period, which is the basis of its antiarrhythmic effect.[3][4]
Q2: Why is studying the dose-response of this compound on the hERG channel important?
The hERG channel is a critical component of cardiac repolarization.[1][5] Unintended blockade of this channel by various drugs is a primary cause of acquired long QT syndrome, which can lead to life-threatening arrhythmias like Torsades de Pointes.[1][3] Therefore, accurately characterizing the dose-response relationship of compounds like this compound is a crucial step in drug safety assessment and development.[6]
Dose-Response Curve Variability & Troubleshooting
Q3: We are observing significant variability in our this compound IC50 values between experiments. What are the potential causes?
Variability in IC50 values is a common issue and can stem from multiple sources. It is crucial to systematically investigate each potential factor:
-
Cellular Factors:
-
Cell Line and Passage Number: Different cell lines (e.g., HEK293, CHO) used for heterologous hERG expression can yield different IC50 values.[7][8] High passage numbers can lead to genetic drift and altered channel expression or function.
-
Cell Health and Density: Ensure cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells can exhibit altered ion channel expression and membrane properties.
-
-
Experimental Conditions:
-
Temperature: hERG channel gating and drug binding are temperature-sensitive. Maintaining a consistent temperature during recordings is critical.
-
Reagent Stability: this compound, like any compound, can degrade over time. Use freshly prepared solutions and protect from light if necessary. Ensure the quality and consistency of all buffer components.
-
Compound Adsorption: Hydrophobic compounds can adsorb to plastic labware (e.g., pipette tips, plates), reducing the effective concentration delivered to the cells.[9] Consider using low-adhesion plastics or pre-treating with solution.
-
-
Assay-Specific Factors:
-
Voltage Protocol: The specific voltage-clamp protocol used can significantly impact the observed block, as this compound exhibits use- and state-dependency and can become trapped in the channel.[4][10][11]
-
Seal Resistance and Leak Current (Patch-Clamp): In patch-clamp experiments, a poor seal (low gigaseal resistance) or high leak current can lead to inaccurate current measurements and apparent shifts in potency.[7]
-
-
Pharmacokinetic Factors (if applicable):
Q4: Our IC50 value for this compound is consistently higher/lower than what is reported in the literature. How should we interpret this?
A consistent shift in IC50 values often points to a systematic difference in experimental protocols.
-
Cross-reference Protocols: Compare every detail of your protocol with the published literature, including the cell line, temperature, composition of internal and external solutions, and the precise voltage-clamp protocol.[15][16]
-
Genetic Variants: The specific clone of the hERG-expressing cell line might contain polymorphisms or mutations that alter drug sensitivity.[17]
-
Data Analysis: Ensure you are using a standard method for calculating the IC50, such as a four-parameter logistic fit to the dose-response curve. Differences in calculation methods can lead to variations.[8]
Q5: Can genetic variations in the hERG channel affect this compound's potency?
Yes, absolutely. Genetic variations (mutations or polymorphisms) in the KCNH2 gene, which encodes the hERG channel, can alter the channel's structure, function, and trafficking.[17][18] These changes can directly affect how this compound binds to the channel, leading to either increased or decreased sensitivity. Some mutations cause trafficking defects, reducing the number of channels at the cell surface, which can also complicate the interpretation of potency measurements.[19][20][21]
Quantitative Data on hERG Blockers
| Factor | Description | Impact on Apparent IC50 | Rationale |
| Temperature | Recordings at physiological temperature (e.g., 37°C) vs. room temperature. | Can increase or decrease | Affects channel gating kinetics and drug binding affinity. |
| Cell Line | e.g., HEK293 vs. CHO cells expressing hERG.[8] | Varies | Differences in cellular environment, membrane composition, and endogenous protein expression can alter channel function. |
| Voltage Protocol | Use of different pulse durations, frequencies, or holding potentials.[15] | Varies | State-dependent blockers like this compound show different levels of inhibition depending on whether the channel is open, closed, or inactivated.[4][11] |
| Presence of Serum | Addition of fetal bovine serum (FBS) or albumin to the external solution. | Increases | This compound binds to serum proteins, reducing the free concentration available to block the channel.[12][13] |
| Genetic Variants | Presence of mutations in the hERG channel gene.[17] | Can increase or decrease | Mutations can alter the drug binding site or channel conformation, changing drug affinity. |
Key Experimental Protocols
Protocol: Automated Patch-Clamp Assay for hERG Block
This protocol provides a generalized workflow for assessing this compound's inhibitory effect on hERG channels using an automated patch-clamp system.
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing the hERG channel in appropriate media.
-
Harvest cells at 70-90% confluency using a gentle, non-enzymatic dissociation solution to ensure membrane integrity.
-
Wash cells with a serum-free external solution and resuspend at a final concentration of 1-5 million cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature with gentle agitation.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the external solution to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.
-
-
Automated Patch-Clamp Procedure:
-
Prime the system with internal and external solutions.
-
Load the cell suspension and compound plate onto the instrument.
-
Seal Formation: The system will capture single cells and attempt to form a gigohm seal (>1 GΩ). Set quality control criteria to accept only high-quality seals.[7]
-
Whole-Cell Configuration: After seal formation, apply suction to rupture the cell membrane and achieve whole-cell configuration.
-
Baseline Recording: Record baseline hERG currents for several sweeps to ensure stability before compound addition.
-
-
Voltage Protocol & Data Acquisition:
-
Apply a standardized voltage protocol to elicit hERG currents. A common protocol involves:
-
Holding potential at -80 mV.
-
A brief step to -50 mV to measure baseline leak current.
-
A depolarizing step to +20 mV or +40 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
A repolarizing step to -50 mV to measure the peak tail current, which reflects the channels recovering from inactivation before closing.[15]
-
-
Compound Application: Add the prepared this compound dilutions sequentially, allowing for a 3-5 minute incubation at each concentration to reach steady-state block.
-
Record currents at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude for each sweep.
-
Normalize the current at each concentration to the baseline (vehicle control) current.
-
Plot the normalized current as a function of this compound concentration.
-
Fit the data to a four-parameter Hill equation to determine the IC50 value.
-
Visualizations
Caption: this compound blocks the hERG channel, inhibiting the IKr current and prolonging cardiac repolarization.
Caption: A logical workflow for troubleshooting variability in this compound dose-response experiments.
Caption: The hERG channel protein trafficking pathway, a potential source of experimental variability.
References
- 1. hERG channel trafficking: novel targets in drug-induced long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance and effects of this compound, a new selective Ik blocking agent, on ventricular repolarization and on sino-atrial and atrioventricular nodal function in the heart: a study in healthy, male volunteers utilizing transesophageal atrial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides. | Semantic Scholar [semanticscholar.org]
- 5. fda.gov [fda.gov]
- 6. Value of non-clinical cardiac repolarization assays in supporting the discovery and development of safer medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic factors influencing variability in human drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical consequences of the lipophilicity and plasma protein binding of antiarrhythmic drugs and active metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impacts of gene variants on drug effects-the foundation of genotype-guided pharmacologic therapy for long QT syndrome and short QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetic determinants of response to cardiovascular drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. HERG channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HERG trafficking and pharmacological rescue of LQTS-2 mutant channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Proarrhythmic Events in Almokalant Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate proarrhythmic events during animal studies with Almokalant.
Troubleshooting Guide: Managing Proarrhythmic Events In-Study
This guide provides immediate steps to address proarrhythmic events observed during an experiment.
| Observed Issue | Potential Cause | Immediate Action | Follow-up Considerations |
| Significant QT Prolongation (>25% from baseline) | This compound blocking cardiac potassium channels (IKr) | 1. Immediately stop this compound infusion/administration. 2. Continuously monitor ECG. 3. Ensure normal electrolyte levels, particularly potassium and magnesium. | - Review dose calculations and infusion rates. - Consider a lower starting dose for subsequent experiments. - Analyze plasma concentrations of this compound. |
| Ventricular Ectopy (e.g., PVCs) | Increased automaticity or triggered activity due to prolonged repolarization. | 1. Stop this compound administration. 2. Monitor for escalation to more complex arrhythmias. 3. Administer intravenous magnesium sulfate (B86663) (e.g., 20-50 mg/kg in dogs). | - Evaluate for underlying myocardial ischemia. - Assess anesthetic depth, as some agents can be proarrhythmic. |
| Torsades de Pointes (TdP) | Severe QT prolongation leading to early afterdepolarizations (EADs). | 1. Cease this compound administration immediately. 2. Administer intravenous magnesium sulfate. 3. If TdP persists, initiate overdrive pacing to shorten the QT interval.[1][2] 4. Consider administration of isoproterenol (B85558) to increase heart rate if pacing is unavailable.[3] | - This is a severe adverse event; the animal should be recovered and excluded from further this compound administration. - Thoroughly review the experimental protocol and animal's health status. |
| Ventricular Fibrillation (VF) | Degeneration of TdP. | 1. Immediate defibrillation. 2. Follow standard CPR protocols for the species. | - This is a critical event. The study protocol should be re-evaluated for safety endpoints. |
| Bradycardia | Potential effect on sinus node function at higher concentrations. | 1. Monitor hemodynamic stability (blood pressure). 2. If hemodynamically compromised, consider temporary pacing or administration of a chronotropic agent like isoproterenol. | - Assess if bradycardia contributes to the proarrhythmic risk by further prolonging the QT interval. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why does it cause proarrhythmia?
This compound is a Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.[4] This inhibition slows the repolarization phase of the cardiac action potential, leading to a prolongation of the QT interval on the electrocardiogram (ECG).[5] While this is its intended therapeutic effect for certain arrhythmias, excessive QT prolongation can lead to proarrhythmic events like Torsades de Pointes (TdP).[3]
Q2: Which animal model is most appropriate for studying this compound's proarrhythmic potential?
The canine model is frequently used and recommended for assessing QT prolongation and proarrhythmic risk.[6] Anesthetized or conscious telemetered dogs are suitable.[5][7] Models with induced atrioventricular (AV) block can be particularly sensitive to drug-induced TdP, as the resulting bradycardia is a risk factor.[3][8]
Experimental Design & Dosing
Q3: What are typical effective doses of this compound in canine studies?
Doses in canine studies have ranged from intravenous infusions of 0.35 µg/kg to 1.0 µmol/kg.[5][9] It is crucial to start with lower doses and escalate cautiously while closely monitoring the ECG.
Q4: How should I determine the starting dose for my experiment?
Starting doses should be based on existing literature and scaled appropriately for the animal model. Consider a dose-escalation study design to identify the lowest effective dose that produces the desired electrophysiological effect without causing severe proarrhythmia.
Data Interpretation
Q5: What level of QT prolongation is considered a concern?
A greater than 10% increase in the corrected QT (QTc) interval from baseline is often considered significant in canine studies.[7] A prolongation exceeding 25% should prompt serious consideration of stopping the drug administration.
Q6: Are there other ECG parameters I should monitor besides the QT interval?
Yes, monitor for changes in T-wave morphology (e.g., notching, flattening), the appearance of U waves, and any ventricular arrhythmias, including premature ventricular contractions (PVCs), couplets, and non-sustained ventricular tachycardia.
Quantitative Data Summary
The following tables summarize the electrophysiological effects of this compound in canine models from published studies.
Table 1: Electrophysiological Effects of Intravenous this compound in Anesthetized Dogs
| Dose | Parameter | Baseline (mean ± SD) | Post-Almokalant (mean ± SD) | Percent Change |
| 1.0 µmol/kg | Atrial Effective Refractory Period (ms) | 135 ± 10 | 185 ± 15 | +37% |
| 1.0 µmol/kg | Ventricular Effective Refractory Period (ms) | 160 ± 12 | 190 ± 14 | +19% |
| 1.0 µmol/kg | Ventricular Monophasic Action Potential Duration (ms) | 180 ± 18 | 215 ± 20 | +19% |
| 1.0 µmol/kg | Paced QT Interval (ms) | 240 ± 20 | 280 ± 25 | +17% |
| 0.35 µg/kg | Corrected QT time (QTc) (ms) | 9.5 ± 0.3 | 10.4 ± 0.5 | +9.5% |
| 0.35 µg/kg | Heart Rate (beats/min) | 185 ± 7 | 167 ± 5 | -9.7% |
| Data synthesized from multiple sources for illustrative purposes.[5][9] |
Experimental Protocols
In Vivo Electrophysiology Study in Anesthetized Dogs
Objective: To assess the dose-dependent effects of this compound on cardiac electrophysiology and proarrhythmic potential.
Animal Model: Male beagle dogs (n=4 per group).[7]
Anesthesia: Appropriate anesthesia should be chosen, keeping in mind that some volatile anesthetics can prolong the QT interval.[10]
Instrumentation:
-
Surface ECG leads for continuous monitoring.
-
Intracardiac catheters for programmed electrical stimulation and recording of intracardiac electrograms.
-
Arterial and venous catheters for blood pressure monitoring and drug administration.
Procedure:
-
After achieving a stable plane of anesthesia, record baseline ECG and intracardiac electrophysiological parameters (e.g., sinus cycle length, PR interval, QRS duration, QT interval, atrial and ventricular effective refractory periods).
-
Administer this compound intravenously via a controlled infusion pump, starting with a low dose.
-
Allow for a steady-state period (e.g., 15-30 minutes) after each dose escalation.
-
Repeat all electrophysiological measurements at each dose level.
-
Continuously monitor for any proarrhythmic events.
-
Have an emergency cart with defibrillator, magnesium sulfate, and other resuscitation drugs readily available.
Langendorff Isolated Perfused Heart Model (Rabbit)
Objective: To evaluate the direct effects of this compound on cardiac electrophysiology in an ex vivo setting, eliminating autonomic influences.
Animal Model: New Zealand White rabbit.
Preparation:
-
The heart is rapidly excised and mounted on a Langendorff apparatus.
-
Retrograde perfusion via the aorta is initiated with a warm, oxygenated Krebs-Henseleit solution.
-
A balloon catheter is inserted into the left ventricle to measure isovolumetric pressure.
-
Monophasic action potential (MAP) electrodes are placed on the epicardial surface to record action potential duration.
Procedure:
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Record baseline parameters: heart rate, left ventricular developed pressure (LVDP), dP/dt, and MAP duration.
-
Introduce this compound into the perfusate at increasing concentrations.
-
Record changes in all parameters at each concentration.
-
Monitor for arrhythmic events such as early afterdepolarizations (EADs) and ventricular tachycardia.
Visualizations
Caption: Mechanism of this compound-induced proarrhythmia.
References
- 1. High-rate pacing suppresses Torsade de Pointes arrhythmias and reduces spatial dispersion of repolarization in the chronic AV-block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-rate pacing suppresses Torsade de Pointes arrhythmias and reduces spatial dispersion of repolarization in the chronic AV-block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducible induction of early afterdepolarizations and torsade de pointes arrhythmias by d-sotalol and pacing in dogs with chronic atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Electrophysiologic and hemodynamic effects of H 234/09 (this compound), quinidine, and (+)-sotalol in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QT PRODACT: in vivo QT assay in the conscious dog for assessing the potential for QT interval prolongation by human pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Severe Bradycardia Increases the Incidence and Severity of Torsade de Pointes Arrhythmias by Augmenting Preexistent Spatial Dispersion of Repolarization in the CAVB Dog Model [frontiersin.org]
- 9. Class III antiarrhythmic action and inotropy: effects of this compound in acute ischaemic heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolongation of the QT interval by volatile anesthetics in chronically instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Almokalant and its Long-Term Efficacy
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides related to the long-term use of Almokalant, with a specific focus on the potential for tachyphylaxis or tolerance.
Frequently Asked Questions (FAQs)
Q1: Is there evidence of tachyphylaxis or tolerance to this compound in long-term studies?
A: Currently, there is a lack of published long-term studies specifically designed to investigate tachyphylaxis or tolerance to this compound. The existing clinical research primarily focuses on the acute electrophysiological effects, pharmacokinetics, and its efficacy in the termination of cardiac arrhythmias.[1][2][3] The term "tolerance" in these studies generally refers to the patient's ability to tolerate the drug in terms of side effects, not a diminishing of its therapeutic effect over time.
Q2: What is tachyphylaxis and why is it a concern for antiarrhythmic drugs?
A: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. For antiarrhythmic drugs, tachyphylaxis could lead to a loss of efficacy in controlling heart rhythm disturbances, which can have serious clinical implications.
Q3: What is the mechanism of action of this compound?
A: this compound is a Class III antiarrhythmic agent.[4] Its primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr).[5] This current is crucial for the repolarization phase of the cardiac action potential. By blocking IKr, this compound prolongs the action potential duration and the effective refractory period of cardiac cells, which is the basis for its antiarrhythmic effect.[6][7] The IKr channel is encoded by the human ether-a-go-go-related gene (hERG).[8]
Q4: Without direct studies, what are the hypothetical mechanisms for tachyphylaxis to a drug like this compound?
A: While not documented for this compound specifically, potential mechanisms for tachyphylaxis to ion channel-blocking drugs could include:
-
Downregulation of the target ion channel: The cell may reduce the number of IKr channels on the cell surface in response to chronic blockade.
-
Changes in ion channel subunit expression: Alterations in the expression of different subunits of the potassium channel could change its sensitivity to the drug.
-
Activation of compensatory signaling pathways: The cell might activate other signaling pathways to counteract the effects of IKr blockade and shorten the action potential duration.
-
Alterations in drug metabolism: Changes in how the body metabolizes the drug over time could lead to lower effective concentrations at the target site.
Q5: What are the known electrophysiological effects of this compound from short-term studies?
A: Short-term studies have consistently shown that this compound prolongs the QT interval on an electrocardiogram, which is a direct reflection of its intended effect of prolonging ventricular repolarization.[1][3] It also increases the effective refractory period in both the atria and ventricles.
Troubleshooting Guide
Issue: Observed decrease in the QT prolonging effect of this compound in a chronic in-vitro/in-vivo model.
Possible Causes and Troubleshooting Steps:
-
Assay Variability:
-
Recommendation: Ensure consistent experimental conditions (temperature, pH, ion concentrations) across all time points. Calibrate recording equipment regularly. Include a positive control (another IKr blocker with known stable effects if available) and a negative control (vehicle) in each experiment.
-
-
Cellular Model Integrity:
-
Recommendation: In cell culture models, verify the continued expression and function of the IKr channels over the course of the experiment using techniques like patch-clamp or western blotting. Cell passage number can affect ion channel expression.
-
-
Drug Stability and Concentration:
-
Recommendation: Confirm the stability of this compound in your experimental medium over the duration of the study. Analytically verify the concentration of the drug at different time points to rule out degradation or adsorption to labware.
-
-
Potential for Tachyphylaxis:
-
Recommendation: If other causes are ruled out, you may be observing a genuine tachyphylactic effect. To investigate this further, consider experiments to measure IKr channel expression levels (mRNA and protein) and conduct detailed electrophysiological studies to assess changes in channel gating properties.
-
Quantitative Data from Short-Term this compound Studies
| Parameter | Baseline (Placebo) | After this compound Administration | Study Population | Reference |
| Corrected QT (QTc) Interval | 445 ± 18 ms | 548 ± 53 ms | Post-myocardial infarction patients with ventricular arrhythmias | [3] |
| QTend Interval Prolongation | - | ~20% | Healthy male volunteers | [1] |
| Atrial Effective Refractory Period (AERP) | Not specified | Significantly increased | Healthy male volunteers | [1] |
| Termination of Tachycardia | 15% (3 of 20) | 19% - 56% (dose-dependent) | Patients with paroxysmal supraventricular tachycardia | [2] |
Detailed Experimental Protocol
Representative Protocol for Assessing Acute Electrophysiological Effects of this compound in Humans
This protocol is a summary of the methodology used in a study with healthy volunteers.[1]
-
Study Design: Placebo-controlled, double-blind, cross-over study.
-
Participants: Healthy male volunteers.
-
Drug Administration:
-
Titration Phase: Increasing intravenous bolus infusions of this compound to identify the dose that produces a reproducible QTend prolongation of approximately 20%.
-
Double-Blind Phase: Administration of the identified dose (12.8 µmol) or a matching placebo.
-
-
Electrophysiological Measurements:
-
Transesophageal Atrial Stimulation (TAS): Used to pace the atria and measure various electrophysiological parameters.
-
Electrocardiogram (ECG): Continuous 12-lead ECG monitoring to measure QT intervals, PQ interval, and QRS duration.
-
Effective Refractory Period (ERP): Atrial ERP was measured using the extrastimulus technique during TAS.
-
-
Pharmacokinetic Analysis:
-
Blood samples were collected at predefined time points to determine the plasma concentration of this compound.
-
-
Data Analysis:
-
Comparison of electrophysiological parameters between the this compound and placebo treatment groups using appropriate statistical methods.
-
Visualizations
Caption: this compound's mechanism of action and hypothetical pathways for tachyphylaxis.
Caption: Workflow for a clinical study on this compound's electrophysiological effects.
References
- 1. Tolerance and effects of this compound, a new selective Ik blocking agent, on ventricular repolarization and on sino-atrial and atrioventricular nodal function in the heart: a study in healthy, male volunteers utilizing transesophageal atrial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a selective potassium channel blocker, on the termination and inducibility of paroxysmal supraventricular tachycardias: a study in patients with Wolff-Parkinson-White syndrome and atrioventricular nodal reentrant tachycardia. This compound PSVT Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 7. Class III Antiarrhythmics Explained - Liv Hospital in Turkey Istanbul [int.livhospital.com]
- 8. The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Almokalant Interference with Common Experimental Assays: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Almokalant, a potent potassium channel blocker, understanding its potential interactions within various experimental assays is crucial for generating accurate and reliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of in my experiments?
This compound is a Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][2] This action prolongs the cardiac action potential and repolarization.[1][3] Consequently, any assay measuring cardiac electrophysiology or involving cell types expressing hERG channels will be directly affected by this compound's primary pharmacological activity.
Q2: Can this compound interfere with cell viability assays?
While direct chemical interference of this compound with common cell viability reagents (e.g., MTT, XTT, resazurin) has not been widely reported, indirect effects are possible. Since this compound alters ion homeostasis, particularly in excitable cells, this can lead to downstream effects on cellular metabolism and mitochondrial function, which are the basis of many viability assays.[4] For instance, compounds affecting cellular redox state have been reported to interfere with resazurin-based assays.[5]
Q3: Are there potential issues when using this compound in fluorescence-based assays?
Q4: Can this compound affect luciferase-based reporter assays?
Direct interference with the luciferase enzyme by this compound is not documented. However, a general consideration for any small molecule in a luciferase assay is the potential for enzyme inhibition or stabilization. Some small molecule inhibitors can paradoxically increase the luminescent signal by stabilizing the luciferase enzyme and protecting it from degradation.[8][9] It is crucial to run appropriate controls to rule out such off-target effects.
Q5: What are the known off-target effects of this compound that could influence experimental results?
The primary off-target concern for this compound and other hERG blockers is the potential for proarrhythmic effects (e.g., Torsades de Pointes) in cardiac models.[10] While specific non-hERG off-target binding is not as extensively documented for this compound as for some other drugs, it is always a possibility that it could interact with other ion channels or cellular proteins at higher concentrations.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, AlamarBlue®)
| Potential Cause | Troubleshooting Steps |
| Indirect Metabolic Effects: this compound-induced changes in ion flux may alter cellular metabolism, leading to an over- or underestimation of cell viability. | 1. Use an orthogonal assay: Confirm viability results with a method based on a different principle, such as a membrane integrity assay (e.g., Trypan Blue exclusion, LDH release assay) or an ATP-based assay (e.g., CellTiter-Glo®).2. Cell-free control: To test for direct chemical interference, incubate this compound with the assay reagent in cell-free media. A change in signal indicates direct interaction.3. Time-course experiment: Evaluate cell viability at multiple time points to distinguish between acute cytotoxic effects and longer-term metabolic alterations. |
| Redox-active interference (for resazurin/AlamarBlue®): Although not confirmed for this compound, compounds with reducing properties can directly reduce the assay reagent. | 1. Run a cell-free control as described above. 2. Consider alternative assays that are less susceptible to redox interference, such as ATP measurement or crystal violet staining. |
Issue 2: Artifacts in Fluorescence-Based Assays (e.g., Calcium Flux, Membrane Potential)
| Potential Cause | Troubleshooting Steps |
| Autofluorescence or Quenching: this compound itself may be fluorescent or may quench the signal from the fluorescent dye. | 1. Spectral scan: Run a spectral scan of this compound alone at the concentrations used in the assay to determine its emission and excitation properties.2. No-dye control: Include a control with cells and this compound but without the fluorescent dye to measure any background fluorescence from the compound.3. No-cell control: Include a control with the dye and this compound in buffer to assess for direct interactions. |
| Physiological Interference: this compound's primary effect on potassium channels will alter membrane potential, which can secondarily affect voltage-gated calcium channels and, consequently, calcium flux measurements. | 1. Use specific channel blockers: To dissect the observed effects, use specific blockers for other channels (e.g., calcium channel blockers) in conjunction with this compound.2. Electrophysiology correlation: If possible, correlate fluorescence data with direct electrophysiological measurements (e.g., patch-clamp) to confirm the on-target effect. |
| Dye-Compound Interaction: The compound may interact directly with the fluorescent dye. | 1. Run a no-cell control as described above. 2. Consult dye manufacturer's literature for known interfering compounds. |
Issue 3: Inconsistent Results in hERG Binding Assays (e.g., Fluorescence Polarization, Radioligand Binding)
| Potential Cause | Troubleshooting Steps |
| Assay Conditions: The binding affinity of hERG blockers can be sensitive to assay conditions such as ion concentrations. | 1. Optimize potassium concentration: The binding of some hERG ligands is dependent on the extracellular potassium concentration.[3] Ensure your assay buffer has a physiological and consistent potassium level.2. Temperature control: Maintain a stable temperature throughout the assay, as binding kinetics can be temperature-dependent. |
| Non-specific Binding: At high concentrations, this compound may exhibit non-specific binding to the cell membrane or assay plate. | 1. Include a counterscreen: Use a cell line that does not express hERG to assess non-specific binding.2. Test a range of concentrations: A steep dose-response curve may suggest specific binding, while a shallow curve could indicate non-specific effects. |
| Competition with Tracer/Ligand: The chosen fluorescent tracer or radioligand may have a binding site that only partially overlaps with that of this compound. | 1. Use multiple reference compounds: Compare the displacement curve of this compound with other known hERG blockers that have different chemical scaffolds.2. Consult assay kit documentation for information on the binding site of the provided tracer. |
Experimental Protocols & Methodologies
For researchers setting up assays, it is crucial to have robust protocols. Below are generalized methodologies for key experiments discussed.
Cell Viability (MTT Assay) Protocol to Test for Interference:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control and a positive control for cytotoxicity.
-
Cell-Free Control: In parallel, prepare a 96-well plate with the same serial dilution of this compound in cell culture medium without cells.
-
Incubation: Incubate both plates for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to all wells of both plates and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a proprietary buffer) to all wells and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Compare the absorbance values from the cell-containing plate to the cell-free plate. Any significant signal in the cell-free wells indicates direct interference.
Fluorescence Interference Protocol:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer.
-
Plate Setup: In a 96-well black, clear-bottom plate, add the this compound dilutions to wells containing:
-
Assay buffer only (to check for intrinsic fluorescence).
-
Your fluorescent dye in assay buffer (to check for quenching or enhancement).
-
Cells loaded with the fluorescent dye (your experimental condition).
-
Cells with this compound but no dye (to check for autofluorescence in a cellular context).
-
-
Read Fluorescence: Use a plate reader to measure the fluorescence at the appropriate excitation and emission wavelengths for your dye.
-
Analyze Data: Compare the fluorescence signals across the different control conditions to identify any interference.
Visualizing Experimental Workflows and Pathways
To aid in understanding the potential points of interference, the following diagrams illustrate a typical cell viability workflow and the signaling pathway affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Astemizole Derivatives as Fluorescent Probes for hERG Potassium Channel Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Identification of Human Ether-à-go-go Related Gene Modulators by Three Screening Platforms in an Academic Drug-Discovery Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17.4 Class III: Potassium Channel Blockers - Pharmacology for Nurses | OpenStax [openstax.org]
Optimizing Almokalant delivery for consistent results
Welcome to the technical support center for Almokalant (CAS RN: 123955-10-2), a potent Class III antiarrhythmic agent and selective blocker of the delayed rectifier potassium current (IKr), primarily through its action on the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1] This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure consistent and reliable results in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and application of this compound in experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Stock Solution (DMSO) | 1. Incorrect solvent or solvent grade.2. Exceeded solubility limit.3. Low temperature of the solvent. | 1. Use high-purity, anhydrous DMSO.2. Do not exceed a concentration of 20 mg/mL. If a higher concentration is required, prepare a fresh solution for immediate use.3. Ensure DMSO is at room temperature before dissolving this compound. |
| Precipitation Upon Dilution in Aqueous Buffer or Cell Culture Medium | 1. Low aqueous solubility of this compound.2. Rapid change in solvent polarity.3. High final concentration in the aqueous solution.4. Interaction with media components. | 1. Perform a serial dilution. First, create an intermediate dilution in a co-solvent like ethanol (B145695) before the final dilution in your aqueous buffer or medium.2. Add the this compound solution drop-wise to the aqueous solution while gently vortexing to ensure rapid mixing.3. Keep the final concentration of this compound in the aqueous medium as low as possible for your experimental needs.4. Ensure the final concentration of DMSO is less than 0.5% to minimize solvent toxicity and precipitation. |
| Inconsistent or No this compound Effect in Electrophysiology Experiments | 1. Degradation of this compound in solution.2. Inaccurate final concentration.3. Use-dependent nature of the block not accounted for in the voltage protocol.4. Variability in hERG channel expression or cell health. | 1. Prepare fresh working solutions daily from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.2. Verify the calculations for your dilutions. Ensure accurate pipetting of the viscous DMSO stock solution.3. This compound exhibits use-dependent block. Ensure your voltage-clamp protocol includes a train of depolarizing pulses to allow for the block to develop.[2]4. Regularly check the health and passage number of your cell line. Ensure consistent experimental conditions such as temperature, as hERG channel gating is temperature-sensitive. |
| High Variability in IC50 Values Between Experiments | 1. Differences in experimental conditions.2. Instability of the compound in the experimental setup.3. Inconsistent voltage-clamp protocols. | 1. Maintain consistent temperature, pH, and perfusion rate throughout all experiments.2. Prepare fresh this compound solutions for each experiment to minimize degradation.3. Use a standardized voltage-clamp protocol, including a pre-pulse to a positive potential to open the channels before the test pulse. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO). A concentration of up to 20 mg/mL in DMSO is achievable.
2. How should I store this compound powder and stock solutions?
-
Powder: Store the solid this compound in a cool, dry place, protected from light.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
3. What is the recommended working concentration of this compound for in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and experimental goals. For voltage-clamp experiments in rabbit ventricular myocytes, a half-maximum block (IC50) was observed at 5 x 10-8 mol/L (50 nM).[2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
4. Can I dissolve this compound in solvents other than DMSO?
While DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds like this compound, ethanol can be used as an intermediate solvent for dilution into aqueous solutions. Direct dissolution in aqueous buffers is not recommended due to its low water solubility.
5. What are the safety precautions for handling this compound?
This compound is a potent pharmacological agent. Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. For detailed safety information, refer to the product's Material Safety Data Sheet (MSDS).
Quantitative Data Summary
| Parameter | Value | Experimental Conditions | Reference |
| Molecular Weight | 352.49 g/mol | - | [3] |
| CAS Number | 123955-10-2 | - | [1] |
| Solubility in DMSO | ≥ 20 mg/mL | Room Temperature | [4] |
| IC50 for IK Block | 5 x 10-8 mol/L (50 nM) | Rabbit ventricular myocytes, 2-second voltage clamps to +20 mV | [2] |
| Time Constant of Open Channel Block | 1.07 seconds | At 0 mV in rabbit ventricular myocytes | [2] |
| Recovery from Block Time Constant | ~10 seconds | At -50 mV in rabbit ventricular myocytes | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Your desired aqueous buffer or cell culture medium
Procedure:
-
Prepare 10 mM Stock Solution in DMSO: a. Allow this compound powder and DMSO to come to room temperature. b. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (e.g., for 1 mL of 10 mM stock, weigh 3.52 mg). c. Add the corresponding volume of DMSO to the tube. d. Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. e. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Prepare Working Solutions: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions in your final aqueous buffer or cell culture medium to achieve the desired working concentration. c. Important: To avoid precipitation, add the this compound stock solution to the aqueous solution slowly while gently vortexing. d. Ensure the final concentration of DMSO in your working solution is below 0.5% to prevent solvent-induced cellular effects.
Visualizations
Caption: Mechanism of action of this compound on the hERG potassium channel.
Caption: A typical experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. This compound | CAS#:123955-10-2 | Chemsrc [chemsrc.com]
- 2. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
Almokalant batch-to-batch variability and quality control
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential issues related to the batch-to-batch variability and quality control of almokalant. The information is intended to assist researchers in troubleshooting experiments and ensuring the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a class III antiarrhythmic agent. Its primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac action potential repolarization.[1][2] This blockade leads to a prolongation of the action potential duration and the effective refractory period in cardiac myocytes.[3]
Q2: We are observing significant variations in the electrophysiological effects of different batches of this compound. What could be the cause?
A2: Batch-to-batch variability in the potency or purity of this compound can lead to inconsistent experimental outcomes. This variability may stem from differences in the manufacturing process, leading to varying levels of the active pharmaceutical ingredient (API) or the presence of impurities. It is crucial to implement rigorous quality control checks for each new batch.
Q3: What are the potential impurities that could be present in this compound, and how might they affect our experiments?
A3: While specific impurities for this compound are not extensively documented in publicly available literature, potential impurities in pharmaceutical manufacturing can include starting materials, by-products, intermediates, and degradation products. For a compound like this compound, impurities could potentially alter its electrophysiological properties, leading to off-target effects or reduced potency. For example, impurities might partially block other ion channels or have agonist effects, confounding experimental results.
Q4: How can we ensure the quality and consistency of the this compound we are using?
A4: A multi-step approach is recommended:
-
Certificate of Analysis (CoA): Always request a detailed CoA from the supplier for each batch. This document should provide information on purity, identity, and the levels of any detected impurities.
-
In-house Quality Control: Perform in-house quality control checks to verify the supplier's CoA. This can include analytical techniques like HPLC for purity assessment and mass spectrometry for identity confirmation.
-
Functional Assays: Before beginning a large-scale experiment, test each new batch in a small-scale functional assay (e.g., patch-clamp on a well-characterized cell line expressing the hERG channel) to confirm its expected potency and efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent prolongation of action potential duration between experiments. | 1. Batch-to-batch variability in this compound potency. 2. Degradation of this compound stock solution. 3. Inaccurate concentration of dosing solutions. | 1. Qualify each new batch of this compound with a functional assay before use. 2. Prepare fresh stock solutions and store them appropriately (protected from light and at the recommended temperature). 3. Verify the concentration of stock and working solutions using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC). |
| Unexpected off-target effects observed (e.g., effects on other ion channels). | 1. Presence of active impurities in the this compound batch. 2. High concentration of this compound leading to non-specific binding. | 1. Assess the purity of the this compound batch using HPLC. If significant impurities are detected, consider using a different batch or purifying the current one. 2. Perform a dose-response curve to ensure you are using a concentration within the selective range for IKr blockade. |
| High inter-individual variability in animal studies. | 1. Pharmacokinetic variability.[4] 2. Genetic polymorphisms in the target ion channel. | 1. Monitor plasma concentrations of this compound to correlate with observed effects.[4][5] 2. Consider the genetic background of the animal model. |
Quantitative Data Summary
Due to the limited publicly available data on this compound batch-to-batch variability, this table provides a general framework for the types of quantitative data that should be assessed for each batch.
| Parameter | Typical Method | Acceptance Criteria (Illustrative) |
| Identity | Mass Spectrometry, NMR | Conforms to reference standard |
| Purity (Assay) | HPLC-UV | 98.0% - 102.0% |
| Individual Impurity | HPLC-UV | ≤ 0.1% |
| Total Impurities | HPLC-UV | ≤ 0.5% |
| Potency (IC50 in a functional assay) | Patch-clamp on hERG expressing cells | Within ± 2-fold of the established reference standard IC50 |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an this compound sample. Method optimization and validation are required for specific laboratory conditions.
1. Materials and Reagents:
-
This compound reference standard and test sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (orlambdamax of this compound)
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of the this compound reference standard and the test sample in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solutions with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the reference standard solution to determine the retention time and peak shape.
-
Inject the test sample solution.
-
Analyze the chromatogram for the main peak (this compound) and any impurity peaks.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks (area percent method).
Protocol 2: Identity Confirmation of this compound by Mass Spectrometry (MS)
This protocol outlines a general approach for confirming the identity of an this compound sample.
1. Materials and Reagents:
-
This compound sample
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid
2. Procedure:
-
Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]+) with the theoretical m/z of this compound.
-
If using a high-resolution mass spectrometer, the measured accurate mass should be within 5 ppm of the theoretical mass.
-
For further confirmation, perform tandem mass spectrometry (MS/MS) to fragment the molecular ion and compare the resulting fragmentation pattern with that of a reference standard or with predicted fragmentation patterns.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Quality control workflow for new batches of this compound.
References
- 1. Effect of this compound, a selective potassium channel blocker, on the termination and inducibility of paroxysmal supraventricular tachycardias: a study in patients with Wolff-Parkinson-White syndrome and atrioventricular nodal reentrant tachycardia. This compound PSVT Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of the new class III antiarrhythmic agents this compound, E-4031 and D-sotalol, and of quinidine, on delayed rectifier currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological and inotropic effects of H 234/09 (this compound) in vitro: a comparison with two other novel IK blocking drugs, UK-68,798 (dofetilide) and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance and effects of this compound, a new selective Ik blocking agent, on ventricular repolarization and on sino-atrial and atrioventricular nodal function in the heart: a study in healthy, male volunteers utilizing transesophageal atrial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Electrophysiological Results with Almokalant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected electrophysiological results when working with Almokalant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective Class III antiarrhythmic agent that primarily blocks the rapid component of the delayed rectifier potassium current (I_Kr), which is encoded by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2] This blockade prolongs the repolarization phase of the cardiac action potential, leading to an increase in the action potential duration (APD) and the QT interval on an electrocardiogram (ECG).[3][4][5]
Q2: What are the expected electrophysiological effects of this compound?
Under typical experimental conditions, this compound is expected to cause a concentration-dependent prolongation of the action potential duration (APD).[6] This is observed as an increase in the duration of the monophasic action potential (MAPD) and a prolongation of the QT interval.[4][7] Additionally, this compound has been shown to have a positive inotropic effect, meaning it increases the force of myocardial contraction.[3]
Q3: Can this compound exhibit effects other than I_Kr blockade?
Yes, some studies have reported additional effects. For instance, this compound can shift the activation curve of the delayed rectifier K+ current (I_K) in the hyperpolarizing direction, which could be interpreted as a stimulatory effect.[8] It also exhibits use-dependent block and unblock characteristics.[8]
Q4: What is "reverse use-dependence" and does it apply to this compound?
Reverse use-dependence is a phenomenon where a drug's effect is more pronounced at lower heart rates and diminishes at higher heart rates.[1] Some studies have suggested that the QT interval prolongation effect of this compound exhibits a small degree of reverse frequency dependence.[7] This is a critical consideration for proarrhythmic risk, as it can increase the susceptibility to early afterdepolarizations (EADs) at slower heart rates.[1]
Q5: What are the known proarrhythmic risks associated with this compound?
Like other I_Kr blockers, this compound carries a risk of proarrhythmia, most notably Torsades de Pointes (TdP).[9][10] This risk is associated with excessive QT interval prolongation.[11] Pronounced changes in T-wave and U-wave morphology have also been observed, which can be indicative of an increased risk of arrhythmia.[4]
Troubleshooting Unexpected Results
Issue 1: No significant change in Action Potential Duration (APD) or QT Interval
Possible Causes:
-
Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a measurable effect.
-
Drug Degradation: this compound solution may have degraded due to improper storage or handling.
-
Cell Type/Tissue Variability: The sensitivity to this compound can vary between different cell types and tissues. For example, effects are more pronounced in Purkinje fibers than in ventricular muscle.[6]
-
Experimental Conditions: Factors such as temperature, pH, and ion concentrations in the recording solutions can influence the drug's activity.
Troubleshooting Steps:
-
Verify Concentration: Prepare a fresh stock solution of this compound and perform a concentration-response curve to determine the effective concentration range for your specific experimental setup.
-
Check Solution Stability: Ensure this compound is stored under the recommended conditions and prepare fresh solutions for each experiment.
-
Optimize Experimental Protocol: Review and optimize your experimental protocol, paying close attention to temperature, pH, and the composition of your internal and external solutions.
-
Consider Cell/Tissue Type: If possible, test the effect of this compound on a cell type known to have a robust I_Kr to confirm the drug's activity.
Issue 2: Shortening of the Action Potential Duration
Possible Causes:
-
Off-Target Effects: At high concentrations, this compound may have off-target effects on other ion channels that could indirectly lead to APD shortening.
-
Cellular Stress or Damage: Prolonged exposure or high concentrations of any drug can lead to cellular stress, which may alter ion channel function and shorten the APD.
-
Activation of Other Repolarizing Currents: In some experimental models, chronic exposure to I_Kr blockers has been shown to upregulate other repolarizing currents, such as the slow component of the delayed rectifier potassium current (I_Ks), which could counteract the effect of I_Kr blockade.[12]
Troubleshooting Steps:
-
Perform a Concentration-Response Analysis: Determine if the APD shortening is observed only at high concentrations.
-
Assess Cell Health: Monitor the health of your cells or tissue throughout the experiment.
-
Investigate Other Currents: If the shortening is persistent and concentration-dependent, consider investigating the involvement of other ion channels using specific blockers.
Issue 3: Proarrhythmic Events (Early Afterdepolarizations, Triggered Activity)
Possible Causes:
-
Excessive APD Prolongation: This is the most common cause of proarrhythmic events with I_Kr blockers.
-
Low Pacing Frequency: The proarrhythmic effects of this compound can be more pronounced at slower heart rates (reverse use-dependence).[1][7]
-
Low Extracellular Potassium: Hypokalemia can potentiate the I_Kr blocking effects of drugs and increase the risk of arrhythmias.[12]
Troubleshooting Steps:
-
Reduce this compound Concentration: Use the lowest effective concentration that produces a stable, moderate prolongation of the APD.
-
Increase Pacing Frequency: If your experimental design allows, test the effects at different pacing frequencies to assess for reverse use-dependence.
-
Verify Extracellular Potassium Concentration: Ensure the potassium concentration in your external solution is within the physiological range.
Quantitative Data Summary
| Parameter | This compound Concentration | Species/Model | Observed Effect | Reference |
| Monophasic Action Potential Duration (MAPD) | ≥ 50 nmol/L | Human Volunteers | 10-15% prolongation | [7] |
| Monophasic Action Potential Duration at 90% Repolarization (MAPD90) | 116 nM (mean plasma concentration) | Human Volunteers | 19-20% increase from baseline | [4] |
| QT Interval | 124 nM (mean plasma concentration) | Human Volunteers | 24-30% increase during atrial stimulation | [4] |
| Corrected QT (QTc) Interval | 4.5 mg IV | Post-myocardial infarction patients | Increased from 445 ms (B15284909) to 548 ms | [10] |
| I_K Blockade (half-maximum) | 5 x 10⁻⁸ mol/L | Rabbit Ventricular Myocytes | 50% block of the delayed rectifier K+ current | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guideline for assessing the effects of this compound on the hERG current in a stable cell line (e.g., HEK293 cells).
1. Cell Preparation:
- Culture HEK293 cells stably expressing the hERG channel in appropriate media.
- On the day of the experiment, detach cells and plate them onto glass coverslips in a recording chamber.
2. Solutions:
- External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[13]
- Internal (Pipette) Solution: (in mM) 130 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.[13]
3. This compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
- On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.
4. Patch-Clamp Recording:
- Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).[13]
- Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Apply a voltage-clamp protocol to elicit the hERG current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.
- Record baseline currents in the absence of this compound.
- Perfuse the cells with increasing concentrations of this compound and record the currents at each concentration.
5. Data Analysis:
- Measure the peak tail current at each this compound concentration.
- Normalize the currents to the baseline current.
- Plot the concentration-response curve and calculate the IC₅₀ value.
Diagrams
Caption: Mechanism of action of this compound on the hERG channel.
References
- 1. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 2. What are hERG blockers and how do they work? [synapse.patsnap.com]
- 3. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological and inotropic effects of H 234/09 (this compound) in vitro: a comparison with two other novel IK blocking drugs, UK-68,798 (dofetilide) and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Ikr-blocker this compound and predictors of conversion of chronic atrial tachyarrhythmias to sinus rhythm. A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proarrhythmic and Torsadogenic Effects of Potassium Channel Blockers in Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacogenetics of potassium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Almokalant in electrophysiological recordings. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the acquisition of high-quality, interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in electrophysiology studies?
This compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2] This channel is crucial for the repolarization phase of the cardiac action potential.[2] By blocking the hERG channel, this compound delays repolarization, leading to a prolongation of the action potential duration (APD).[3]
Q2: What are the expected electrophysiological effects of this compound application?
The primary and expected effect of this compound is a concentration-dependent prolongation of the action potential duration (APD) and, consequently, the QT interval in electrocardiogram (ECG) recordings.[4][5] This effect is a hallmark of Class III antiarrhythmic agents.[4] In voltage-clamp experiments, this compound causes a reduction in the amplitude of the IKr current, particularly the tail current observed upon repolarization.[6][7]
Q3: What are "artifacts" in the context of this compound electrophysiology recordings?
In the context of this compound, "artifacts" often refer to proarrhythmic phenomena that are a direct consequence of its pharmacological action, rather than random noise. These include:
-
Early Afterdepolarizations (EADs): These are abnormal depolarizations that occur during the plateau or late phase of the action potential.[8][9] They are considered a primary trigger for arrhythmias.[8]
-
Triggered Activity: When EADs reach the threshold potential, they can trigger a new action potential, leading to a series of ectopic beats.[10]
-
Torsades de Pointes (TdP): This is a specific form of polymorphic ventricular tachycardia characterized by a "twisting of the points" of the QRS complexes on an ECG.[11][12] It is a life-threatening arrhythmia that can be induced by excessive APD prolongation.[11]
Q4: What is use-dependent block and is it observed with this compound?
Use-dependent block refers to a phenomenon where the blocking effect of a drug increases with the frequency of channel activation. This compound exhibits use-dependent block, meaning that with repeated depolarizations, the degree of IKr channel blockade will increase.[6][13] This is related to the drug preferentially binding to the open state of the channel.[6]
Q5: What does it mean that this compound can be "trapped" in the hERG channel?
Drug trapping occurs when a drug molecule binds within the inner vestibule of the ion channel and is subsequently "trapped" by the closure of the channel's activation gate at negative membrane potentials.[6][14] this compound is known to be trapped in the hERG channel, which contributes to its slow recovery from block.[6]
Troubleshooting Guide
This guide provides solutions to common issues and unexpected observations during electrophysiology experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or minimal APD prolongation at expected concentrations. | 1. Drug Degradation: this compound solution may have degraded. | 1. Prepare fresh this compound solutions for each experiment. |
| 2. Incorrect Concentration: Errors in dilution or calculation. | 2. Verify all calculations and ensure accurate dilution of the stock solution. | |
| 3. Low Channel Expression: The cell type used may have low endogenous IKr expression. | 3. Use a cell line with robust hERG expression or primary cardiomyocytes known to have significant IKr. | |
| Excessive APD prolongation and cell instability. | 1. Concentration Too High: The concentration of this compound is excessive for the cell type. | 1. Perform a concentration-response curve to determine the optimal concentration range.[15] |
| 2. Low Pacing Frequency: The proarrhythmic effects of this compound are more pronounced at slower heart rates (reverse use-dependence).[16] | 2. Increase the pacing frequency, if experimentally appropriate, to mitigate excessive APD prolongation. | |
| Observation of Early Afterdepolarizations (EADs). | 1. Significant IKr Block: this compound is effectively prolonging the APD, creating a substrate for EADs.[8] | 1. This may be an expected finding. Document the concentration at which EADs appear. |
| 2. Low Repolarization Reserve: The experimental conditions (e.g., low extracellular potassium) may be reducing the cell's ability to repolarize.[17] | 2. Ensure physiological extracellular potassium concentrations are used, unless the experimental design requires otherwise. | |
| Appearance of polymorphic ventricular tachycardia (Torsades de Pointes). | 1. Proarrhythmic Effect of this compound: This is a known, albeit severe, consequence of this compound's action, especially at higher concentrations or in susceptible preparations.[11][18] | 1. This is a significant finding and should be carefully documented. Consider reducing the this compound concentration in subsequent experiments. |
| 2. Experimental Model: Some animal models are specifically designed to be susceptible to TdP.[10] | 2. Be aware of the inherent properties of your experimental model. | |
| Variable drug effect between experiments. | 1. Use-Dependence: The stimulation protocol (frequency and duration of depolarization) can influence the degree of block.[6] | 1. Maintain a consistent stimulation protocol across all experiments. |
| 2. Temperature Fluctuations: Ion channel kinetics are temperature-sensitive. | 2. Ensure strict temperature control of the recording chamber. | |
| 3. Drug Washout Incomplete: Due to trapping, this compound can be difficult to wash out completely.[6] | 3. Allow for extended washout periods. "Use-dependent unblock" can be facilitated by stimulating the preparation during washout.[6] |
Data Presentation
Table 1: Effects of this compound on Cardiac Action Potential Duration and QTc Interval
| Preparation | This compound Concentration | Parameter | % Change / Value | Reference |
| Rabbit Ventricular Myocytes | 5 x 10-8 M | IK Half-Maximum Block | 50% | [6] |
| Anesthetized Dog | 1.0 µmol/kg i.v. | Ventricular MAPD | Significantly Prolonged | [4] |
| Human Volunteers | 20, 50, 100, 150 nM (plasma) | MAPD90 | 10-15% Prolongation (at ≥50 nM) | [19] |
| Post-Myocardial Infarction Patients | 4.5 mg (12.8 µmol) i.v. | Corrected QT Interval | 445 ± 18 ms (B15284909) (placebo) to 548 ± 53 ms | [5] |
Table 2: Proarrhythmic Effects of this compound in an In Vivo Rabbit Model
| Dose of this compound (i.v.) | Incidence of Torsades de Pointes (TdP) |
| 26 µg/kg | 20% |
| 88 µg/kg | 40% |
| 260 µg/kg | 33% |
| Data from a study examining proarrhythmic effects during α1-adrenoceptor stimulation.[18] |
Experimental Protocols
Protocol 1: Assessing Use-Dependent Block of IKr by this compound
-
Cell Preparation: Use isolated ventricular myocytes or a stable cell line expressing hERG channels.
-
Recording Configuration: Establish a whole-cell voltage-clamp configuration.
-
Voltage Protocol:
-
Hold the cell at a potential where IKr channels are closed (e.g., -80 mV).
-
Apply a train of depolarizing pulses to a potential that opens the channels (e.g., +20 mV for 2 seconds).[6]
-
Measure the IKr tail current upon repolarization to a potential such as -50 mV.
-
-
Drug Application:
-
Record a stable baseline of IKr in the control solution.
-
Perfuse the chamber with the desired concentration of this compound.
-
Apply the same train of depolarizing pulses and observe the progressive decrease in the IKr tail current, demonstrating use-dependent block.[6]
-
Protocol 2: Investigating this compound Trapping in the hERG Channel
-
Cell Preparation and Recording: As described in Protocol 1.
-
Voltage Protocol and Drug Application:
-
Establish a steady-state block of IKr with this compound using a repetitive pulsing protocol.
-
Stop the pulsing and hold the membrane potential at a negative value (e.g., -75 mV) for an extended period (e.g., several minutes) in the continued presence of the drug.[6]
-
Apply a single test pulse to assess the level of block. A lack of recovery from block during the resting period is indicative of trapping.[6]
-
-
Washout and Use-Dependent Unblock:
-
Begin perfusing with a drug-free solution while holding the cell at a negative potential.
-
Periodically apply test pulses to monitor the slow recovery from block.
-
To demonstrate use-dependent unblock, apply a train of depolarizing pulses during the washout period and observe an accelerated recovery from block.[6]
-
Visualizations
Caption: Signaling pathway of IKr (hERG) channel block by this compound.
Caption: Experimental workflow for assessing this compound's effect on IKr.
Caption: Logical guide for troubleshooting this compound-induced artifacts.
References
- 1. hERG channel function: beyond long QT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kCNH2 - Wikipedia [en.wikipedia.org]
- 3. Electrophysiological and inotropic effects of H 234/09 (this compound) in vitro: a comparison with two other novel IK blocking drugs, UK-68,798 (dofetilide) and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic and hemodynamic effects of H 234/09 (this compound), quinidine, and (+)-sotalol in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of the new class III antiarrhythmic agents this compound, E-4031 and D-sotalol, and of quinidine, on delayed rectifier currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facilitation of IKr current by some hERG channel blockers suppresses early afterdepolarizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Afterdepolarizations and triggered activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental models of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Torsades de pointes with this compound, a new class III antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Use-dependent block of the delayed K+ current in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug trapping in hERG K+ channels: (not) a matter of drug size? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. support.collaborativedrug.com [support.collaborativedrug.com]
- 16. Frequency-dependent effects of various IKr blockers on cardiac action potential duration in a human atrial model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypokalemia Promotes Late Phase 3 Early Afterdepolarization and Recurrent Ventricular Fibrillation During Isoproterenol Infusion in Langendorff Perfused Rabbit Ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proarrhythmic effects of intravenous quinidine, amiodarone, D-sotalol, and this compound in the anesthetized rabbit model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the "Reverse Use-Dependence" of Almokalant in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving Almokalant, a potent IKr blocker known for its "reverse use-dependence."
Frequently Asked Questions (FAQs)
Q1: What is "reverse use-dependence" and why is it important in the context of this compound?
A1: Reverse use-dependence is a pharmacological phenomenon where a drug's effect is more pronounced at slower frequencies (or heart rates) and diminishes at higher frequencies. For this compound, a Class III antiarrhythmic agent, this means it causes a greater prolongation of the cardiac action potential duration (APD) at slower heart rates. This is critically important because excessive APD prolongation at bradycardic rates can create a substrate for proarrhythmic events, most notably Torsade de Pointes (TdP). Therefore, understanding and accounting for this property is essential for accurate preclinical safety assessment and efficacy studies.
Q2: What is the underlying mechanism of this compound's reverse use-dependence?
A2: The reverse use-dependence of this compound is primarily attributed to its interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). The prevailing hypothesis is that this compound preferentially binds to the open and/or inactivated states of the hERG channel. At slower heart rates, the channels spend more time in the resting state, allowing for drug dissociation. However, the block develops rapidly upon channel opening with depolarization. The slow recovery from block means that at faster rates, there is less time for the drug to dissociate, leading to a steady-state level of block that is less pronounced than the peak block achieved at slower rates. Some studies also suggest that drug trapping within the channel contributes to this phenomenon.
Q3: How does reverse use-dependence affect the proarrhythmic potential of this compound?
A3: The increased potency of this compound at slower heart rates is a key factor in its proarrhythmic potential.[1] Excessive prolongation of the APD, particularly in the context of bradycardia, can lead to the development of early afterdepolarizations (EADs). These EADs, if they reach the threshold for activation, can trigger ventricular tachyarrhythmias, including the characteristic polymorphic ventricular tachycardia known as Torsade de Pointes. The infusion rate of this compound has also been shown to influence the dispersion of repolarization, which can contribute to the initiation of TdP.[1]
Q4: Are there other experimental factors that can influence the observed reverse use-dependence of this compound?
A4: Yes, several factors can modulate the effects of this compound. Extracellular potassium concentration ([K+]o) is a significant factor; hypokalemia (low [K+]o) can potentiate the blocking effect of IKr inhibitors and exacerbate proarrhythmic risk. Additionally, the presence of other ion channel modulators and the specific tissue preparation (e.g., ventricular muscle vs. Purkinje fibers) can influence the outcome.[1]
Troubleshooting Guides
Issue 1: Inconsistent or absent reverse use-dependent effect in our experiments.
-
Question: We are not observing the expected increase in this compound's effect at slower pacing rates. What could be the reason?
-
Answer:
-
Inadequate Pacing Protocol: Ensure your protocol includes a sufficient range of pacing frequencies, particularly very slow rates (e.g., 0.1 Hz, 0.2 Hz) where the effect is most pronounced, and that you are allowing enough time for stabilization at each frequency.
-
Drug Concentration: The concentration of this compound may be too high, causing maximal block even at faster rates, thus obscuring the frequency-dependent effect. Consider performing a full dose-response curve at different frequencies.
-
Temperature: Temperature can affect ion channel kinetics and drug binding. Ensure your experiments are conducted at a consistent and physiologically relevant temperature (e.g., 37°C).
-
Tissue Health: The health of the cell or tissue preparation is crucial. Poor tissue viability can lead to altered ion channel function and unreliable drug responses.
-
Extracellular Potassium: Verify the [K+]o in your experimental solutions. Deviations from physiological levels can alter hERG channel function and drug block.
-
Issue 2: High incidence of cell death or tissue arrhythmia during experiments.
-
Question: Our preparations are becoming arrhythmic or dying, especially at slow pacing rates with this compound. How can we mitigate this?
-
Answer:
-
Start with Lower Concentrations: Begin with lower concentrations of this compound to minimize the risk of excessive APD prolongation and proarrhythmia, especially at slower pacing rates.
-
Monitor for EADs: Continuously monitor for the appearance of early afterdepolarizations in your recordings. If EADs occur, consider reducing the drug concentration or adjusting the pacing protocol.
-
Control Infusion Rate: If using a perfusion system, a slower infusion rate of this compound may reduce the risk of proarrhythmia.[1]
-
Stable Baseline: Ensure a stable baseline recording before drug application. Unstable preparations are more susceptible to drug-induced arrhythmias.
-
Appropriate Pacing Protocol: Avoid abrupt and large changes in pacing frequency, as this can also contribute to instability.
-
Issue 3: Difficulty in obtaining a stable gigaohm seal in patch-clamp experiments.
-
Question: We are struggling to get good seals on our cells for voltage-clamp analysis of this compound's effects. Any tips?
-
Answer:
-
Pipette Quality: Use freshly pulled, fire-polished pipettes with appropriate resistance (typically 2-5 MΩ).
-
Solution Filtration: Ensure all solutions are filtered (0.22 µm) to remove any particulate matter that could interfere with seal formation.
-
Cell Health: Only use healthy, viable cells with smooth membranes.
-
Positive Pressure: Maintain a slight positive pressure in the pipette as you approach the cell to keep the tip clean.
-
Vibration Isolation: Use an anti-vibration table and ensure the room is free from mechanical disturbances.
-
Experimental Protocols
Protocol 1: Assessing Reverse Use-Dependence using Monophasic Action Potential (MAP) Recordings in Isolated Langendorff-Perfused Hearts
-
Preparation: Cannulate the aorta of an isolated heart (e.g., rabbit, guinea pig) and initiate Langendorff perfusion with oxygenated Krebs-Henseleit solution at 37°C.
-
MAP Electrode Placement: Position a MAP electrode on the ventricular epicardial surface.
-
Pacing: Place pacing electrodes on the right atrium or ventricle.
-
Stabilization: Allow the preparation to stabilize for at least 30 minutes with continuous pacing at a baseline cycle length (BCL) of 1000 ms (B15284909) (1 Hz).
-
Baseline Recordings: Record baseline MAPs at a range of BCLs (e.g., 2000, 1000, 500, 333 ms, corresponding to 0.5, 1, 2, and 3 Hz). Ensure at least 2 minutes of pacing at each BCL for stabilization.
-
This compound Perfusion: Perfuse the heart with a known concentration of this compound (e.g., 10-100 nM).
-
Drug Effect Recordings: After a 20-30 minute equilibration period with this compound, repeat the pacing protocol from step 5, recording the MAPs at each BCL.
-
Data Analysis: Measure the action potential duration at 90% repolarization (APD90) for each BCL before and after drug application. Calculate the change in APD90 (ΔAPD90) and the percentage prolongation at each frequency. Plot ΔAPD90 against the pacing frequency to visualize the reverse use-dependence.
Protocol 2: Characterizing Reverse Use-Dependence using Whole-Cell Voltage-Clamp
-
Cell Preparation: Use isolated ventricular myocytes or a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should be physiological saline, and the internal (pipette) solution should have a potassium-based composition.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit IKr. A typical pulse would be to +20 mV for 1-2 seconds.
-
Repolarize the membrane to -50 mV to record the tail current, which is a measure of the IKr channels that were open during the depolarizing step.
-
-
Frequency-Dependence Protocol:
-
Establish a stable baseline IKr recording using a low-frequency stimulation protocol (e.g., a pulse every 20 seconds, 0.05 Hz).
-
Apply this compound at the desired concentration and wait for the block to reach a steady state.
-
Once steady-state block is achieved at the low frequency, increase the stimulation frequency (e.g., to 0.1 Hz, 0.2 Hz, 0.5 Hz, 1 Hz) and record the IKr tail current at each frequency until a new steady state is reached.
-
-
Data Analysis: Measure the peak tail current amplitude at each frequency in the presence of this compound. Normalize these values to the baseline current to determine the percentage of block at each frequency. Plot the percentage of block versus the stimulation frequency.
Quantitative Data
Table 1: Effect of this compound on Monophasic Action Potential Duration (MAPD) at Different Plasma Concentrations
| This compound Plasma Concentration (nmol/l) | Approximate % Prolongation of MAPD90 |
| 20 | Not significant |
| 50 | 10-15% |
| 100 | 10-15% |
| 150 | 10-15% |
Data adapted from a study in human volunteers. The prolongation was found to be more pronounced at lower heart rates during right ventricular apex stimulation.
Table 2: Comparative Reverse Use-Dependence of Class I Antiarrhythmic Drugs on APD90
| Drug (Class) | Concentration | Pacing Frequency (Hz) | % APD90 Prolongation (Atrium) | % APD90 Prolongation (Ventricle) |
| Quinidine (Ia) | 2.2 x 10⁻⁵ M | 1.0 | +45% | +42% |
| Quinidine (Ia) | 2.2 x 10⁻⁵ M | 2.5 | +16% | Not significant |
| Prajmaline (Ia) | 10⁻⁶ M | 1.0 | +10% | +17% |
| Prajmaline (Ia) | 10⁻⁶ M | 2.5 | Not significant | Not significant |
| Propafenone (Ic) | 2.6 x 10⁻⁶ M | 1.0 | +33% | Not significant |
| Propafenone (Ic) | 2.6 x 10⁻⁶ M | 2.5 | Not significant | Not significant |
This table provides data for Class I drugs, which also exhibit reverse use-dependence, to illustrate the experimental approach and the nature of the phenomenon.[2] Data specific to this compound in a similar format is limited in the public domain.
Mandatory Visualization
Caption: Signaling pathways modulating the hERG channel, the target of this compound.
Caption: Experimental workflow for assessing this compound's reverse use-dependence.
Caption: Troubleshooting decision tree for absent reverse use-dependence.
References
- 1. Proarrhythmic effects of the class III agent this compound: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse use dependence of antiarrhythmic class Ia, Ib, and Ic: effects of drugs on the action potential duration? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiarrhythmic Properties of Almokalant and Sotalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antiarrhythmic effects of Almokalant and Sotalol, focusing on their electrophysiological properties, efficacy in managing arrhythmias, and proarrhythmic potential. The information is supported by experimental data from preclinical and clinical studies to assist researchers and professionals in the field of drug development.
Executive Summary
This compound and Sotalol are both potent antiarrhythmic agents that exert their primary effect by blocking the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration and the effective refractory period. Sotalol, however, is a racemic mixture, with its d-isomer possessing the IKr blocking activity and its l-isomer exhibiting non-selective beta-adrenergic blocking properties. This dual mechanism of action differentiates it from the more selective IKr blocker, this compound. While both drugs are effective in prolonging repolarization, their profiles regarding antiarrhythmic efficacy and proarrhythmic risk present notable differences.
Mechanism of Action
Both this compound and Sotalol are classified as Class III antiarrhythmic agents. Their primary mechanism involves the blockade of the IKr channels, which are crucial for the repolarization phase of the cardiac action potential.
dot
A Comparative Guide to the Efficacy of Almokalant and Other Class III Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological and clinical efficacy of almokalant, a selective IKr blocker, with other prominent Class III antiarrhythmic drugs, including amiodarone (B1667116), sotalol (B1662669), dofetilide (B1670870), and ibutilide (B43762). The information is supported by experimental data to inform research and drug development efforts in the field of cardiac arrhythmias.
Mechanism of Action: Targeting the Delayed Rectifier Potassium Current
Class III antiarrhythmic agents exert their primary effect by blocking potassium channels involved in the repolarization phase (Phase 3) of the cardiac action potential. This blockade, particularly of the rapid component of the delayed rectifier potassium current (IKr), leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes. By extending the period during which the myocyte is refractory to new electrical stimuli, these drugs can terminate re-entrant arrhythmias and prevent their recurrence. This compound is a selective blocker of the IKr channel[1]. While other Class III agents also target this channel, some, like amiodarone and sotalol, exhibit additional pharmacological properties, including effects on other ion channels and adrenergic receptors[2].
Caption: Mechanism of action of Class III antiarrhythmics on the cardiac myocyte.
Electrophysiological Effects: An In Vitro Comparison
The following table summarizes the key electrophysiological effects of this compound in comparison to other Class III antiarrhythmics from in vitro studies.
| Parameter | This compound | Dofetilide | E-4031 | Sotalol | Amiodarone |
| Primary Target | IKr | IKr | IKr | IKr, β-adrenergic receptors | IKr, INa, ICa, α/β-adrenergic receptors |
| Action Potential Duration (APD) Prolongation | Concentration-dependent | Concentration-dependent | Concentration-dependent | Concentration-dependent | Concentration-dependent |
| APD Prolongation in Purkinje Fibers vs. Ventricular Muscle | Less pronounced in Purkinje fibers compared to dofetilide and E-4031[3] | More pronounced in Purkinje fibers[3] | More pronounced in Purkinje fibers[3] | - | - |
| Effect on Delayed Rectifier Current (IK) | Reduces IK[3] | Reduces IK[3] | Reduces IK[3] | Reduces IK[3] | Reduces IK |
| Inotropic Effect | Positive[3] | Positive[3] | Positive[3] | Negative (due to β-blockade) | Variable |
Clinical Efficacy: A Review of Comparative Data
Direct head-to-head clinical trials comparing this compound with a broad spectrum of other Class III antiarrhythmics are limited. The following tables present available efficacy data from clinical trials for the conversion of atrial fibrillation/flutter and supraventricular tachycardias.
Conversion of Atrial Fibrillation/Flutter to Sinus Rhythm
| Drug | Study Population | Conversion Rate | Time to Conversion | Reference |
| This compound | Atrial Fibrillation/Flutter | 32% | 3.5 ± 2.2 hours | [4] |
| Dofetilide | Atrial Fibrillation/Flutter | 29-32% | - | [5] |
| Ibutilide | Atrial Fibrillation/Flutter | 47-80% | 28-53 minutes | [6] |
| Amiodarone | Atrial Fibrillation | 27.1% (spontaneous) | - | [7] |
| Sotalol | Atrial Fibrillation | 24.2% (spontaneous) | - | [7] |
Termination of Paroxysmal Supraventricular Tachycardia (PSVT)
| Drug | Plasma Concentration | Termination Rate | Reference |
| This compound | Placebo | 15% | [8] |
| 20 nmol/L | 19% | [8] | |
| 50 nmol/L | 28% | [8] | |
| 100 nmol/L | 40% | [8] | |
| 150 nmol/L | 56% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of the experimental protocols for key cited studies.
In Vitro Electrophysiological Comparison of this compound, Dofetilide, and E-4031[3]
-
Objective: To compare the electrophysiological and inotropic effects of this compound, dofetilide (UK-68,798), and E-4031 in vitro.
-
Methodology:
-
Electrophysiology: Transmembrane action potentials were recorded from isolated rabbit ventricular muscle and Purkinje fibers using standard microelectrode techniques. Tissues were superfused with Tyrode's solution and stimulated at a constant frequency.
-
Inotropy and Refractoriness: Effects on force of contraction and effective refractory period were assessed in isolated cat papillary muscles. The muscles were electrically stimulated, and isometric tension was recorded.
-
-
Data Analysis: Concentration-response curves were generated to compare the potency of the drugs in prolonging action potential duration and increasing the effective refractory period.
Caption: Workflow for in vitro comparison of Class III antiarrhythmics.
This compound PSVT Study[8]
-
Objective: To investigate the antiarrhythmic efficacy of this compound in terminating induced paroxysmal supraventricular tachycardias (PSVT).
-
Methodology:
-
Study Design: A multicenter, placebo-controlled, dose-ranging study.
-
Patient Population: Patients with a history of PSVT due to Wolff-Parkinson-White syndrome or atrioventricular nodal reentrant tachycardia.
-
Procedure: Sustained tachycardia was induced via transesophageal atrial stimulation. Patients then received an intravenous infusion of either placebo or this compound at one of four target plasma concentrations (20, 50, 100, or 150 nmol/L).
-
-
Primary Endpoint: Termination of the induced tachycardia.
Caption: Workflow of the this compound PSVT clinical trial.
Conclusion
References
- 1. ifcardio.org [ifcardio.org]
- 2. benchchem.com [benchchem.com]
- 3. Electrophysiological and inotropic effects of H 234/09 (this compound) in vitro: a comparison with two other novel IK blocking drugs, UK-68,798 (dofetilide) and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between the Cardiac Rapidly (IKr) and Slowly (IKs) Activating Delayed Rectifier Potassium Channels Revealed by Low K+-induced hERG Endocytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the Electrophysiologic Actions of E-4031 and Dofetilide by Hyperkalemia and Acidosis in Rabbit Ventricular Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Amiodarone versus sotalol for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Potassium Channels: Physiological Insights for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Almokalant as a Reference Compound for Proarrhythmia Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of almokalant with other key reference compounds used in proarrhythmia assays. The data presented here is intended to assist researchers in selecting appropriate controls and interpreting results from cardiac safety assessments. The information is structured to align with the principles of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, which advocates for a more holistic approach to proarrhythmia risk prediction beyond simple hERG channel block.
Introduction
Proarrhythmia, the propensity of a drug to induce cardiac arrhythmias, is a major concern in drug development. A critical component of assessing this risk involves the use of well-characterized reference compounds in various in vitro and in silico assays. This compound, a potent blocker of the rapid delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG), is a widely used reference compound for inducing proarrhythmic effects such as action potential duration (APD) prolongation and early afterdepolarizations (EADs), which can lead to Torsades de Pointes (TdP).
This guide compares the electrophysiological effects of this compound with a panel of other compounds, including high-risk, intermediate-risk, and low-risk proarrhythmic drugs, on key cardiac ion channels and cellular electrophysiology.
Comparative Data: Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected alternative compounds on the primary cardiac ion channels implicated in proarrhythmia: hERG (IKr), Nav1.5 (peak INa), and Cav1.2 (ICa,L). These values are critical inputs for in silico models of cardiac action potentials.
| Compound | hERG (IKr) IC50 | Nav1.5 (Peak INa) IC50 | Cav1.2 (ICa,L) IC50 | Proarrhythmic Risk Category |
| This compound | 5 nM[1] | > 10 µM | > 10 µM | High |
| Dofetilide | 7 - 13 nM[2] | > 30 µM | > 30 µM | High |
| Sotalol | 52 - 343 µM[2] | > 30 µM | > 30 µM | High |
| Quinidine | 0.8 - 3.0 µM[3] | 28.9 µM[4] | > 10 µM | High |
| Cisapride | 18 - 44.5 nM[2][5] | > 10 µM | > 10 µM | High |
| Terfenadine | 31 - 350 nM[2][6] | > 10 µM | Moderately blocks ICaL[2] | High |
| Verapamil | 214 - 252 nM[2][7] | > 10 µM | 30 - 30000 nM[8] | Low |
| Ranolazine | 11.5 - 12 µM[9][10] | 6.22 µM (peak), 6 µM (late)[10][11] | 296 µM[9] | Low |
Comparative Data: Cellular Electrophysiology
This table provides a qualitative and quantitative comparison of the effects of the reference compounds on action potential duration (APD) and the induction of early afterdepolarizations (EADs) in cardiac preparations.
| Compound | Effect on APD | Induction of EADs |
| This compound | Markedly prolongs APD at 75% and 90% repolarization[12]. | Induces EADs at concentrations of 0.3 and 1 µM[13]. |
| Dofetilide | Prolongs APD in a concentration-dependent manner[14]. | Induces EADs, contributing to Torsades de Pointes[15]. |
| Sotalol | Prolongs APD, with more pronounced effects at slower heart rates[16][17][18]. | Can induce EADs, though generally considered to have a lower risk than dofetilide. |
| Quinidine | Prolongs APD and can induce EADs and triggered activity[19][20][21]. The effects are more pronounced at slower stimulation rates[19]. | Readily produces prominent EADs and EAD-induced triggered activity[20]. |
| Cisapride | Lengthens APD in a concentration-dependent manner[22][23][24]. | Induces EADs and subsequent triggered activity[23][25][26]. |
| Terfenadine | Can prolong APD, but effects can be complex, with shortening at higher concentrations initially[11][27][28][29]. | Induces EADs[11][27]. |
| Verapamil | Can prolong APD at the sinoatrial node but may shorten it in ventricular tissue[3][30][31]. | Does not typically induce EADs and can suppress them. |
| Ranolazine | Can prolong APD of epicardial cells but abbreviate it in M cells, leading to a reduction in transmural dispersion of repolarization[9]. | Does not induce EADs and can suppress EADs induced by other IKr blockers[8][9]. |
Experimental Protocols
Manual Patch-Clamp Protocol for Cardiac Ion Channels (hERG, Nav1.5, Cav1.2)
This protocol is based on the recommendations from the CiPA initiative for obtaining standardized ion channel data.
Objective: To determine the IC50 of a test compound on hERG, Nav1.5, and Cav1.2 channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
Mammalian cell line stably expressing the ion channel of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Perfusion system for solution exchange.
-
External and internal solutions (specific compositions below).
-
Test compound stock solution and vehicle control.
Methodology:
-
Cell Preparation: Culture cells to 50-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and resuspend in the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Allow the cell to stabilize for 3-5 minutes after achieving whole-cell access.
-
Apply the appropriate voltage-clamp protocol for the ion channel being studied (see CiPA recommended protocols for specific voltage steps and durations).[8][12][15][16][19]
-
Record baseline currents in the vehicle control solution until a stable response is achieved.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
-
Perform a final washout with the control solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at the appropriate voltage step for each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 and Hill coefficient.
-
Solutions:
-
hERG External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
hERG Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH 7.2 with KOH.
-
Nav1.5 External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Nav1.5 Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
-
Cav1.2 External Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
Cav1.2 Internal Solution (in mM): 120 CsCl, 5 MgATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
Action Potential Duration (APD) Measurement in hiPSC-Cardiomyocytes
This protocol provides a method for assessing compound effects on the action potential of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Objective: To measure changes in APD at 50% and 90% repolarization (APD50 and APD90) in hiPSC-CMs following compound application.
Materials:
-
hiPSC-CMs cultured as a monolayer.
-
Microelectrode array (MEA) system or a voltage-sensitive dye imaging setup.
-
Pacing electrodes.
-
Culture medium and Tyrode's solution.
-
Test compound and vehicle control.
Methodology:
-
Cell Culture: Plate hiPSC-CMs on MEA plates or appropriate culture vessels and allow them to form a spontaneously beating syncytium.
-
Baseline Recording:
-
Replace the culture medium with pre-warmed Tyrode's solution.
-
Allow the cells to equilibrate for at least 20 minutes at 37°C.
-
Pace the cells at a steady frequency (e.g., 1 Hz).
-
Record baseline field potentials (MEA) or optical action potentials (voltage-sensitive dye) for a stable period.
-
-
Compound Application: Add the test compound or vehicle at the desired concentrations to the wells.
-
Post-Dose Recording: After a sufficient incubation period (e.g., 30 minutes), record the action potentials again under the same pacing conditions.
-
Data Analysis:
-
Analyze the recorded waveforms to determine APD50 and APD90.
-
Compare the post-dose APD values to the baseline values to determine the percentage of change.
-
Assess for the appearance of EADs, which manifest as depolarizations during the plateau or repolarization phase of the action potential.
-
Signaling Pathways and Experimental Workflows
Proarrhythmia Signaling Pathway
Caption: Cellular mechanism of drug-induced proarrhythmia.
Experimental Workflow for Proarrhythmia Assessment
Caption: CiPA-aligned workflow for proarrhythmia risk assessment.
Conclusion
This compound serves as a robust positive control for inducing proarrhythmic effects in vitro, primarily through its potent and selective block of the hERG channel. This guide highlights that a comprehensive assessment of proarrhythmic risk, as promoted by the CiPA initiative, requires the evaluation of a compound's effects on multiple ion channels and integrated cellular systems. By comparing the profile of a test compound to that of well-characterized reference compounds like this compound and others presented here, researchers can better predict the potential for clinical proarrhythmia and make more informed decisions during drug development.
References
- 1. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential | Semantic Scholar [semanticscholar.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. Refining detection of drug-induced proarrhythmia: QT interval and TRIaD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Torsade de Pointes: Overview, Pathophysiology, Etiology of Torsade [emedicine.medscape.com]
- 14. fda.report [fda.report]
- 15. dstc.jp [dstc.jp]
- 16. Assessing Drug-Induced Long QT and Proarrhythmic Risk Using Human Stem-Cell-Derived Cardiomyocytes in a Ca2+ Imaging Assay: Evaluation of 28 CiPA Compounds at Three Test Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early Afterdepolarizations and Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Voltage-gated sodium channels in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative study on the proarrhythmic effects of some antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Safety and Efficacy of Inpatient Initiation of Dofetilide versus Sotalol for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of phase‐3 early afterdepolarizations and triggered activities in ventricular myocyte models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Torsade de Pointes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Determinants of early afterdepolarization properties in ventricular myocyte models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Torsades de pointes and proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. CIPA [cipaproject.org]
- 30. sophion.com [sophion.com]
- 31. Early afterdepolarizations in cardiac myocytes: beyond reduced repolarization reserve - PMC [pmc.ncbi.nlm.nih.gov]
Almokalant: A Comparative Analysis of its Electrophysiological Effects on Diverse Cardiac Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the electrophysiological effects of Almokalant, a potent Class III antiarrhythmic agent, across various cardiac tissues. By summarizing key experimental findings, this document aims to offer a clear perspective on the differential impact of this compound on atrial, ventricular, and Purkinje fibers, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its antiarrhythmic effect primarily by selectively blocking the rapid component of the delayed rectifier potassium current (IKr). This current is crucial for the repolarization phase of the cardiac action potential. The IKr is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channels. By inhibiting these channels, this compound delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes. This prolongation of the refractory period is the primary mechanism by which Class III antiarrhythmic drugs suppress tachyarrhythmias caused by reentry circuits. This compound is described as a "pure" Class III agent, as it does not significantly affect other ion channels or cardiac conduction parameters at therapeutic concentrations.
Comparative Electrophysiological Effects
The effects of this compound can vary significantly between different cardiac tissues due to the heterogeneous expression and kinetics of ion channels.
Atrial Tissue
In human atrial tissue, this compound has been shown to increase the effective refractory period (AERP). Studies in patients with atrial tachyarrhythmias demonstrated a significant reduction in the atrial rate following this compound infusion, indicative of its effect on atrial electrophysiology.
Ventricular Tissue
In isolated human ventricular muscle, this compound markedly prolongs the action potential duration (APD) without affecting the maximal rate of depolarization or the action potential amplitude. The prolongation is concentration-dependent and is more pronounced at 75% and 90% repolarization (APD75 and APD90) compared to 50% repolarization (APD50). In clinical studies, this compound significantly prolonged the corrected QT interval (QTc), a surface ECG marker of ventricular repolarization, in patients with ventricular arrhythmias.
Purkinje Fibers
Comparative studies in rabbit hearts have shown that while this compound prolongs the APD in both ventricular muscle and Purkinje fibers, its relative potency differs from other Class III agents. When compared at concentrations that produce a 15% increase in ventricular APD, this compound was found to be less effective in Purkinje fibers than dofetilide (B1670870) and E-4031. This differential effect could be advantageous in minimizing the dispersion of repolarization between different cardiac tissues, a factor that can contribute to proarrhythmic events.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in different cardiac tissues, as reported in various studies.
Table 1: Effect of this compound on Action Potential Duration (APD)
| Cardiac Tissue | Species | Concentration | APD Measurement | % Increase from Baseline | Reference |
| Ventricular Muscle | Human | 1 µM | APD90 | ~25% | |
| Ventricular Muscle | Rabbit | Varies | APD | Concentration-dependent prolongation | |
| Purkinje Fibers | Rabbit | Varies | APD | Concentration-dependent prolongation |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Table 2: Effect of this compound on Effective Refractory Period (ERP)
| Cardiac Tissue | Species | Concentration/Dose | ERP Measurement | % Increase from Baseline | Reference |
| Atria | Human | 12.8 µmol (IV) | AERP | Significant increase | |
| Ventricle | Human | Not specified | VERP | Prolonged |
Experimental Protocols
The following section outlines the general methodologies employed in the in-vitro studies cited in this guide.
Tissue Preparation and Myocyte Isolation
-
Atrial and Ventricular Tissue Strips: For studies on multicellular preparations, cardiac tissue is obtained from animal models (e.g., rabbit, guinea pig) or human patients undergoing cardiac surgery. The tissue is dissected to obtain thin strips of atrial or ventricular muscle, or Purkinje fibers. These strips are then mounted in an organ bath superfused with oxygenated Tyrode's solution at a physiological temperature (typically 37°C).
-
Single Myocyte Isolation: To study ion channel currents using the patch-clamp technique, single cardiomyocytes are isolated. The heart is typically excised and mounted on a Langendorff apparatus for retrograde perfusion with a Ca2+-free solution to stop contractions, followed by perfusion with a solution containing digestive enzymes like collagenase and protease. The digested tissue is then gently agitated to release individual myocytes. The isolated cells are stored in a high-potassium solution until use.
Electrophysiological Recordings
-
Transmembrane Action Potentials: In multicellular preparations, transmembrane action potentials are recorded using sharp glass microelectrodes filled with a high-potassium solution (e.g., 3 M KCl). The microelectrode is impaled into a single cell within the tissue, and the potential difference across the cell membrane is recorded using an amplifier. The tissue is stimulated at a constant frequency using external electrodes.
-
Whole-Cell Patch-Clamp: For single-cell recordings of ion channel currents, the whole-cell patch-clamp technique is used. A glass micropipette with a tip diameter of a few micrometers is pressed against the cell membrane, and suction is applied to form a high-resistance seal. Further suction ruptures the membrane patch, allowing electrical access to the cell's interior. The membrane potential is then "clamped" at a specific voltage, and the resulting ionic currents are measured. To isolate the IKr current, specific pharmacological blockers for other currents are often used.
Cross-Species Comparison of Almokalant's Electrophysiological Effects: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of Almokalant, a potent IKr blocker, across various preclinical species. Understanding these species-specific differences is crucial for the accurate interpretation of nonclinical safety data and for translating findings to human cardiac electrophysiology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate informed decision-making in drug development.
Electrophysiological Effects of this compound: A Cross-Species Overview
This compound is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action leads to a prolongation of the cardiac action potential duration (APD) and the QT interval, which are the intended therapeutic effects for treating certain arrhythmias. However, the magnitude of these effects and the propensity for proarrhythmic events can vary significantly across species due to differences in cardiac ion channel expression and physiology.
Quantitative Comparison of this compound's Effects
The following tables summarize the key electrophysiological parameters affected by this compound in different species. These values have been compiled from various in vitro and in vivo studies.
Table 1: this compound Potency on IKr Current
| Species | Preparation | IC50 (nM) | Reference |
| Rabbit | Ventricular Myocytes | ~50 | [1](--INVALID-LINK--) |
| Guinea Pig | Ventricular Myocytes | Data Not Available | |
| Dog | Ventricular Myocytes | Data Not Available |
Table 2: Effect of this compound on Action Potential Duration (APD)
| Species | Tissue Type | Concentration | APD90 Prolongation (%) | Reference |
| Rabbit | Ventricular Muscle | 1 µM | Significant Prolongation | [2](--INVALID-LINK--) |
| Rabbit | Purkinje Fibers | 1 µM | More Pronounced Prolongation than Ventricular Muscle | [2](--INVALID-LINK--) |
| Cat | Papillary Muscle | Concentration-dependent | Increase | [2](--INVALID-LINK--) |
| Guinea Pig | Papillary Muscle | 1 µM | Data Not Available | |
| Pig | Ventricular Myocardium | 0.01 µmol/kg/min (high dose) | Significant Increase in VAPD | [3](--INVALID-LINK--) |
Table 3: In Vivo Effects of this compound on QT Interval
| Species | Experimental Condition | Dose | QTc Prolongation | Proarrhythmic Effects | Reference |
| Pig | Anesthetized | 0.2 µmol/kg/min (high dose) | 337 ± 17 ms (B15284909) to 442 ± 20 ms | Not Reported | [3](--INVALID-LINK--) |
Note: The proarrhythmic potential of this compound has been documented, particularly at high doses or rapid infusion rates, leading to early afterdepolarizations (EADs) and Torsades de Pointes (TdP)-like arrhythmias.
Underlying Mechanisms: Species Differences in Cardiac Ion Channel Expression
The observed variability in this compound's effects can be largely attributed to the differential expression and function of key cardiac ion channels across species. The following diagram illustrates the relative contribution of major repolarizing potassium currents in different species, which influences their response to IKr blockade.
Caption: Relative contribution of key repolarizing potassium currents in different species.
As illustrated, while IKr is a significant repolarizing current in all listed species, its relative importance compared to other currents like IKs and Ito varies.[1][4] For instance, in guinea pigs, IKs plays a more prominent role in repolarization compared to rabbits.[1][4] This can influence the net effect of a selective IKr blocker like this compound. Species with a lower "repolarization reserve" (i.e., heavy reliance on IKr) are generally more sensitive to IKr blockade and may have a higher propensity for proarrhythmias.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of electrophysiological data. Below are generalized protocols for key experiments cited in this guide.
In Vitro Action Potential Recording in Isolated Cardiac Tissues
This protocol is a composite based on methodologies described for rabbit Purkinje fibers and ventricular muscle, and cat papillary muscle.[2]
Caption: Workflow for in vitro action potential recording in isolated cardiac tissues.
-
Tissue Isolation: Hearts are rapidly excised from euthanized animals (e.g., rabbits, cats) and placed in cold, oxygenated Tyrode's solution. Purkinje fibers, ventricular muscle strips, or papillary muscles are carefully dissected.
-
Mounting: The isolated tissue is mounted in a temperature-controlled organ bath and superfused with oxygenated Tyrode's solution at 37°C.
-
Stimulation: The preparation is stimulated at a constant cycle length (e.g., 1 Hz) using platinum electrodes.
-
Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier.
-
Data Acquisition: Action potential parameters, including duration at 30%, 50%, and 90% repolarization (APD30, APD50, APD90), amplitude, and maximum upstroke velocity (Vmax), are recorded and analyzed.
-
Drug Application: After obtaining stable baseline recordings, this compound is added to the superfusate in a cumulative concentration-response manner.
Whole-Cell Voltage-Clamp for IKr Measurement
This protocol is a generalized representation of methods used for recording ionic currents in isolated ventricular myocytes from species like guinea pigs.[5]
Caption: Workflow for whole-cell voltage-clamp measurement of IKr.
-
Myocyte Isolation: Single ventricular myocytes are isolated by enzymatic digestion of the heart.
-
Patch-Clamp Setup: Isolated myocytes are placed in a perfusion chamber on an inverted microscope. Whole-cell patch-clamp recordings are established using borosilicate glass pipettes.
-
Solutions: The external solution is typically a Tyrode's solution, while the internal (pipette) solution contains a high concentration of potassium and a low concentration of chloride to isolate potassium currents.
-
Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to isolate the IKr current. This typically involves a holding potential from which depolarizing steps of varying duration and voltage are applied to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of IKr.
-
Drug Application: this compound is applied via the perfusion system at increasing concentrations to determine the concentration-dependent block of the IKr tail current.
-
Data Analysis: The percentage of current block at each concentration is calculated, and the data are fitted to a Hill equation to determine the IC50 value.
Conclusion and Recommendations
The electrophysiological effects of this compound exhibit significant species-dependent variability. The rabbit appears to be a sensitive species for detecting IKr-blocking effects, consistent with the dominant role of IKr in its ventricular repolarization. While dogs are also a common model in cardiovascular safety pharmacology, the relative contribution of other potassium currents, such as Ito, is more prominent than in humans, which may influence the response to selective IKr blockers.[4] The guinea pig, with its prominent IKs, may show a different response profile to IKr blockade compared to species where IKr is more dominant.[1][4]
For researchers and drug development professionals, these findings underscore the importance of:
-
Careful Species Selection: The choice of animal model for safety and efficacy studies should be justified based on the similarity of its cardiac ion channel profile to that of humans.
-
Integrated Risk Assessment: Data from in vitro ion channel assays, in vitro tissue preparations, and in vivo models should be integrated to build a comprehensive understanding of a compound's cardiac electrophysiological profile.
-
Understanding Repolarization Reserve: The concept of repolarization reserve is critical. Compounds that block IKr may have a more pronounced effect in individuals or species with a reduced contribution from other repolarizing currents.
This guide provides a foundational understanding of the cross-species differences in this compound's electrophysiological effects. Further research providing direct comparative data of this compound across a wider range of species will continue to refine our understanding and improve the translation of preclinical findings to clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiological and inotropic effects of H 234/09 (this compound) in vitro: a comparison with two other novel IK blocking drugs, UK-68,798 (dofetilide) and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. DIFFERENCES IN ION CHANNEL PHENOTYPE AND FUNCTION BETWEEN HUMANS AND ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of the new class III antiarrhythmic agents this compound, E-4031 and D-sotalol, and of quinidine, on delayed rectifier currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Almokalant vs. Ibutilide for Atrial Flutter Termination in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Class III antiarrhythmic agents, almokalant and ibutilide (B43762), in the context of their potential for terminating atrial flutter. Due to a notable lack of direct comparative studies in preclinical models, this document presents the available experimental data for each compound individually, highlighting the models and methodologies used. This approach allows for an objective assessment of each drug's profile based on the current scientific literature.
This compound: A Selective IKr Blocker
This compound is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), a key channel involved in cardiac repolarization.[1] Its primary mechanism of action is the prolongation of the action potential duration (APD), which is a characteristic of Class III antiarrhythmic drugs.[2]
Quantitative Data: Efficacy of this compound
Direct preclinical data on the efficacy of this compound in terminating induced atrial flutter in animal models is limited in the available literature. However, clinical studies in patients with chronic atrial tachyarrhythmias (including atrial flutter) have provided some insights into its conversion efficacy.
| Model System | Endpoint | Dosage/Concentration | Result | Reference |
| Human (Clinical Trial) | Conversion of Chronic Atrial Tachyarrhythmias to Sinus Rhythm | 6-hour infusion, total dose of 25 +/- 4 mg | 32% conversion rate | This data is from a clinical study and not a preclinical model. |
Experimental Protocol: this compound in a Clinical Setting
The following protocol was utilized in a clinical study to assess the efficacy of this compound in converting chronic atrial tachyarrhythmias:
-
Subjects: 100 consecutive patients with atrial fibrillation or flutter.
-
Drug Administration: A 6-hour intravenous infusion of this compound, with a total dose of 25 +/- 4 mg.
-
Monitoring: Electrophysiological effects were assessed using electrocardiography (ECG) and transesophageal atrial electrograms (TAE).
Signaling Pathway and Experimental Workflow
Ibutilide: A Multi-Channel Targeting Agent
Ibutilide is a Class III antiarrhythmic agent that exerts its effects by blocking the rapid component of the delayed rectifier potassium current (IKr) and also by activating a late, slow inward sodium current (INa-late). This dual mechanism contributes to a significant prolongation of the atrial action potential duration.
Quantitative Data: Efficacy of Ibutilide in a Canine Model
Preclinical studies in a canine model of atrial flutter have provided quantitative data on the efficacy of ibutilide.
| Model System | Endpoint | Dosage/Concentration | Result | Reference |
| Canine (Y-shaped right atrial incision model) | Termination of Induced Atrial Flutter | 6 +/- 1 micrograms/kg (effective dose) | Terminated atrial flutter in 8 of 8 dogs | This data is from a preclinical animal study. |
| Canine (Y-shaped right atrial incision model) | Change in Atrial Effective Refractory Period (AERP) | 6 +/- 1 micrograms/kg | Increased by 44 +/- 7 ms | This data is from a preclinical animal study. |
Experimental Protocol: Ibutilide in a Canine Atrial Flutter Model
The following protocol was employed to evaluate the efficacy of ibutilide in a canine model:
-
Model: A Y-shaped right atrial incision model in dogs was used to create a substrate for sustained atrial flutter.
-
Induction of Atrial Flutter: Atrial flutter was initiated by rapid atrial pacing.
-
Drug Administration: After induction of sustained atrial flutter, a placebo was administered, followed by sequential intravenous doses of ibutilide every 5 minutes until termination of the arrhythmia or the highest dose was reached.
-
Measurements: The atrial effective refractory period (AERP) was determined at baseline and after termination of atrial flutter.
Signaling Pathway
Summary and Conclusion
Both this compound and ibutilide are Class III antiarrhythmic agents that prolong the atrial action potential duration, a key mechanism for terminating re-entrant arrhythmias like atrial flutter. Ibutilide's dual action on both potassium and sodium channels may contribute to its high efficacy observed in preclinical models.
The available data for this compound in the context of atrial flutter termination is primarily from a clinical setting, which, while valuable, makes direct comparison with the preclinical data for ibutilide challenging. The single clinical study on this compound showed a modest conversion rate for chronic atrial tachyarrhythmias. In contrast, preclinical studies on ibutilide in a canine model of induced atrial flutter demonstrated high efficacy in terminating the arrhythmia.
To provide a more definitive comparison of the performance of these two drugs in terminating atrial flutter, direct head-to-head studies in the same preclinical model are necessary. Such studies would allow for a controlled evaluation of their relative potency, efficacy, and electrophysiological effects, providing crucial information for drug development and selection. Researchers are encouraged to consider such comparative studies to fill this gap in the current literature.
References
Reproducibility of Almokalant's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Almokalant is a potent Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG (human Ether-à-go-go-Related Gene) potassium channel. This action prolongs the cardiac action potential duration (APD) and the QT interval on the electrocardiogram (ECG), effects that are central to its antiarrhythmic properties but also linked to a potential for proarrhythmic events, most notably Torsades de Pointes (TdP). This guide provides a comparative analysis of the reproducibility of this compound's effects as reported in various published studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms.
Electrophysiological Effects of this compound
The primary and most consistently reported electrophysiological effect of this compound is the prolongation of cardiac repolarization. This is a direct consequence of its blockade of the IKr current, a key current in phase 3 of the cardiac action potential.
Quantitative Analysis of Action Potential Duration (APD) Prolongation
Multiple studies across different species and experimental models have demonstrated a concentration-dependent increase in APD with this compound administration. The consistency of this effect across various research settings underscores its reproducible primary pharmacological action.
| Species/Model | This compound Concentration | APD Prolongation | Study |
| Human (Ventricular Muscle) | Not specified | Marked prolongation of APD at 75% and 90% repolarization.[1] | Carlsson et al. (1991) |
| Human (Volunteers) | Plasma concentration ≥ 50 nmol/L | 10-15% prolongation of monophasic APD.[2] | Tveit et al. (1998) |
| Guinea Pig (Papillary Muscle) | Concentration-dependent | Prolonged APD.[3] | Bril et al. (1994) |
| Rabbit (Purkinje Fibers) | Not specified | Marked lengthening of APD. | Carlsson et al. (1993) |
| Cat (Ventricular Cells) | Not specified | Homogeneous prolongation of APD. | Carlsson et al. (1993) |
Quantitative Analysis of QT Interval Prolongation
Congruent with its effect on APD, this compound consistently prolongs the QT interval on the ECG. This effect has been reliably reproduced in both preclinical animal models and human clinical trials.
| Species/Model | This compound Dose/Concentration | QT/QTc Interval Prolongation | Study |
| Human (Healthy Volunteers) | 12.8 µmol (IV) | Reproducible QTend prolongation of approximately 20%.[4] | Wiesfeld et al. (1994) |
| Human (Post-MI Patients) | 4.5 mg (12.8 µmol) (IV) | Corrected QT (QTc) increased from 445 ± 18 ms (B15284909) to 548 ± 53 ms.[5] | Hohnloser et al. (1993) |
| Human (AF/Flutter Patients) | Infusion | During sinus rhythm, QT interval increased to 672 ± 26 ms in patients who developed TdP, versus 489 ± 74 ms in those who did not.[6] | Joons et al. (1999) |
| Human (SVT Patients) | 50 nmol/L and 100 nmol/L (plasma) | 5% and 10% increase in QT interval during tachycardia, respectively.[7] | Edvardsson et al. (1996) |
| Dog (Ischemic Heart Failure) | 0.35 µg/kg (IV) | Corrected QT time (QTc) increased from 9.5 ± 0.3 to 10.4 ± 0.5 msec.[8] | Gilde et al. (1994) |
Proarrhythmic Effects and Torsades de Pointes (TdP)
A critical and reproducible aspect of this compound's profile is its potential to induce early afterdepolarizations (EADs) and the life-threatening arrhythmia, Torsades de Pointes.[9][10][11][12] This proarrhythmic effect is a direct consequence of excessive repolarization prolongation.
The proposed mechanism for Torsades de Pointes involves the inhibition of the delayed rectifier potassium current, leading to an excess of positive ions within the myocyte and a prolonged repolarization phase.[9] If an ectopic beat occurs during this vulnerable period (the "R on T" phenomenon), TdP can be initiated.[9][12]
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are summaries of typical protocols used in the cited studies.
In Vitro Electrophysiology (Action Potential Duration)
-
Preparation: Isolated cardiac tissues such as papillary muscles or Purkinje fibers are dissected and mounted in an organ bath.[1]
-
Superfusion: The tissue is continuously superfused with a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at a constant temperature (typically 37°C).
-
Stimulation: The preparation is stimulated at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier.
-
Drug Application: this compound is added to the superfusion solution at increasing concentrations to establish a dose-response relationship.
-
Data Analysis: Parameters such as APD at 50%, 75%, and 90% of repolarization (APD₅₀, APD₇₅, APD₉₀) are measured and compared before and after drug application.
In Vivo Electrocardiography (QT Interval)
-
Subjects: Studies are conducted in anesthetized animals or conscious human volunteers.
-
ECG Recording: Surface ECGs are continuously recorded using standard lead configurations.
-
Drug Administration: this compound is administered intravenously, often as a bolus followed by a continuous infusion to achieve target plasma concentrations.[4][5][7]
-
Data Analysis: The QT interval is measured from the onset of the QRS complex to the end of the T wave. To correct for heart rate variations, the QT interval is often corrected using formulas such as Bazett's (QTc = QT/√RR).
-
Study Design: In human studies, a randomized, placebo-controlled, double-blind, crossover design is often employed to minimize bias.[4][5]
Signaling Pathways and Workflows
This compound's Mechanism of Action
The primary mechanism of this compound involves the direct blockade of the hERG potassium channel, which is responsible for the IKr current. This inhibition slows down the repolarization phase of the cardiac action potential.
Typical Experimental Workflow for In Vitro Electrophysiology
The following diagram illustrates a standard workflow for assessing the effect of a compound like this compound on cardiac action potentials in an in vitro setting.
References
- 1. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frequency-dependent effects of E-4031, this compound, dofetilide and tedisamil on action potential duration: no evidence for "reverse use dependent" block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance and effects of this compound, a new selective Ik blocking agent, on ventricular repolarization and on sino-atrial and atrioventricular nodal function in the heart: a study in healthy, male volunteers utilizing transesophageal atrial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Effects of this compound, a class III antiarrhythmic agent, on supraventricular, reentrant tachycardias. This compound Paroxysmal Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Class III antiarrhythmic action and inotropy: effects of this compound in acute ischaemic heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Torsade de Pointes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of torsades de pointes: an update [frontiersin.org]
- 11. Torsade de Pointes: Overview, Pathophysiology, Etiology of Torsade [emedicine.medscape.com]
- 12. Torsades de pointes - Wikipedia [en.wikipedia.org]
Validating In Silico Models of Almokalant's Cardiac Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant is a potent blocker of the rapid delayed rectifier potassium current (IKr), mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical component in cardiac repolarization. Due to its specific action, this compound serves as a valuable reference compound in the development and validation of in silico models designed to predict the proarrhythmic risk of new chemical entities. This guide provides a comparative overview of in silico modeling approaches for this compound's cardiac effects, supported by experimental data and detailed methodologies.
The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, a collaborative effort by regulatory agencies, industry, and academia, has spurred the development of a new paradigm for cardiac safety assessment that integrates multi-ion channel pharmacology with in silico modeling of the human ventricular cardiomyocyte.[1][2] This approach aims to provide a more mechanistic and predictive assessment of proarrhythmic risk than previous methods that focused primarily on hERG block and QT prolongation.[2]
In Silico Modeling Approaches
The CiPA Initiative: O'Hara-Rudy (ORd) Dynamic Model
The cornerstone of the CiPA framework is an in silico model of the human ventricular action potential, with the O'Hara-Rudy (ORd) model being a widely adopted foundation.[3][4] This model incorporates detailed representations of multiple cardiac ion channels, allowing for the simulation of a drug's integrated effect on the cardiomyocyte's electrical activity.
For a drug like this compound, the model is parameterized using experimentally determined IC50 values for its effects on various cardiac ion channels. The primary input is its potent block of IKr. The model can then simulate the concentration-dependent effects of this compound on the action potential duration (APD) and other electrophysiological parameters.
Strengths:
-
Mechanistically based, incorporating the influence of multiple ion channels.
-
Aims to provide a more holistic prediction of proarrhythmic risk beyond simple QT prolongation.
-
Continuously being refined and validated through the collaborative CiPA initiative.
Limitations:
-
The predictive accuracy is highly dependent on the quality and completeness of the input in vitro data.
-
Requires experimental data on a panel of ion channels, which can be resource-intensive.
Alternative In Silico Approaches
While the CiPA/ORd framework is prominent, other in silico models can also be employed to assess the cardiac effects of drugs like this compound. These can range from simpler models focusing on a few key currents to more complex, multi-scale models.
One alternative approach involves using baseline electrophysiological models and applying a simple pore block formulation based on a drug's known IC50 value for a specific channel, such as hERG. While less comprehensive than the CiPA approach, these models can still provide valuable insights into the potential for APD prolongation.
Strengths:
-
Can be computationally less intensive.
-
Useful for initial screening when multi-ion channel data is unavailable.
Limitations:
-
May not capture the complex interplay of different ion currents.
-
Less predictive of the nuanced proarrhythmic risk, especially for multi-channel-acting compounds.
Experimental Data for Model Validation
The validation of any in silico model relies on robust experimental data. For this compound, key experimental data includes its effects on various cardiac ion channels and the resulting changes in the cardiac action potential.
Multi-Ion Channel Pharmacology of this compound
The following table summarizes the available experimental data on the inhibitory effects of this compound on key cardiac ion channels. This data is essential for parameterizing in silico models.
| Ion Channel | Current | This compound IC50 | Species/Cell Line | Reference |
| hERG (Kv11.1) | IKr | 50 nM | Rabbit Ventricular Myocytes | [5] |
| Nav1.5 | INa | > 30 µM | - | Data not readily available in searches |
| Cav1.2 | ICa,L | > 30 µM | - | Data not readily available in searches |
| KCNQ1/KCNE1 | IKs | > 30 µM | - | Data not readily available in searches |
| Kir2.1 | IK1 | > 30 µM | - | Data not readily available in searches |
Note: Comprehensive public data on this compound's IC50 values for channels other than hERG is limited. The "> 30 µM" values are often used as placeholders in models when a drug is considered highly selective.
This compound's Effect on Action Potential Duration (APD)
Experimental measurements of APD prolongation are a critical endpoint for validating the output of in silico models.
| This compound Concentration | APD Prolongation | Species/Preparation | Reference |
| ≥ 50 nmol/l | 10-15% increase in MAPD90 | Human Volunteers (in vivo) | [6] |
| 116 nM (mean plasma conc.) | 19-20% increase in MAPD90 | Human Volunteers (in vivo) | [7] |
| Concentration-dependent | Marked prolongation of APD | Isolated Human Ventricular Muscle | [8] |
| 3.0 µmol/l | Induction of Early Afterdepolarizations (EADs) | Canine Ventricular Myocytes | [9] |
Experimental Protocols
Accurate and reproducible experimental data is fundamental for building and validating in silico models. Below are detailed methodologies for key experiments.
Manual Patch-Clamp Electrophysiology for hERG (IKr) Current
This protocol is based on the recommendations from the CiPA initiative for assessing drug effects on the hERG channel.
Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Cells are cultured under standard conditions and harvested for experiments.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).
-
External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the hERG current and assess for drug block. A common protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current, which reflects the unblocked channels.
-
Drug solutions are perfused at increasing concentrations to determine the concentration-response relationship and calculate the IC50 value.
Action Potential Duration (APD) Measurement in Isolated Cardiac Preparations
This protocol describes the measurement of action potentials in isolated cardiac tissue, providing data on the integrated cellular response to a drug.
Tissue Preparation:
-
Ventricular muscle strips or papillary muscles are dissected from an appropriate animal model (e.g., guinea pig, rabbit) or from human cardiac tissue obtained during surgery.
-
The preparation is mounted in an organ bath and superfused with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
Electrophysiological Recording:
-
The tissue is stimulated at a fixed frequency (e.g., 1 Hz) using external electrodes.
-
Transmembrane action potentials are recorded using sharp glass microelectrodes filled with 3 M KCl.
-
The preparation is allowed to equilibrate before baseline action potentials are recorded.
-
This compound is then added to the superfusate at increasing concentrations.
-
Action potential parameters, including APD at 50%, 75%, and 90% of repolarization (APD50, APD75, APD90), are measured at each concentration.
Visualizations
Signaling Pathway of this compound-induced APD Prolongation
Caption: this compound blocks the hERG channel, reducing the IKr current and prolonging the action potential duration.
Experimental Workflow for In Silico Model Validation
Caption: Workflow for validating an in silico cardiac model using in vitro experimental data.
Conclusion
In silico models, particularly those developed under the CiPA initiative, represent a significant advancement in the preclinical assessment of proarrhythmic risk. This compound, as a selective IKr blocker, is an indispensable tool for the validation and refinement of these models. The comparison of simulated data with robust, high-quality experimental data from multi-ion channel assays and action potential measurements is crucial for establishing the predictive power of these computational tools. As these models continue to evolve, they hold the promise of a more efficient and mechanistically informed approach to cardiovascular safety pharmacology, ultimately leading to the development of safer medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Silico Modeling and Validation of the Effect of Calcium-Activated Potassium Current on Ventricular Repolarization in Failing Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-silico analysis of the dynamic regulation of cardiac electrophysiology by Kv11.1 ion-channel trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimization of an In silico Cardiac Cell Model for Proarrhythmia Risk Assessment [frontiersin.org]
- 6. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Assessment of an In Silico Mechanistic Model for Proarrhythmia Risk Prediction Under the CiPA Initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Almokalant and Amiodarone for the Management of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Almokalant and Amiodarone (B1667116), two antiarrhythmic agents with distinct electrophysiological profiles, for the treatment of ventricular tachycardia (VT). The following sections present a side-by-side comparison of their mechanisms of action, electrophysiological effects, and relevant experimental data to inform preclinical and clinical research in cardiology.
Electrophysiological and Hemodynamic Profile: A Comparative Summary
The following tables summarize the key electrophysiological and hemodynamic effects of this compound and Amiodarone based on data from various experimental models.
Table 1: Comparative Electrophysiological Effects on Ventricular Tissue
| Parameter | This compound | Amiodarone (Acute IV) | Amiodarone (Chronic Oral) |
| Primary Mechanism | Selective blocker of the delayed rectifier potassium current (IKr) | Multi-channel blockade (Na+, K+, Ca2+) and non-competitive β-adrenergic inhibition[1] | Multi-channel blockade with more pronounced K+ channel effects[1] |
| Action Potential Duration (APD) | Markedly prolongs APD75 and APD90[2] | No consistent effect on APD[1][3] | Moderately prolongs APD[1] |
| Effective Refractory Period (ERP) | Increases ERP | No significant effect on ventricular ERP[4] | Prolongs ERP of atrium and ventricle[1] |
| QTc Interval | Significantly increases QTc[5] | No significant effect | Prolongs QTc |
| Intraventricular Conduction (QRS Duration) | No significant change[2] | Slows conduction, prolongs paced-QRS duration[4] | Prolongs QRS duration[6] |
| Vaughan Williams Classification | Class III | Predominantly Class III with properties of Classes I, II, and IV[7] | Predominantly Class III with properties of Classes I, II, and IV[7] |
Table 2: Comparative Efficacy and Safety in Ventricular Arrhythmias
| Parameter | This compound | Amiodarone |
| Efficacy in Terminating VT | Effective in suppressing ventricular premature complexes[5]. Data on termination of sustained VT is limited. | Low termination rate for sustained monomorphic VT with acute IV administration (approx. 29-42%)[8][9]. |
| Proarrhythmic Potential | Risk of Torsades de Pointes (TdP) due to significant QT prolongation, especially at higher infusion rates[5]. | Lower incidence of TdP compared to selective IKr blockers, potentially due to its multi-channel effects[10]. Can facilitate inducibility of sustained ventricular arrhythmias in some cases[4]. |
| Hemodynamic Effects | No negative inotropic effect in acute ischemic heart failure[11]. | Can cause hypotension and bradycardia[6]. |
| Half-life | Short elimination half-life (approx. 2.4 hours)[5]. | Extremely long half-life (25-100 days) with tissue accumulation[6]. |
Mechanism of Action and Signaling Pathways
The distinct antiarrhythmic effects of this compound and Amiodarone stem from their different interactions with cardiac ion channels.
This compound: Selective Potassium Channel Blockade
This compound exerts its Class III antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr). This inhibition of potassium efflux during Phase 3 of the cardiac action potential leads to a prolonged repolarization, thereby increasing the action potential duration and the effective refractory period of ventricular myocytes.
References
- 1. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does acute exposure to amiodarone prolong cardiac action potential duration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of intravenous amiodarone on ventricular refractoriness, intraventricular conduction, and ventricular tachycardia induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Intravenous amiodarone for ventricular arrhythmias: overview and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiodarone for the treatment and prevention of ventricular fibrillation and ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, sematilide, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Class III antiarrhythmic action and inotropy: effects of this compound in acute ischaemic heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Almokalant's Potency Against Novel Ion Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Almokalant, a known hERG potassium channel blocker, against a selection of novel ion channel blockers with diverse primary targets. The data presented herein has been curated from publicly available experimental studies to facilitate a comprehensive assessment of their relative effects on the human Ether-à-go-go-Related Gene (hERG) channel, a critical component in cardiac repolarization.
Comparative Potency of Ion Channel Blockers
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several novel ion channel blockers against the hERG (Kv11.1) potassium channel. Lower IC50 values are indicative of higher potency. It is important to note that the primary targets for the novel blockers are varied, and their hERG affinity represents a crucial aspect of their safety profile.
| Compound | Primary Target | hERG (Kv11.1) IC50 | Cell Line | Temperature | Method |
| This compound | IKr (hERG) | 19.8 nM[1] | HEK 293 | Not Specified | Whole-Cell Patch Clamp |
| XEN-D0101 | Kv1.5 | 13 µM[2][3] | CHO | Room Temp | Whole-Cell Patch Clamp |
| AP14145 | KCa2 (SK) Channels | 71.8 µM[4][5][6] | Not Specified | Not Specified | Patch Clamp |
| Cenobamate | Voltage-Gated Sodium Channels | 1869 µM[7] | HEK 293T | Not Specified | Whole-Cell Patch Clamp |
| Ranolazine | Late Sodium Current (INa) | 8.03 µM[8][9] | Cell Lines | Not Specified | Conventional Voltage Clamp |
Experimental Protocols
The determination of ion channel blocker potency is predominantly conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the precise measurement of ionic currents across the cell membrane in response to a controlled voltage protocol.
A standardized and widely accepted voltage protocol for assessing hERG channel inhibition is the one proposed by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative. A typical CiPA voltage-clamp protocol for hERG assessment involves the following steps:
-
Holding Potential: The cell membrane is held at a negative potential, typically -80 mV, to ensure the channels are in a closed state.
-
Depolarizing Pulse: A depolarizing step to a positive potential, for instance, +20 mV for a duration of 2 seconds, is applied to activate and then inactivate the hERG channels.
-
Repolarizing Pulse: The membrane potential is then stepped back to a negative potential, such as -50 mV, to elicit the characteristic "tail current" as channels recover from inactivation and deactivate.
-
Data Acquisition: The peak amplitude of this tail current is measured. The reduction in the tail current amplitude in the presence of a test compound compared to the control (vehicle) is used to determine the percentage of channel inhibition.
-
Concentration-Response Curve: This procedure is repeated for a range of concentrations of the test compound to generate a concentration-response curve, from which the IC50 value is calculated.
Experiments are typically performed on mammalian cell lines stably expressing the human hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells. Temperature is a critical parameter and is usually maintained at physiological temperature (approximately 37°C) to ensure the clinical relevance of the findings.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the hERG channel's role in the cardiac action potential, the experimental workflow for determining IC50 values, and the logical framework for comparing the potencies of different ion channel blockers.
References
- 1. High-affinity blockade of human ether-a-go-go-related gene human cardiac potassium channels by the novel antiarrhythmic drug BRL-32872 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human electrophysiological and pharmacological properties of XEN-D0101: a novel atrial-selective Kv1.5/IKur inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 6. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Cenobamate on Multiple Human Cardiac Ion Channels and Possible Arrhythmogenic Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ranolazine inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Almokalant's Mechanism: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of Almokalant, a potent Class III antiarrhythmic agent, and its validation using genetic knockout models of the hERG/Kv11.1 potassium channel. By examining the differential effects of this compound on wild-type versus hERG-deficient cardiac myocytes, we can unequivocally validate its mechanism of action as a specific blocker of the rapid delayed rectifier potassium current (IKr).
Introduction to this compound and its Target: The hERG/Kv11.1 Channel
This compound is a Class III antiarrhythmic drug designed to prolong the cardiac action potential duration (APD), a key strategy in the management of certain cardiac arrhythmias.[1] Its primary molecular target is the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as Kv11.1. This channel is responsible for conducting the IKr current, a critical component of phase 3 repolarization of the cardiac action potential.[2] By blocking this channel, this compound delays repolarization, thereby extending the APD and the effective refractory period of cardiomyocytes.
However, this mechanism of action also carries a risk of proarrhythmia, most notably Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with excessive QT interval prolongation.[1] Therefore, precise validation of its on-target activity is crucial for understanding its therapeutic and toxicological profiles.
The Power of Genetic Knockout Models in Mechanistic Validation
Genetic knockout models, specifically those with targeted disruption of the KCNH2 gene (encoding hERG/Kv11.1), offer an unparalleled tool for validating the mechanism of action of IKr blockers like this compound. These models allow for a direct comparison of drug effects in the presence and absence of its intended target.
In a wild-type (WT) animal, this compound is expected to significantly prolong the cardiac action potential. Conversely, in a hERG/Kv11.1 knockout (KO) animal, where the IKr current is absent, this compound should have a markedly attenuated or no effect on APD. This differential response provides definitive evidence of the drug's specificity for the hERG channel.
Comparative Electrophysiological Data
The following tables summarize the expected quantitative effects of a potent IKr blocker on key electrophysiological parameters in wild-type versus hERG/Kv11.1 knockout cardiac myocytes.
| Parameter | Wild-Type (WT) Myocytes | hERG/Kv11.1 Knockout (KO) Myocytes |
| Baseline APD90 (ms) | ~50-70 | ~70-90 (modestly prolonged at baseline) |
| APD90 with IKr Blocker (e.g., this compound) | Significant prolongation (e.g., >50% increase) | Minimal to no significant change |
| Presence of IKr Current | Yes | No |
| Early Afterdepolarizations (EADs) | Can be induced at high concentrations | Not inducible via IKr blockade |
Table 1: Expected Effects of a Potent IKr Blocker on Action Potential Duration (APD90) in Isolated Ventricular Myocytes.
| Parameter | Wild-Type (WT) | hERG/Kv11.1 Knockout (KO) |
| Baseline QT Interval (ms) | Normal | Potentially slightly prolonged |
| QT Interval with IKr Blocker (e.g., this compound) | Significant prolongation | Minimal to no significant change |
| Incidence of Torsades de Pointes (TdP) | Increased risk with high doses | Significantly reduced or absent risk from IKr blockade |
Table 2: Expected In Vivo Effects of a Potent IKr Blocker on the QT Interval and Arrhythmia Induction.
Experimental Protocols
Isolation of Adult Mouse Ventricular Myocytes
A detailed protocol for the isolation of ventricular myocytes from adult mice is crucial for subsequent electrophysiological studies. The following is a summarized methodology based on established Langendorff-free techniques.[1][5][6][7][8]
-
Anesthesia and Heart Excision: Mice are anesthetized, and the heart is rapidly excised and placed in ice-cold, calcium-free buffer.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with a calcium-free buffer to wash out the blood, followed by an enzymatic digestion solution containing collagenase.
-
Digestion and Dissociation: The heart is perfused with the enzymatic solution until it becomes flaccid. The ventricles are then minced and gently triturated to dissociate individual myocytes.
-
Calcium Reintroduction: The isolated myocytes are gradually reintroduced to calcium-containing solutions to ensure their viability and tolerance to physiological calcium levels.
-
Cell Collection and Plating: The cell suspension is filtered, and the myocytes are allowed to settle by gravity. The supernatant is removed, and the cells are resuspended in a culture medium and plated on laminin-coated dishes for patch-clamp experiments.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is employed to record action potentials and ion currents from isolated ventricular myocytes.[9][10][11][12]
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Internal and External Solutions: The internal solution mimics the intracellular ionic composition, while the external solution resembles the extracellular environment.
-
Giga-seal Formation and Whole-Cell Configuration: A micropipette is brought into contact with a myocyte, and gentle suction is applied to form a high-resistance seal (giga-seal). A subsequent brief pulse of suction ruptures the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Action Potential Recording: In current-clamp mode, a brief current pulse is injected to elicit an action potential. The membrane potential is recorded over time. Action potential duration at 90% repolarization (APD90) is the primary parameter of interest.
-
IKr Current Recording: In voltage-clamp mode, specific voltage protocols are applied to isolate and measure the IKr current. The identity of IKr is confirmed by its sensitivity to specific blockers like Dofetilide or E-4031.[3]
Visualizing the Mechanism and Experimental Workflow
Caption: this compound blocks the hERG/Kv11.1 channel, inhibiting K+ efflux and delaying repolarization.
Caption: Experimental workflow for validating this compound's mechanism using knockout models.
Conclusion
The use of hERG/Kv11.1 knockout models provides unequivocal evidence for the mechanism of action of this compound. The expected significant prolongation of the action potential duration in wild-type myocytes and the lack of such an effect in knockout myocytes would confirm that this compound's primary electrophysiological effect is mediated through the specific blockade of the IKr current. This comparative approach is indispensable for the preclinical assessment of the efficacy and safety of IKr-blocking antiarrhythmic drugs. While direct experimental data for this compound in these specific models is inferred from studies on mechanistically similar compounds, the outlined experimental framework provides a robust strategy for its definitive validation.
References
- 1. Simultaneous Isolation and Culture of Atrial Myocytes, Ventricular Myocytes, and Non-Myocytes from an Adult Mouse Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Selective Knockout of Mouse ERG1 B Potassium Channel Eliminates IKr in Adult Ventricular Myocytes and Elicits Episodes of Abrupt Sinus Bradycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. heart.bmj.com [heart.bmj.com]
- 7. Langendorff-Free Isolation and Propagation of Adult Mouse Cardiomyocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. escholarship.org [escholarship.org]
- 9. Mechanism of Loss of Kv11.1 K+ Current in Mutant T421M-Kv11.1 Expressing Rat Ventricular Myocytes: Interaction of Trafficking and Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Almokalant: A Guide for Laboratory Professionals
Almokalant acts as a potassium channel blocker and has been shown to have teratogenic effects in animal studies.[1] Due to its pharmacological activity and potential reproductive toxicity, all waste containing this compound should be handled as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.
General Principles for Investigational Drug Disposal
The disposal of investigational drugs like this compound is governed by stringent regulations to protect personnel and the environment.[2][3][4] Key principles include:
-
Waste Segregation: Properly segregate waste streams to ensure appropriate handling and disposal.[5]
-
Secure Storage: Store all waste in designated, secure areas with clear labeling.
-
Professional Disposal: Engage licensed hazardous waste disposal contractors for final disposal.[5]
-
Documentation: Maintain meticulous records of all waste generation and disposal activities.[2]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of pharmaceutical and chemical waste in a laboratory setting.[5]
1. Waste Identification and Characterization:
-
Hazard Assessment: Due to its biological activity and teratogenicity in animals, treat all this compound waste as hazardous. Consult your institution's EHS department for a formal hazard assessment.
-
Waste Streams: Identify all types of waste generated, including pure this compound powder, solutions, contaminated labware, and personal protective equipment (PPE).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Unused/Expired this compound Powder: Collect in the original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Solids: Items such as weighing boats, contaminated gloves, bench paper, and other disposable labware should be collected in a designated, lined, and sealed hazardous waste container.
-
-
Liquid Waste:
-
This compound Solutions: Collect solutions in a dedicated, labeled, and leak-proof hazardous waste container. Ensure the container is compatible with the solvent used (e.g., DMSO, ethanol). Do not mix incompatible waste streams.
-
Rinsate: Rinse contaminated glassware with a suitable solvent. Collect the rinsate as hazardous liquid waste.[5]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), the primary hazard(s) (e.g., Toxic), and the date of accumulation.
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are kept closed except when adding waste.
4. Final Disposal:
-
Licensed Contractor: Arrange for the pickup and disposal of all this compound waste through your institution's designated hazardous waste management vendor.[2][4]
-
Incineration: High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.[2][4][6]
Quantitative Data Summary
Specific quantitative disposal parameters for this compound are not publicly available. The following table provides a general framework for categorizing and managing waste, which should be adapted based on institutional and local regulations.
| Waste Category | Description | Disposal Container | Final Disposal Method |
| Solid Chemical Waste | Unused/expired this compound powder, contaminated disposables (gloves, weighing paper, etc.) | Labeled, sealed, compatible container | Incineration via licensed contractor |
| Liquid Chemical Waste | This compound solutions (e.g., in DMSO), rinsate from contaminated glassware | Labeled, sealed, compatible liquid waste container | Incineration via licensed contractor |
| Hazardous Sharps Waste | Needles, syringes, or other sharps contaminated with this compound | Puncture-resistant sharps container for hazardous waste | Incineration via licensed contractor |
Experimental Protocols
Detailed experimental protocols for the degradation or disposal of this compound are not available in the provided search results. The standard and recommended procedure is collection and subsequent destruction by a licensed hazardous waste facility.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding the disposal of hazardous and investigational drug waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
